3-Bromopropyltrichlorosilane
説明
Structure
3D Structure
特性
IUPAC Name |
3-bromopropyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl3Si/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNGBOQAZQUJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065671 | |
| Record name | Silane, (3-bromopropyl)trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Bromopropyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11021 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13883-39-1 | |
| Record name | (3-Bromopropyl)trichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13883-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromopropyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013883391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (3-bromopropyl)trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (3-bromopropyl)trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMOPROPYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522CH6BQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 3-Bromopropyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and key reactions of 3-bromopropyltrichlorosilane. The information is intended to support researchers and professionals in the fields of materials science, organic chemistry, and drug development in understanding and utilizing this versatile organosilane.
Synthesis of this compound
The primary industrial and laboratory-scale synthesis of this compound is achieved through the hydrosilylation of allyl bromide with trichlorosilane. This addition reaction is typically catalyzed by platinum-based complexes, which facilitate the formation of the silicon-carbon bond.
Key Reaction Parameters and Catalysts
The hydrosilylation of allyl bromide is an exothermic reaction that requires careful control of reaction conditions to ensure high yield and selectivity.
Catalysts:
-
Speier's Catalyst (H₂PtCl₆): One of the most common and effective catalysts for hydrosilylation.[1]
-
Karstedt's Catalyst (Platinum(0)-divinyl-tetramethyldisiloxane complex): Another widely used platinum catalyst, known for its high activity.
-
Rhodium Complexes: Research has shown that certain rhodium(I) complexes can offer significantly higher selectivity and efficiency compared to conventional platinum catalysts, minimizing the formation of byproducts.[2]
Reaction Conditions:
-
Temperature: The reaction is typically carried out at temperatures ranging from 60 to 150°C.
-
Pressure: The reaction can be performed at atmospheric or elevated pressures.
-
Solvent: While the reaction can be run neat, inert solvents may be used.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of the analogous 3-chloropropyltrichlorosilane, which provides a valuable reference for the synthesis of this compound. The use of rhodium catalysts has been shown to significantly improve yield and selectivity.[2]
| Catalyst | Catalyst Loading (mol%/metal) | Temperature (°C) | Time (h) | Yield of γ-isomer (%) | Yield of Byproduct (α-isomer) (%) |
| Speier's Catalyst | 0.5 | 60 | 3 | 20 | 32 |
| Karstedt's Catalyst | 0.5 | 60 | 3 | 15 | 13 |
| [Rh(μ-Cl)(dppbz)]₂ | 0.5 | 60 | 3 | >95 | Trace |
| [Rh(μ-Cl)(dppbzF)]₂ | 0.005 | 60 | 20 | >95 | Trace |
Data adapted from the synthesis of 3-chloropropyltrichlorosilane.[2] dppbz = 1,2-bis(diphenylphosphino)benzene, dppbzF = 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene.
Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of this compound based on the hydrosilylation of allyl bromide with trichlorosilane using a platinum catalyst.
Materials:
-
Allyl bromide
-
Trichlorosilane (HSiCl₃)
-
Speier's catalyst (e.g., solution in isopropanol)
-
Inert solvent (optional, e.g., toluene)
-
Nitrogen or Argon gas supply
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermometer is purged with an inert gas (nitrogen or argon).
-
Trichlorosilane and the inert solvent (if used) are charged into the flask.
-
A catalytic amount of Speier's catalyst is added to the reaction mixture.
-
The mixture is heated to the desired reaction temperature (e.g., 80-100°C).
-
Allyl bromide is added dropwise from the dropping funnel to the stirred reaction mixture at a rate that maintains a steady reaction temperature.
-
After the addition is complete, the reaction mixture is stirred at the reaction temperature for a specified period (e.g., 2-4 hours) to ensure complete conversion.
-
The reaction progress can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials, byproducts, and the catalyst.
Reaction Mechanism
The hydrosilylation of allyl bromide with trichlorosilane, catalyzed by transition metal complexes, is generally understood to proceed via the Chalk-Harrod mechanism or a modified Chalk-Harrod mechanism .[2]
The Chalk-Harrod Mechanism
The Chalk-Harrod mechanism involves the following key steps:
-
Oxidative Addition: The trichlorosilane (HSiCl₃) undergoes oxidative addition to the low-valent metal catalyst (e.g., Pt(0)), forming a metal-hydride-silyl complex.
-
Olefin Coordination: The allyl bromide coordinates to the metal center.
-
Migratory Insertion: The coordinated allyl bromide inserts into the metal-hydride bond. This step determines the regioselectivity of the reaction, with anti-Markovnikov addition being the predominant pathway, leading to the formation of the γ-isomer.
-
Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the this compound product and regenerate the active catalyst.
Modified Chalk-Harrod Mechanism
An alternative, the modified Chalk-Harrod mechanism, proposes a different insertion step:
-
Oxidative Addition: Similar to the original mechanism, HSiCl₃ adds to the metal catalyst.
-
Olefin Coordination: Allyl bromide coordinates to the metal center.
-
Migratory Insertion into M-Si Bond: The allyl bromide inserts into the metal-silyl bond instead of the metal-hydride bond.
-
Reductive Elimination: A C-H bond is formed through reductive elimination, yielding the final product and regenerating the catalyst.
Side Reactions
Several side reactions can occur during the synthesis, leading to the formation of byproducts and reducing the overall yield and purity of the desired product. These include:
-
Isomerization of Allyl Bromide: The catalyst can promote the isomerization of allyl bromide to the thermodynamically more stable internal olefins, which are less reactive in hydrosilylation.
-
Formation of α- and β-isomers: While the γ-isomer (this compound) is the desired product of anti-Markovnikov addition, small amounts of the α- and β-isomers can be formed through Markovnikov addition or other reaction pathways.
-
Reduction of Allyl Bromide: The silane can reduce the allyl bromide to propene.
-
Disproportionation of Trichlorosilane: Trichlorosilane can undergo redistribution reactions to form dichlorosilane and silicon tetrachloride.
Key Reactions of this compound
This compound is a bifunctional molecule with two reactive centers: the trichlorosilyl group and the terminal bromo group. This dual reactivity makes it a valuable intermediate in various chemical transformations.
Reactions of the Trichlorosilyl Group
The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water and alcohols.
-
Hydrolysis and Condensation: In the presence of water, the trichlorosilyl group readily hydrolyzes to form silanetriols (-Si(OH)₃). These silanols are unstable and undergo self-condensation to form polysiloxane networks or can react with hydroxyl groups on surfaces to form stable Si-O-Si bonds. This property is extensively used for surface modification of materials like silica, glass, and metal oxides.[3]
Reactions of the Bromo Group
The terminal bromine atom is a good leaving group and can be displaced by a variety of nucleophiles in Sₙ2 reactions.
-
Nucleophilic Substitution: The bromo group can be substituted by various nucleophiles to introduce different functionalities at the end of the propyl chain. Examples include:
-
Amines: Reaction with ammonia or primary/secondary amines yields aminopropylsilanes.
-
Thiols: Reaction with thiols leads to the formation of mercaptopropylsilanes.
-
Cyanide: Reaction with cyanide ions produces cyanopropylsilanes.
-
-
Grignard Reagent Formation and Subsequent Reactions: The bromo group can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[4][5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Chalk-Harrod Pathway
Caption: The Chalk-Harrod mechanism for the synthesis of this compound.
References
An In-depth Technical Guide on the Hydrolysis and Condensation Kinetics of 3-Bromopropyltrichlorosilane
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromopropyltrichlorosilane (BrPrTCS) is a bifunctional organosilane possessing both a reactive trichlorosilyl group and a terminal bromopropyl group. This dual reactivity makes it a valuable precursor in the synthesis of functionalized silica-based materials and for surface modification applications. The formation of a stable siloxane network from BrPrTCS proceeds through two fundamental reactions: hydrolysis and condensation. A thorough understanding of the kinetics of these processes is critical for controlling the structure and properties of the resulting materials. This guide details the mechanisms, influencing factors, and experimental protocols for studying the hydrolysis and condensation kinetics of this compound.
Reaction Mechanisms and Kinetics
The conversion of this compound to a polysiloxane network is a multi-step process. The primary reactions are the hydrolysis of the Si-Cl bonds to form silanols (Si-OH) and the subsequent condensation of these silanols to form siloxane bridges (Si-O-Si).
Hydrolysis
The hydrolysis of this compound involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of chloro groups with hydroxyl groups. This reaction is typically rapid and highly exothermic, producing hydrochloric acid (HCl) as a byproduct.
Reaction Scheme: Br(CH₂)₃SiCl₃ + H₂O → Br(CH₂)₃SiCl₂(OH) + HCl Br(CH₂)₃SiCl₂(OH) + H₂O → Br(CH₂)₃SiCl(OH)₂ + HCl Br(CH₂)₃SiCl(OH)₂ + H₂O → Br(CH₂)₃Si(OH)₃ + HCl
The overall hydrolysis reaction can be represented as: Br(CH₂)₃SiCl₃ + 3H₂O → Br(CH₂)₃Si(OH)₃ + 3HCl
The rate of hydrolysis is influenced by several factors, including:
-
Water Stoichiometry: The concentration of water is a critical factor. While a stoichiometric amount of water is required for complete hydrolysis, an excess is often used to drive the reaction to completion.
-
pH: The hydrolysis of chlorosilanes is autocatalytic due to the production of HCl, which lowers the pH and accelerates the reaction.[1] The reaction is generally faster under acidic or basic conditions compared to neutral pH.[2][3]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediate species.
Condensation
Following hydrolysis, the resulting silanols are highly reactive and undergo condensation to form siloxane bonds. This process can occur through two pathways: water-producing condensation and alcohol-producing condensation (if alcohols are present). For chlorosilane hydrolysis, water-producing condensation is the primary pathway.
Reaction Scheme: 2 Br(CH₂)₃Si(OH)₃ → (HO)₂Si(Br(CH₂)₃)-O-Si(Br(CH₂)₃)(OH)₂ + H₂O
This process continues to form a cross-linked three-dimensional polysiloxane network. The kinetics of condensation are complex and depend on:
-
pH: Condensation rates are highly dependent on pH, with the minimum rate typically observed in the slightly acidic range (pH ~4).[4]
-
Concentration of Silanols: Higher concentrations of silanol groups lead to faster condensation rates.
-
Temperature: Increased temperature generally accelerates the condensation process.[5]
Quantitative Kinetic Data (Analogous Systems)
As specific kinetic data for this compound is unavailable, this section presents data for analogous organosilanes to provide a frame of reference.
Hydrolysis Rate Constants
The hydrolysis of organosilanes is often treated as a pseudo-first-order reaction with respect to the silane concentration when water is in large excess.
| Organosilane | Conditions | Rate Constant (k) | Reference |
| Phenyltrichlorosilane | 0°C in ether | K₁, K₂, K₃ determined via a reaction model | [6] |
| Methyltriethoxysilane (MTES) | Acidic (pH 2-4) | 0 - 0.23 M⁻¹min⁻¹ | [2] |
| γ-Glycidoxypropyltrimethoxysilane | pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order) | [5] |
| Propyltrimethoxysilane (PrTMS) | THF, K₂CO₃ catalyst | 1.26 ± 0.11 e⁻⁸ M⁻².¹s⁻¹ | [2] |
Table 1: Illustrative hydrolysis rate constants for various organosilanes.
Activation Energies
The activation energy (Ea) provides insight into the temperature sensitivity of the reaction rates.
| Reaction | Organosilane System | Activation Energy (Ea) | Reference |
| Hydrolysis | Methyltriethoxysilane (MTES) at pH 3.134 | 57.61 kJ/mol | [2] |
| Hydrolysis | Methyltriethoxysilane (MTES) at pH 3.83 | 97.84 kJ/mol | [2] |
| Epoxy Ring Opening (Side Reaction) | γ-Glycidoxypropyltrimethoxysilane | 68.4 kJ/mol | [5] |
| Deactivation | Horseradish Peroxidase (for comparison) | 215.00 ± 55.04 kJ/mol (immobilized) | [7] |
Table 2: Activation energies for hydrolysis and related reactions in analogous systems.
Experimental Protocols
The study of this compound hydrolysis and condensation kinetics requires careful experimental design and the use of appropriate analytical techniques to monitor the reaction progress in real-time.
General Experimental Setup
A typical kinetic study would involve the controlled addition of this compound to a well-stirred reactor containing water, often in a co-solvent like acetone or an ether to ensure miscibility.[1] The reactor should be thermostated to maintain a constant temperature. Samples are withdrawn at specific time intervals for analysis.
Monitoring Techniques
NMR is a powerful tool for studying the kinetics of silane hydrolysis and condensation.[8][9][10]
-
29Si NMR: This is the most direct method for observing the silicon environment. Different silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed) will have distinct chemical shifts, allowing for their quantification over time.[8][11]
-
Methodology:
-
Prepare a reaction mixture in an NMR tube, often using a deuterated solvent for locking.
-
Acquire 29Si NMR spectra at regular intervals. Inverse-gated decoupling can be used for quantitative measurements.[5]
-
Integrate the signals corresponding to the different silicon species to determine their relative concentrations as a function of time.
-
From this data, rate constants for the individual hydrolysis and condensation steps can be calculated.
-
-
-
1H NMR: Can be used to monitor the disappearance of the Si-Cl precursor and the appearance of Si-OH groups and HCl. It can also track the formation of alcohol if an alkoxysilane were used.[12]
FT-IR spectroscopy is another valuable technique for monitoring the progress of these reactions.[13][14][15]
-
Methodology:
-
The reaction can be monitored in-situ using an Attenuated Total Reflectance (ATR) probe immersed in the reaction mixture or by withdrawing samples and analyzing them.
-
Key vibrational bands to monitor include:
-
Disappearance of Si-Cl stretching bands.
-
Appearance and subsequent disappearance of the Si-OH stretching band (silanols).
-
Growth of the Si-O-Si stretching band, indicating the formation of the siloxane network.
-
-
The change in the absorbance of these peaks over time can be used to determine the reaction kinetics.
-
Visualizations
Reaction Pathway Diagram
Caption: Hydrolysis and condensation pathway of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for kinetic studies.
Conclusion
While specific kinetic parameters for the hydrolysis and condensation of this compound are not extensively documented, a robust understanding can be developed from the behavior of analogous organosilanes. The reactions are complex and highly sensitive to experimental conditions such as pH, temperature, and reactant concentrations.[2] Techniques like NMR and FT-IR spectroscopy are indispensable for elucidating the reaction pathways and determining kinetic parameters.[10][13] The methodologies and illustrative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret kinetic studies of this and related organosilanes, enabling precise control over the synthesis of advanced materials.
References
- 1. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Energies of Activation and Deactivation of 2,4-Dichlorophenol Degradation by Horseradish Peroxidase Immobilized on the Modified Nanofibrous Membrane [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Bromopropyltrichlorosilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromopropyltrichlorosilane (CAS No. 13883-39-1), a key bifunctional organosilane used in surface modification and as a coupling agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra reveal the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the three methylene groups in the propyl chain. The electron-withdrawing effects of the trichlorosilyl and bromo groups result in a downfield shift of the adjacent protons.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-SiCl₃ | ~1.5 - 1.7 | Triplet | 2H |
| -CH₂-CH₂-CH₂- | ~2.1 - 2.3 | Multiplet | 2H |
| -CH₂-Br | ~3.4 - 3.6 | Triplet | 2H |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The chemical shifts are influenced by the electronegativity of the attached silicon, chlorine, and bromine atoms.[1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C H₂-SiCl₃ | ~25 - 30 |
| -C H₂-CH₂- | ~30 - 35 |
| C H₂-Br | ~35 - 40 |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Experimental Protocol for NMR Spectroscopy
The following provides a general protocol for acquiring NMR spectra of liquid organosilanes like this compound.
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
The solution is transferred to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300-500 MHz).
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹H NMR: A standard pulse-acquire sequence is used.
-
¹³C NMR: A proton-decoupled pulse-acquire sequence is used to obtain singlets for each carbon environment.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its various bonds.
IR Spectral Data
The key absorption bands in the IR spectrum of this compound are summarized below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960 - 2850 | C-H stretch | Alkyl (-CH₂-) |
| 1440 - 1465 | C-H bend | Alkyl (-CH₂-) |
| 800 - 600 | Si-Cl stretch | Trichlorosilyl (-SiCl₃) |
| 650 - 550 | C-Br stretch | Bromoalkyl (-CH₂Br) |
The Si-Cl stretching vibrations typically appear as strong, broad absorptions in the fingerprint region.[2][3] The C-H stretching and bending vibrations confirm the presence of the propyl chain.
Experimental Protocol for FTIR Spectroscopy
For liquid samples like this compound, the following attenuated total reflectance (ATR) or transmission methods are commonly employed.[4]
ATR-FTIR Method:
-
A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
Transmission Method (Neat Liquid):
-
A thin film of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).
-
The plates are mounted in the spectrometer's sample holder.
-
The spectrum is recorded, and a background spectrum of the empty salt plates is subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Mass Spectral Data
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. Due to the presence of chlorine and bromine isotopes, the molecular ion and bromine-containing fragments appear as clusters of peaks.
-
Molecular Ion (M⁺): The molecular ion region will show a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl) and one bromine atom (⁷⁹Br and ⁸¹Br). The most abundant peak in this cluster will correspond to the ion containing the most abundant isotopes.
-
Key Fragment Ions: The NIST Mass Spectrometry Data Center indicates prominent peaks at m/z 133, 135, and 175.[1] The presence of bromine is indicated by pairs of peaks of nearly equal intensity separated by two mass units.[5]
Major Fragmentation Pathways:
-
Loss of a bromine radical (•Br).
-
Loss of a chlorine radical (•Cl).
-
Cleavage of the C-C bonds in the propyl chain.
-
Rearrangement reactions.
Experimental Protocol for Mass Spectrometry
A common method for analyzing volatile liquid compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Instrumentation and Conditions:
-
Ionization Method: Electron Ionization (EI) is typically used, where high-energy electrons bombard the sample molecules.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.
-
Inlet System: The sample is introduced via a gas chromatograph for separation from any impurities before entering the mass spectrometer.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 3-Bromopropyltrichlorosilane: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopropyltrichlorosilane (BPTS) is a versatile bifunctional organosilane molecule of significant interest in chemical synthesis and materials science. Its unique structure, featuring a reactive trichlorosilyl group and a terminal bromoalkyl chain, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the realm of drug development, including surface modification of drug delivery systems and its role as a linker in bioconjugation.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor. It is a reactive compound that is sensitive to moisture. The key chemical and physical properties are summarized in the tables below.
Identification and Molecular Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (3-Bromopropyl)trichlorosilane |
| CAS Number | 13883-39-1 |
| Molecular Formula | C₃H₆BrCl₃Si |
| Molecular Weight | 256.43 g/mol |
| Canonical SMILES | C(CBr)CSi(Cl)(Cl)Cl |
| InChI Key | UUNGBOQAZQUJMZ-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 202-204 °C (lit.) | [1] |
| Density | 1.605 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.494 (lit.) | [1] |
| Flash Point | 76 °C (168.8 °F) | [1] |
Safety Information
This compound is a corrosive and flammable liquid that reacts with water. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H314 | Causes severe skin burns and eye damage |
| EUH014 | Reacts violently with water |
Precautionary Statements: P210, P233, P240, P280, P303 + P361 + P353, P305 + P351 + P338.[1]
Experimental Protocols
Synthesis of this compound via Hydrosilylation
The primary industrial synthesis of this compound involves the hydrosilylation of allyl bromide with trichlorosilane, typically catalyzed by a platinum-based catalyst.[1][2][3][4]
Reaction:
CH₂(CH)CH₂Br + HSiCl₃ → Br(CH₂)₃SiCl₃
Materials:
-
Allyl bromide
-
Trichlorosilane
-
Platinum catalyst (e.g., Speier's catalyst - hexachloroplatinic acid in isopropanol)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.
-
Under a constant stream of inert gas, charge the flask with trichlorosilane and the platinum catalyst dissolved in a small amount of anhydrous toluene.
-
Heat the mixture to a gentle reflux.
-
Slowly add allyl bromide from the dropping funnel to the refluxing mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Cool the reaction mixture to room temperature.
Purification of this compound
The crude product from the synthesis is typically purified by fractional distillation under reduced pressure to remove unreacted starting materials and any side products.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude reaction mixture to the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask.
-
Collect the fractions at the appropriate boiling point and pressure. This compound has a boiling point of 202-204 °C at atmospheric pressure, so distillation under reduced pressure is recommended to avoid decomposition.[1]
-
Store the purified product under an inert atmosphere in a tightly sealed container.
Spectroscopic Data (Reference)
-
¹H NMR: The spectrum is expected to show three distinct multiplets corresponding to the three methylene groups (-CH₂-). The methylene group adjacent to the bromine atom would be the most downfield, followed by the methylene group adjacent to the silicon atom, and finally the central methylene group.
-
¹³C NMR: Three signals corresponding to the three carbon atoms are expected. The chemical shifts would be influenced by the electronegativity of the attached halogen and silicon atoms. For 1-bromo-3-chloropropane, the peaks are at approximately 30, 35, and 43 ppm.[5]
-
FT-IR: The spectrum would show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹, Si-Cl stretching vibrations, and C-Br stretching vibrations. The FT-IR spectrum of (3-chloropropyl)trimethoxysilane shows C-H stretching and Si-O stretching, which can be used as a reference for the propyl chain vibrations.[6]
Applications in Drug Development
The dual reactivity of this compound makes it a valuable tool in drug development, primarily for surface modification of drug delivery systems and as a component of linker technologies for bioconjugation.
Surface Modification of Nanoparticles for Drug Delivery
The trichlorosilyl group of BPTS can readily react with hydroxyl groups on the surface of inorganic nanoparticles (e.g., silica, iron oxide) to form stable siloxane bonds. The terminal bromide can then be used for further functionalization.
Experimental Workflow for Nanoparticle Functionalization:
References
- 1. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solved The 13C NMR spectrum of 1-bromo-3-chloropropane | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
Role of 3-Bromopropyltrichlorosilane as a chemical intermediate
An In-depth Technical Guide to 3-Bromopropyltrichlorosilane as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (BPTS) is a bifunctional organosilane that serves as a critical chemical intermediate and coupling agent, particularly in materials science and biotechnology. Its unique structure, featuring a hydrolyzable trichlorosilyl group at one end and a reactive bromopropyl group at the other, allows it to act as a molecular bridge between inorganic substrates and organic functional molecules. This guide provides a comprehensive technical overview of BPTS, detailing its core chemical properties, reaction mechanisms, and key applications in surface modification, chromatography, and the development of advanced drug delivery systems and biosensors. Detailed experimental protocols, quantitative data, and process-visualizations are provided to support researchers in leveraging this versatile intermediate.
Core Chemistry and Reaction Mechanisms
The utility of this compound stems from its dual reactivity, enabling a two-step functionalization strategy.
Step 1: Surface Silanization (Grafting)
The primary reaction involves the covalent attachment of the silane to a substrate rich in hydroxyl (-OH) groups, such as silica (SiO₂), glass, or metal oxides. This process, known as silanization, proceeds via hydrolysis and condensation.
-
Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bonds rapidly hydrolyze in the presence of trace water to form silanol groups (-Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) covalent bonds and releasing water. The trifunctional nature of the trichlorosilyl head allows for multiple attachments to the surface and potential cross-linking with adjacent silane molecules, creating a robust, covalently bound organic layer.
The overall workflow for this surface grafting process is illustrated below.
Step 2: Nucleophilic Substitution (Coupling)
Once the BPTS is anchored to the surface, the bromopropyl group becomes the reactive site for subsequent modification. The carbon-bromine (C-Br) bond is susceptible to nucleophilic attack, making it an excellent substrate for SN2 reactions.[1] This allows for the covalent attachment of a vast array of molecules, including:
-
Amines (R-NH₂): To introduce primary, secondary, or tertiary amine functionalities, useful for altering surface charge or for further coupling reactions (e.g., amide bond formation).
-
Thiols (R-SH): To create thiol-terminated surfaces for "click" chemistry or for binding to specific metals like gold.
-
Azides (N₃⁻): To prepare surfaces for highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) "click" reactions.[2][3]
-
Carboxylates (R-COO⁻) and other nucleophiles: For the direct attachment of drugs, proteins, DNA, or other biomolecules that possess a suitable nucleophilic group.[4]
This two-step process effectively transforms a generic inorganic surface into a highly specific, functional platform tailored for a desired application.
Quantitative Data on Surface Functionalization
The efficiency of surface modification is typically quantified by measuring the grafting density or surface coverage. This is often determined using thermogravimetric analysis (TGA), which measures the weight loss of the functionalized material upon heating, corresponding to the decomposition of the grafted organic layer.
The following tables summarize representative quantitative data for the surface modification of silica using organosilanes. While the data is for close structural analogs of BPTS, it provides a strong benchmark for the expected efficiency of the silanization process.
Table 1: Grafting Density and Surface Coverage of Trimethoxysilanes on Silica (Data adapted from a study on trimethoxy(propyl)silane (TMPS), a non-brominated analog)[5]
| Sample ID | Silane/Silica Molar Ratio (%) | TGA Weight Loss (%) | Grafting Density (Chains/nm²) | Surface Coverage (%) |
| TMPS-1 | 0.5 | 1.09 | 0.79 | 25.20 |
| TMPS-2 | 1.0 | 1.30 | 0.94 | 30.22 |
| TMPS-3 | 2.0 | 1.57 | 1.15 | 36.74 |
| TMPS-4 | 3.0 | 1.71 | 1.26 | 40.16 |
| TMPS-5 | 4.0 | 2.04 | 1.51 | 48.31 |
Table 2: Surface Functionalization Data for Thiol-Modified Nanosilica (Data adapted from a study using 3-mercaptopropyl trimethoxysilane (MPTMS))[6]
| MPTMS per 10g Nanosilica (mL) | Grafting Ratio (wt%) | Surface -SH Conc. (mmol/g) | Water Contact Angle (°) |
| 25 | 7.2 | 0.45 | 15.3 |
| 50 | 12.1 | 0.75 | 30.1 |
| 75 | 16.8 | 0.90 | 54.5 |
| 100 | 13.5 | 0.82 | 42.2 |
| 125 | 10.6 | 0.61 | 30.4 |
These data illustrate that grafting density can be controlled by adjusting reaction conditions, such as the initial silane concentration.[5][6] The non-linear relationship observed in Table 2 suggests that at higher concentrations, self-condensation of silane molecules can compete with surface grafting, leading to a decrease in functionalization efficiency.[6]
Applications in Research and Drug Development
Creating Functionalized Stationary Phases for Chromatography
BPTS and its analogs are used to synthesize custom stationary phases for liquid chromatography. A silica support (e.g., a monolithic column) can be first functionalized with BPTS. The terminal bromide is then displaced with a molecule that imparts the desired separation chemistry. For example, reaction with N,N-dimethyl-N-dodecylamine introduces a C12 chain and a positive charge, creating a mixed-mode stationary phase suitable for reversed-phase and ion-exchange separations.[7]
Development of Drug Delivery Systems
Mesoporous silica nanoparticles (MSNs) are widely explored as carriers for drug delivery due to their high surface area, tunable pore size, and biocompatibility.[8][9] BPTS is an ideal intermediate for functionalizing these nanoparticles.
The workflow involves synthesizing the MSNs, grafting them with BPTS, and then using the bromopropyl linker to attach therapeutic agents. This covalent attachment can prevent premature drug leakage and allows for the integration of targeting ligands (e.g., antibodies, peptides) that guide the nanoparticle to specific cells or tissues, thereby reducing side effects and enhancing therapeutic efficacy.
Fabrication of Biosensors
BPTS is instrumental in the fabrication of electrochemical and optical biosensors. The process involves modifying an electrode or sensor surface (e.g., indium tin oxide, gold) with BPTS to create a stable anchor point.[10] Biological recognition elements, such as enzymes or antibodies, are then covalently immobilized onto the surface via reaction with the bromopropyl group.[11][12] This stable attachment is crucial for creating reusable and reliable sensors for detecting specific biomarkers, pathogens, or environmental toxins.[13][14]
Experimental Protocols
The following are generalized protocols for the use of propyl-halosilanes as intermediates. Note: Trichlorosilanes are highly reactive with moisture and release HCl gas; all manipulations should be performed in a fume hood using dry solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon) where possible.
Protocol 1: Functionalization of Silica Nanoparticles with BPTS
This protocol describes the grafting of BPTS onto the surface of silica nanoparticles.
-
Preparation: Dry silica nanoparticles (1.0 g) under vacuum at 120°C for 4 hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere.
-
Dispersion: Suspend the dried silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Sonicate for 30 minutes to ensure a homogeneous dispersion.
-
Silanization Reaction: Add this compound (e.g., 1-5% v/v) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours under an inert atmosphere.
-
Washing and Isolation: Cool the mixture to room temperature. Isolate the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 20 min).
-
Purification: Discard the supernatant. Resuspend the nanoparticle pellet in fresh anhydrous toluene and centrifuge again. Repeat this washing step three times to remove any unreacted silane.
-
Final Drying: After the final wash, dry the bromopropyl-functionalized silica nanoparticles under vacuum at 60°C overnight. Store the final product in a desiccator.
Protocol 2: Azide-Functionalization of BPTS-Modified Silica
This protocol details a subsequent nucleophilic substitution to replace the bromide with an azide group, preparing the surface for "click" chemistry.
-
Preparation: Disperse 500 mg of the dried bromopropyl-functionalized silica from Protocol 1 in 25 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Nucleophilic Substitution: Add a molar excess of sodium azide (NaN₃) (e.g., 10-20 equivalents relative to the estimated amount of grafted bromopropyl groups) to the suspension.
-
Reaction: Heat the mixture to 60-80°C and stir for 24 hours under an inert atmosphere. The azide anion (N₃⁻) will act as the nucleophile, displacing the bromide.
-
Washing and Isolation: Cool the reaction to room temperature. Isolate the azide-functionalized nanoparticles by centrifugation.
-
Purification: Wash the nanoparticles sequentially with DMF, deionized water, and finally ethanol or acetone to remove residual sodium azide and solvent. Perform each wash by resuspending the pellet and centrifuging. Repeat the final ethanol/acetone wash three times.
-
Final Drying: Dry the azide-functionalized nanoparticles under vacuum at 50°C. The material is now ready for conjugation with alkyne-containing molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 7. The synthesis of chloropropyl-functionalized silica hybrid monolithic column with modification of N,N-dimethyl-N-dodecylamine for capillary electrochromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adsorption and Release Properties of Drug Delivery System Naproxen-SBA-15: Effect of Surface Polarity, Sodium/Acid Drug Form and pH [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a biosensor platform based on ITO sheets modified with 3-glycidoxypropyltrimethoxysilane for early detection of TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New nanostructured electrochemical biosensors based on three-dimensional (3-mercaptopropyl)-trimethoxysilane network - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Emerging biosensors in detection of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 3-Bromopropyltrichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopropyltrichlorosilane is a crucial bifunctional organosilane reagent utilized extensively in surface modification, synthesis of hybrid materials, and as a coupling agent. Its utility in these applications often involves thermal processing steps, making a thorough understanding of its thermal stability and decomposition pathways paramount for safety, process optimization, and material integrity. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon theoretical principles and experimental data from analogous organosilanes. It details standard experimental protocols for thermal analysis and presents a theoretical framework for predicting decomposition products.
Introduction
This compound ((CH₂)₃BrSiCl₃) possesses two reactive centers: a hydrolyzable trichlorosilyl group and a reactive bromopropyl group. The trichlorosilyl moiety readily reacts with hydroxyl groups on surfaces like silica and glass to form stable siloxane bonds, while the bromoalkyl group is available for subsequent nucleophilic substitution reactions. This dual functionality makes it a versatile molecule in a wide array of scientific and industrial applications. However, the presence of both Si-Cl and C-Br bonds, along with a propyl chain, raises questions about its thermal stability. This guide aims to provide an in-depth analysis of this topic.
Theoretical Background: Bond Dissociation Energies
The thermal stability of a molecule is fundamentally governed by the strength of its chemical bonds. The bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. By comparing the BDEs of the various bonds within this compound, we can predict the most likely initial step in its thermal decomposition.
Table 1: Relevant Average Bond Dissociation Energies [1][2][3][4][5]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276 |
| Si-C | ~360 |
| C-C | ~347 |
| Si-Cl | ~406 |
| C-H | ~413 |
Based on these average values, the C-Br bond is the weakest in the this compound molecule. Therefore, the initial and most probable decomposition step upon heating is the homolytic cleavage of the C-Br bond to form a propylsilyl radical and a bromine radical. Subsequent reactions of these radical species will lead to a cascade of decomposition products. The Si-C bond is the next most likely to cleave under more forcing thermal conditions.
Expected Thermal Decomposition Pathways
A study on the thermal decomposition of organochlorinated silica xerogels, which contain related chloroalkylsilane moieties, found the following order of thermal stability: 4-chlorophenyl > chloromethyl > 3-chloropropyl > 2-chloroethyl.[7] This suggests that the propyl chain itself contributes to thermal instability compared to more stable aromatic or shorter alkyl chains.
Based on these considerations, the following decomposition pathway is proposed:
Figure 1: Proposed thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.
Experimental Protocol: [8][9][10][11][12]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol: [13][14][15][16][17]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The DSC cell is purged with an inert gas like nitrogen.
-
Temperature Program:
-
Equilibrate the sample at a low starting temperature.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the expected thermal transition range.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks can indicate melting or boiling, while exothermic peaks often correspond to decomposition or polymerization reactions.
References
- 1. gelest.com [gelest.com]
- 2. Covalent Bond Energies [gchem.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
An In-depth Technical Guide to the Solubility of 3-Bromopropyltrichlorosilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromopropyltrichlorosilane in various organic solvents. Due to the compound's high reactivity, this document emphasizes solvent compatibility and reaction potential over traditional quantitative solubility metrics.
Executive Summary
This compound is a bifunctional organosilane compound utilized in surface modification and as a coupling agent. Its utility is intrinsically linked to its behavior in solution. A critical aspect of its chemistry is the high reactivity of the trichlorosilyl group, which readily undergoes hydrolysis in the presence of protic solvents. Consequently, the term "solubility" must be carefully considered, as dissolution in many common solvents is superseded by a chemical reaction. This guide presents a qualitative assessment of solvent compatibility, outlines experimental considerations for handling this reactive compound, and provides a logical framework for solvent selection.
Solvent Compatibility and Reactivity of this compound
| Solvent Class | Examples | Interaction with this compound | Suitability |
| Non-Polar Aprotic | Hexane, Toluene, Xylene | High likelihood of miscibility/solubility. | Recommended for dissolution without reaction. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Acetone | Generally miscible. However, the presence of trace amounts of water can initiate hydrolysis. Caution is advised. | Use with caution. Ensure strictly anhydrous conditions. |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Highly Reactive. Rapidly undergoes hydrolysis or alcoholysis to form silanols, siloxanes, and hydrogen chloride.[2][3] | Not Recommended for dissolution. These solvents will decompose the compound. |
| Ethers | Diethyl ether | Likely miscible, but peroxides, if present, can be a safety hazard. | Use with caution. Use fresh, peroxide-free solvents. |
Experimental Protocol for Determining Miscibility of a Reactive Silane
Given the reactive nature of this compound, any experimental determination of its miscibility or solubility must be conducted with stringent control over atmospheric moisture. The following is a generalized protocol.
Objective: To qualitatively assess the miscibility of this compound in a given anhydrous organic solvent.
Materials:
-
This compound
-
Anhydrous organic solvent to be tested
-
Oven-dried glassware (e.g., small test tubes or vials with septa)
-
Inert gas supply (e.g., Nitrogen or Argon) with a manifold
-
Syringes and needles
Procedure:
-
Preparation of Glassware: Thoroughly dry all glassware in an oven at a temperature greater than 100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the glassware while flushing with a slow stream of inert gas to prevent the ingress of atmospheric moisture.
-
Solvent Addition: Using a dry syringe, transfer a known volume (e.g., 1 mL) of the anhydrous organic solvent into the test vessel under an inert atmosphere.
-
Silane Addition: With a separate dry syringe, add a small, known amount (e.g., 30 mg or a few drops) of this compound to the solvent.[4]
-
Observation: Vigorously shake or stir the mixture for a few seconds.[4] Observe the mixture for any of the following:
-
Complete Miscibility: A clear, homogeneous solution is formed.
-
Partial Miscibility/Immiscibility: The formation of distinct layers or a cloudy suspension.
-
Reaction: Evidence of a chemical reaction, such as the evolution of gas (HCl), a significant temperature change, or the formation of a precipitate.
-
-
Heating (Optional): If the compound is not miscible at room temperature, the mixture can be gently warmed to observe any changes in miscibility.[4]
-
Documentation: Record all observations, including any signs of reaction.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, gloves, lab coat) is mandatory.
-
This compound is corrosive and reacts with moisture to produce HCl gas.[2] Avoid inhalation of vapors and contact with skin and eyes.
Visualization of Solvent Selection Logic
The following diagram illustrates the decision-making process for selecting an appropriate solvent for this compound, highlighting the key factors that determine the outcome of mixing.
Caption: Logical workflow for solvent selection for this compound.
Conclusion
The effective use of this compound in research and development is critically dependent on the appropriate choice of solvent. Due to its high reactivity with protic species, anhydrous, aprotic solvents are the preferred medium for dissolution. Non-polar aprotic solvents generally offer the best compatibility, while polar aprotic solvents may be used with strict exclusion of moisture. This guide provides the foundational knowledge for scientists and professionals to handle and utilize this versatile reagent safely and effectively.
References
The Dawn of a New Chemistry: A Technical Guide to the Discovery and Historical Context of Organochlorosilanes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and historical context surrounding the emergence of organochlorosilanes, the foundational monomers for silicone polymers. We delve into the pioneering experimental work of the 19th and 20th centuries, providing a detailed look at the core chemical reactions and methodologies that launched a new era in materials science. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols from foundational papers, and visualizes the critical synthetic pathways and historical progression.
The Genesis: Early Syntheses and Foundational Concepts
The journey into organosilicon chemistry began in the mid-19th century, driven by the curiosity to understand the relationship between silicon and carbon, two elements sharing the same group in the periodic table.
The First Organosilane: Friedel and Crafts' 1863 Breakthrough
The first synthesis of a compound containing a silicon-carbon bond was achieved in 1863 by French chemist Charles Friedel and his American collaborator James Crafts.[1] Their work, initially aimed at understanding the atomic weight and valency of silicon, led to the serendipitous formation of tetraethylsilane (Si(C₂H₅)₄).[2] This discovery marked the birth of organosilicon chemistry.
-
Reactants: Silicon tetrachloride (SiCl₄) and diethylzinc (Zn(C₂H₅)₂).
-
Apparatus: The reaction was conducted in sealed glass tubes.
-
Procedure: Silicon tetrachloride and diethylzinc were sealed in a glass tube and heated. The reaction produced tetraethylsilane and zinc chloride.
-
Reaction: 2 Zn(C₂H₅)₂ + SiCl₄ → Si(C₂H₅)₄ + 2 ZnCl₂
This early method, utilizing a highly reactive organometallic reagent (organozinc), was cumbersome and hazardous, limiting its widespread application. However, it provided the crucial proof-of-concept for the existence of stable silicon-carbon bonds.
Kipping's Systematic Investigations and the Advent of Grignard Reagents
The turn of the 20th century witnessed a monumental leap in synthetic organic chemistry with Victor Grignard's discovery of organomagnesium halides, now famously known as Grignard reagents. It was the English chemist Frederic Kipping who first recognized the immense potential of these reagents for the synthesis of organosilanes. Beginning in 1901, Kipping embarked on a systematic and extensive investigation into the reactions of Grignard reagents with silicon tetrachloride, laying the groundwork for the synthesis of a wide array of organochlorosilanes. His work, detailed in a series of papers in the Journal of the Chemical Society, established the fundamental principles of organosilicon chemistry.
Kipping's general procedure for the synthesis of organochlorosilanes involved the dropwise addition of a Grignard reagent to a solution of silicon tetrachloride in a suitable solvent, typically diethyl ether. The reaction is a nucleophilic substitution at the silicon center.
-
Reactants:
-
Silicon tetrachloride (SiCl₄)
-
Magnesium turnings (Mg)
-
An alkyl or aryl halide (R-X, where R = alkyl or aryl, and X = Cl, Br, I)
-
Anhydrous diethyl ether ((C₂H₅)₂O) as the solvent.
-
-
Apparatus: A typical setup would include a round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer. All glassware had to be scrupulously dried to prevent the decomposition of the Grignard reagent.
-
Procedure:
-
The Grignard reagent (RMgX) was prepared in situ by reacting magnesium turnings with the alkyl or aryl halide in anhydrous diethyl ether.
-
The solution of the Grignard reagent was then slowly added to a stirred solution of silicon tetrachloride in anhydrous diethyl ether.
-
The reaction mixture was typically refluxed to ensure complete reaction.
-
The resulting magnesium halide salts were filtered off, and the organochlorosilanes were isolated from the filtrate by fractional distillation.
-
-
Reaction Stoichiometry and Products: By carefully controlling the stoichiometry of the reactants, Kipping was able to selectively synthesize mono-, di-, and tri-substituted organochlorosilanes.
-
SiCl₄ + RMgX → RSiCl₃ + MgXCl
-
SiCl₄ + 2RMgX → R₂SiCl₂ + 2MgXCl
-
SiCl₄ + 3RMgX → R₃SiCl + 3MgXCl
-
The use of Grignard reagents provided a much more versatile and controllable method for the synthesis of organochlorosilanes compared to the earlier organozinc approach.
The Industrial Revolution: The Direct Process
While Kipping's work was foundational, the Grignard method was not economically viable for the large-scale production of organochlorosilanes, which were beginning to show promise for the development of silicone polymers. The major breakthrough that enabled the commercialization of silicones was the independent discovery of the "Direct Process" by Eugene G. Rochow in the United States and Richard Müller in Germany in the early 1940s.[3][4][5] This process allowed for the direct synthesis of methylchlorosilanes from elemental silicon and methyl chloride, bypassing the need for Grignard reagents and significantly reducing production costs.
The Rochow-Müller Direct Process
The direct process, also known as the Müller-Rochow process, involves the catalyzed reaction of an alkyl or aryl halide with elemental silicon at elevated temperatures. The most important industrial application of this process is the synthesis of dimethyldichlorosilane ((CH₃)₂SiCl₂), the primary precursor to polydimethylsiloxane (PDMS), the backbone of most silicone products.[6][7]
The following protocol is based on the details provided by Eugene G. Rochow in his seminal 1945 paper in the Journal of the American Chemical Society.[8]
-
Reactants:
-
Silicon powder
-
Methyl chloride (CH₃Cl)
-
Copper catalyst (e.g., copper powder or a copper salt)
-
-
Apparatus: The reaction is typically carried out in a fluidized-bed reactor. A laboratory-scale setup would consist of a tube furnace containing the silicon-copper contact mass, through which a stream of methyl chloride gas is passed. The products are then passed through a condenser to collect the liquid methylchlorosilanes.
-
Procedure:
-
A contact mass is prepared by mixing powdered silicon with a copper catalyst.
-
The contact mass is placed in the reactor and heated to a temperature of approximately 250-300°C.
-
A stream of methyl chloride gas is then passed through the heated contact mass.
-
The gaseous products are cooled and condensed to yield a mixture of methylchlorosilanes.
-
The individual methylchlorosilanes are then separated by fractional distillation.
-
-
Primary Reaction and Products: The main reaction produces dimethyldichlorosilane:
-
2 CH₃Cl + Si → (CH₃)₂SiCl₂
-
However, the direct process is not perfectly selective and produces a mixture of other methylchlorosilanes, including methyltrichlorosilane (CH₃SiCl₃), trimethylchlorosilane ((CH₃)₃SiCl), and others. The relative proportions of these products can be influenced by the reaction conditions, catalyst, and the presence of promoters.
Quantitative Data from Historical Syntheses
The following tables summarize the available quantitative data from the early discoveries of organochlorosilanes. It is important to note that the precision and completeness of data from historical publications may not meet modern standards.
| Compound | Formula | Discoverer(s) | Year | Synthesis Method | Boiling Point (°C) | Yield |
| Tetraethylsilane | Si(C₂H₅)₄ | Friedel & Crafts | 1863 | Organozinc | 153-154 | Not specified |
Table 1: Physical and Synthesis Data for the First Organosilane.
| Product | Formula | Boiling Point (°C) |
| Methyltrichlorosilane | CH₃SiCl₃ | 66 |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 |
| Trimethylchlorosilane | (CH₃)₃SiCl | 57 |
Table 2: Boiling Points of Major Products from the Direct Process. [7]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic routes to organochlorosilanes and the historical progression of their discovery.
Caption: Historical progression of organochlorosilane synthesis.
Caption: Key synthetic pathways to organochlorosilanes.
Conclusion
The discovery and development of organochlorosilanes represent a pivotal chapter in the history of chemistry. From the initial curiosity-driven synthesis of tetraethylsilane by Friedel and Crafts to the systematic and foundational work of Kipping with Grignard reagents, and culminating in the industrially transformative Direct Process developed by Rochow and Müller, the path to modern silicone chemistry was paved by ingenuity and persistent scientific inquiry. The experimental protocols and synthetic strategies outlined in this guide provide a technical foundation for understanding the origins of this critical class of chemical compounds, which continue to be indispensable in a vast range of scientific and industrial applications.
References
- 1. Silicon - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct Synthesis of Silicon Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note and Protocol for Surface Modification of Silica with 3-Bromopropyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of silica substrates is a fundamental technique in various scientific and industrial fields, including drug delivery, diagnostics, and materials science. The functionalization of silica surfaces with organosilanes allows for the precise tailoring of surface properties such as hydrophobicity, reactivity, and biocompatibility. 3-Bromopropyltrichlorosilane is a valuable reagent for this purpose, as it introduces a reactive bromopropyl group onto the silica surface. This terminal bromide can serve as a versatile chemical handle for the subsequent attachment of a wide range of molecules, including peptides, proteins, DNA, and drug molecules, through nucleophilic substitution reactions.
The trichlorosilyl group of this compound is highly reactive towards the surface silanol (Si-OH) groups present on silica, leading to the formation of stable covalent siloxane (Si-O-Si) bonds. This process, known as silanization, results in the formation of a self-assembled monolayer (SAM) under controlled, anhydrous conditions. The high reactivity of trichlorosilanes ensures a rapid and efficient surface modification but also necessitates careful handling due to the release of hydrogen chloride (HCl) gas as a byproduct. This application note provides a detailed protocol for the surface modification of silica with this compound, along with safety precautions, characterization methods, and expected outcomes.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound that reacts with water to produce hydrochloric acid. It is essential to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware and solvents used in the procedure must be scrupulously dried to prevent premature hydrolysis and polymerization of the silane.
Experimental Protocols
Materials
-
Silica substrates (e.g., silicon wafers with a native oxide layer, silica nanoparticles, or glass slides)
-
This compound (≥95%)
-
Anhydrous toluene (or other anhydrous, non-polar, aprotic solvent such as hexane)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Nitrogen or Argon gas
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is a strong oxidant and highly corrosive. Handle with extreme care and appropriate PPE.
-
Drying oven
-
Schlenk line or glovebox (recommended)
-
Sonicator
-
Centrifuge (for nanoparticle suspensions)
Protocol 1: Cleaning and Activation of Silica Substrates
Effective silanization requires a clean and hydroxylated silica surface. The following procedure is for cleaning and activating the surface.
-
Initial Cleaning: Sonicate the silica substrates in a sequence of deionized water, acetone, and ethanol for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates in an oven at 110 °C for at least 1 hour to remove residual solvent.
-
Piranha Treatment (for robust substrates like silicon wafers and glass slides):
-
Carefully place the dried substrates in a glass container.
-
In a separate glass beaker, slowly and carefully add one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid. Warning: This is a highly exothermic reaction and can be explosive if organic solvents are present.
-
Immerse the substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse them extensively with deionized water.
-
-
Final Drying and Activation: Dry the cleaned substrates in an oven at 150-200 °C for 2-4 hours to remove physisorbed water while retaining the surface silanol groups necessary for the reaction.[1]
-
Cooling: Allow the substrates to cool to room temperature in a desiccator or under a stream of inert gas to prevent re-adsorption of atmospheric moisture.
Protocol 2: Silanization with this compound
This procedure should be performed under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture.
-
Prepare the Silanization Solution: In a glovebox or using Schlenk line techniques, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Immersion: Immerse the cleaned and activated silica substrates in the silanization solution. For nanoparticle suspensions, add the silane solution to the dried nanoparticles dispersed in anhydrous toluene.
-
Reaction: Allow the reaction to proceed for 1-3 hours at room temperature with gentle agitation. The reaction time can be optimized depending on the desired surface coverage.
-
Rinsing: After the reaction, remove the substrates from the silanization solution and rinse them sequentially with anhydrous toluene, acetone, and ethanol to remove any unreacted silane and byproducts. For nanoparticles, this can be achieved by centrifugation and redispersion in the respective solvents.
-
Curing: Heat the modified substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of cross-linked siloxane bonds within the monolayer and enhances its stability.
-
Final Cleaning: Sonicate the cured substrates in ethanol for 5 minutes to remove any loosely bound material.
-
Storage: Store the functionalized substrates in a clean, dry environment.
Characterization and Data Presentation
| Parameter | Unmodified Silica | Alkylsilane-Modified Silica | Technique | Reference |
| Water Contact Angle | 0-30° | 90-110° | Goniometry | [2][3][4] |
| Surface Coverage | N/A | ~3-5 molecules/nm² | XPS, Ellipsometry | [5] |
| XPS Si 2p Binding Energy | ~103.5 eV (SiO₂) | ~102.5 eV (Si-O-C), ~103.5 eV (SiO₂) | XPS | [6][7] |
| XPS Br 3d Binding Energy | N/A | ~70-71 eV | XPS | N/A |
Diagrams
Reaction Mechanism
The surface modification proceeds via a two-step mechanism: hydrolysis of the trichlorosilyl group followed by condensation with the surface silanol groups and adjacent hydrolyzed silane molecules.
References
Application Notes and Protocols for the Functionalization of Glass Surfaces with 3-Bromopropyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of glass surfaces is a critical step in a wide array of biomedical and drug development applications. Creating a well-defined surface chemistry allows for the covalent attachment of biomolecules, the development of biosensors, and the controlled modulation of cell-surface interactions. 3-Bromopropyltrichlorosilane is a versatile reagent for introducing a reactive alkyl bromide group onto hydroxyl-terminated surfaces like glass. The terminal bromide serves as a valuable anchor point for subsequent nucleophilic substitution reactions, enabling the immobilization of a diverse range of molecules such as proteins, peptides, and nucleic acids.
These application notes provide a comprehensive guide to the functionalization of glass surfaces using this compound, including detailed experimental protocols, expected characterization data, and visual representations of the workflow and underlying chemical principles.
Chemical Principles
The functionalization of glass with this compound proceeds via a two-step mechanism:
-
Hydrolysis: The highly reactive silicon-chlorine bonds of the trichlorosilane readily hydrolyze in the presence of trace amounts of water to form reactive silanol intermediates (Si-OH). This reaction is rapid and releases hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanols condense with the hydroxyl groups (-OH) present on the activated glass surface, forming stable covalent siloxane bonds (Si-O-Si). Additionally, lateral polymerization between adjacent silanol molecules can occur, forming a cross-linked polysiloxane network on the surface.
The resulting surface is uniformly coated with a self-assembled monolayer of 3-bromopropylsilane, presenting a reactive bromide terminal group for further chemical modification.
Experimental Protocols
A meticulous approach is crucial for achieving a uniform and reactive surface. The following protocols outline the key steps for successful functionalization.
Materials and Reagents
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound (anhydrous)
-
Anhydrous toluene (or other anhydrous organic solvent such as acetone)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized water (DI water)
-
Methanol, anhydrous
-
Acetone, anhydrous
-
Nitrogen or Argon gas
-
Glassware for cleaning and reaction (e.g., beakers, staining jars with lids)
-
Sonicator
-
Oven
Safety Precautions: this compound is corrosive and reacts violently with water, releasing HCl gas. All procedures involving this reagent must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous conditions are critical for successful silanization.
Protocol 1: Glass Surface Cleaning and Activation
This step is critical for generating a high density of surface hydroxyl groups, which are the reactive sites for silanization.
-
Initial Cleaning: Place the glass substrates in a clean glass rack. Immerse the rack in a beaker containing acetone and sonicate for 15 minutes. Decant the acetone and repeat the sonication with methanol for 15 minutes, followed by a final sonication in DI water for 15 minutes.
-
Piranha Etching (Activation):
-
Caution: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme care in a fume hood.
-
Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass beaker. The solution will become very hot.
-
Carefully immerse the cleaned and dried glass substrates in the hot Piranha solution for 30-60 minutes.
-
-
Rinsing: Remove the substrates from the Piranha solution and rinse extensively with DI water.
-
Drying: Dry the activated glass substrates in an oven at 110°C for at least 1 hour. Store the dried substrates in a desiccator until ready for use.
Protocol 2: Silanization with this compound
This procedure must be performed under anhydrous conditions to prevent premature polymerization of the silane in solution.
-
Prepare Silanization Solution: In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a sealed container.
-
Reaction Setup: Place the dried, activated glass substrates in a clean, dry glass rack and place them inside a reaction vessel (e.g., a staining jar with a tight-fitting lid) under an inert atmosphere (e.g., nitrogen or argon).
-
Silanization: Transfer the silanization solution to the reaction vessel, ensuring the substrates are fully submerged. Seal the vessel and allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing:
-
Decant the silane solution into an appropriate waste container.
-
Rinse the substrates with anhydrous toluene to remove excess unreacted silane.
-
Follow with a rinse in anhydrous acetone and then anhydrous methanol.
-
-
Curing: Place the functionalized substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable, cross-linked silane layer.
-
Storage: Store the 3-bromopropyl functionalized glass substrates in a desiccator under an inert atmosphere.
Characterization and Data Presentation
The success of the surface functionalization can be assessed using various surface-sensitive analytical techniques. The following table summarizes expected quantitative data for a successfully modified glass surface.
| Characterization Technique | Parameter | Unmodified Glass (Cleaned) | 3-Bromopropyl Functionalized Glass |
| Contact Angle Goniometry | Water Contact Angle | < 10° (Hydrophilic) | 70-80° (More Hydrophobic) |
| X-ray Photoelectron Spectroscopy (XPS) | Atomic Concentration (Br 3d) | Not Detected | Detectable peak at ~70 eV |
| Ellipsometry | Layer Thickness | N/A | 1-2 nm |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm | < 1 nm (for a smooth monolayer) |
Visualizations
Reaction Mechanism
The following diagram illustrates the chemical transformation occurring at the glass surface during functionalization with this compound.
Experimental Workflow
The logical progression of the experimental procedure is outlined in the diagram below.
Applications in Drug Development
The 3-bromopropyl functionalized surface is a versatile platform for numerous applications in drug development and biomedical research:
-
Biomolecule Immobilization: The terminal bromide is susceptible to nucleophilic attack by amine, thiol, or hydroxyl groups, enabling the covalent attachment of proteins, antibodies, enzymes, and nucleic acids.
-
High-Throughput Screening: Spatially defined arrays of immobilized small molecules or peptides can be created for screening drug candidates.
-
Cell-Based Assays: The surface can be modified with cell adhesion motifs or other signaling molecules to study cellular responses to specific stimuli.
-
Biosensor Fabrication: The functionalized surface provides a robust foundation for the construction of various types of biosensors.
By following these detailed protocols and understanding the underlying principles, researchers can reliably produce high-quality 3-bromopropyl functionalized glass surfaces for their specific research and development needs.
Application Notes and Protocols for Grafting 3-Bromopropyltrichlorosilane onto Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with organosilanes is a cornerstone of nanotechnology, enabling the precise tuning of surface properties for a myriad of applications. Among these, 3-bromopropyltrichlorosilane stands out as a versatile bifunctional linker. Its trichlorosilyl group readily reacts with hydroxyl groups present on the surface of various inorganic nanoparticles, such as silica and metal oxides, forming stable covalent siloxane bonds. The terminal bromopropyl group then serves as a reactive handle for the subsequent covalent attachment of a wide range of molecules, including therapeutic agents, targeting ligands, and imaging probes.
This document provides detailed application notes and experimental protocols for the successful grafting of this compound onto nanoparticles. It is intended to guide researchers, scientists, and drug development professionals in the synthesis and application of these functionalized nanomaterials.
Applications in Research and Drug Development
Nanoparticles functionalized with this compound are pivotal in advancing drug delivery and development. The reactive bromide allows for straightforward nucleophilic substitution reactions, making it an ideal platform for conjugating drug molecules. This covalent attachment can enhance drug stability, improve solubility, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.
Key Applications Include:
-
Targeted Drug Delivery: The bromopropyl group can be reacted with amine, thiol, or hydroxyl groups present on targeting moieties such as antibodies, peptides, or small molecules. This facilitates the active targeting of cancer cells or other diseased tissues.
-
Controlled Release Systems: The linker can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or enzyme concentration), allowing for the controlled release of the conjugated drug at the target site.
-
Bioimaging and Diagnostics: Fluorescent dyes or contrast agents can be attached to the nanoparticles via the bromopropyl linker, enabling their use in various imaging modalities to track their biodistribution and cellular uptake.
-
Theranostics: Combining therapeutic agents and imaging probes on the same nanoparticle platform allows for simultaneous diagnosis and therapy.
Experimental Protocols
Protocol 1: Grafting of this compound onto Silica Nanoparticles (SiNPs)
This protocol details the surface modification of silica nanoparticles with this compound in an anhydrous organic solvent. The trichlorosilyl group is highly reactive towards water, hence the need for anhydrous conditions to prevent its premature hydrolysis and self-condensation.
Materials:
-
Silica nanoparticles (SiNPs)
-
This compound
-
Anhydrous toluene
-
Anhydrous ethanol
-
Nitrogen or Argon gas
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Drying of Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove any adsorbed water.
-
Reaction Setup: In a two-neck round-bottom flask, disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon). The concentration of nanoparticles can be in the range of 1-10 mg/mL.
-
Sonication: Sonicate the dispersion for 15-30 minutes to ensure the nanoparticles are well-dispersed.
-
Addition of Silane: While stirring vigorously, slowly add this compound to the nanoparticle suspension. The molar ratio of silane to the estimated surface silanol groups on the nanoparticles should be optimized, but a starting point is a 10-fold excess of silane.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours under a continuous inert atmosphere.
-
Washing: After the reaction, cool the mixture to room temperature. Pellet the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Purification: Discard the supernatant and resuspend the nanoparticle pellet in fresh anhydrous toluene. Sonicate to redisperse and then centrifuge again. Repeat this washing step three times with anhydrous toluene and then twice with anhydrous ethanol to remove unreacted silane and byproducts.
-
Drying: After the final wash, dry the 3-bromopropyl-functionalized silica nanoparticles under vacuum.
Protocol 2: Grafting of this compound onto Iron Oxide Nanoparticles (IONPs)
This protocol is adapted for the functionalization of iron oxide nanoparticles. The general principle remains the same, focusing on the reaction between the silane and surface hydroxyl groups.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
This compound
-
Anhydrous toluene
-
Anhydrous ethanol
-
Nitrogen or Argon gas
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Magnetic separator or centrifuge
-
Ultrasonicator
Procedure:
-
Drying of Nanoparticles: Dry the iron oxide nanoparticles in a vacuum oven at 100°C for at least 4 hours.
-
Reaction Setup: Transfer the dried IONPs to a three-neck round-bottom flask and add anhydrous toluene. Disperse the nanoparticles by sonication for 20-30 minutes under an inert atmosphere.
-
Addition of Silane: In a dropping funnel, prepare a solution of this compound in anhydrous toluene. Add this solution dropwise to the stirred IONP suspension over a period of 30 minutes.
-
Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours under an inert atmosphere.
-
Washing: Cool the reaction mixture to room temperature. Separate the functionalized IONPs from the solution using a strong magnet or by centrifugation.
-
Purification: Decant the supernatant and wash the nanoparticles sequentially with anhydrous toluene (3 times) and anhydrous ethanol (2 times). Use sonication to aid in redispersion during each washing step.
-
Drying: After the final wash, dry the 3-bromopropyl-functionalized IONPs in a vacuum oven at 60°C.
Data Presentation
Successful grafting of this compound onto nanoparticles can be confirmed and quantified using various analytical techniques. The following tables summarize typical quantitative data obtained from such experiments.
Table 1: Quantitative Analysis of this compound Grafting on Silica Nanoparticles
| Parameter | Before Grafting | After Grafting | Technique |
| Particle Size (DLS) | 100 ± 5 nm | 105 ± 7 nm | Dynamic Light Scattering |
| Zeta Potential (pH 7) | -25 ± 3 mV | -15 ± 4 mV | Electrophoretic Light Scattering |
| Grafting Density | N/A | 0.5 - 2.0 molecules/nm² | Thermogravimetric Analysis (TGA) |
| Elemental Analysis (Br) | 0% | 1.5 - 5.0 wt% | X-ray Photoelectron Spectroscopy (XPS) |
Table 2: Characterization of 3-Bromopropyl-Functionalized Iron Oxide Nanoparticles
| Parameter | Before Grafting | After Grafting | Technique |
| Hydrodynamic Diameter | 50 ± 4 nm | 58 ± 6 nm | Dynamic Light Scattering (DLS) |
| Surface Charge (pH 7.4) | -18 ± 2 mV | -8 ± 3 mV | Zeta Potential Measurement |
| Weight Loss (150-600°C) | < 2% | 5 - 15% | Thermogravimetric Analysis (TGA) |
| Presence of Si-O-Fe bond | No | Yes | Fourier-Transform Infrared Spectroscopy (FTIR) |
Visualizations
Experimental Workflow for Nanoparticle Functionalization and Drug Conjugation
Caption: Workflow for nanoparticle functionalization and drug conjugation.
Signaling Pathway Modulation by Nanoparticle-Delivered Drug
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols: 3-Bromopropyltrichlorosilane as a Coupling Agent in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromopropyltrichlorosilane as a coupling agent to enhance the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials. The information detailed below includes the mechanism of action, protocols for filler treatment and composite fabrication, and the expected impact on material properties.
Introduction to this compound as a Coupling Agent
This compound (Br(CH₂)₃SiCl₃) is a bifunctional organosilane molecule designed to create a stable bridge between inorganic surfaces and polymer matrices. Its utility as a coupling agent stems from its unique chemical structure:
-
Trichlorosilyl Group (-SiCl₃): This reactive group readily hydrolyzes in the presence of moisture to form silanol groups (-Si(OH)₃). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass fibers, metal oxides), forming stable covalent siloxane bonds (Si-O-Filler).
-
Bromopropyl Group (Br(CH₂)₃-): The terminal bromoalkyl chain provides a reactive site for coupling with the polymer matrix. The bromine atom can participate in various chemical reactions, most notably nucleophilic substitution, allowing for the formation of covalent bonds with a range of polymer backbones.
The primary function of a coupling agent is to improve the stress transfer between the filler and the matrix, leading to enhanced mechanical properties and overall durability of the composite material.[1][2]
Mechanism of Action
The effectiveness of this compound as a coupling agent relies on a two-step process:
-
Hydrolysis and Condensation on the Filler Surface: The trichlorosilyl group undergoes rapid hydrolysis in the presence of water to form silanetriol. These silanol groups then react with the hydroxyl groups on the surface of the inorganic filler, forming strong siloxane bonds and effectively anchoring the coupling agent to the filler.
-
Interfacial Bonding with the Polymer Matrix: The bromopropyl group extends away from the filler surface and into the polymer matrix. During composite processing (e.g., melt blending or curing), the bromine atom can react with the polymer chains. The primary reaction mechanism is nucleophilic substitution, where a nucleophilic site on the polymer (e.g., an amine or hydroxyl group in an epoxy resin) displaces the bromide ion, forming a covalent bond between the polymer and the coupling agent.[3][4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Interfacial bonding via this compound.
Experimental Protocols
Protocol 1: Surface Treatment of Silica Fillers
This protocol outlines the procedure for treating silica (SiO₂) nanoparticles with this compound.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous Toluene
-
Ethanol
-
Deionized water
-
Ammonia solution (for pH adjustment, optional)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Centrifuge
-
Ultrasonicator
-
Vacuum oven
Procedure:
-
Drying of Filler: Dry the silica nanoparticles in a vacuum oven at 120°C for at least 4 hours to remove adsorbed water.
-
Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene in a round-bottom flask using an ultrasonicator for 30 minutes to ensure a uniform suspension. The concentration will depend on the specific application, but a 5-10% w/v suspension is a good starting point.
-
Hydrolysis of Silane: In a separate flask, prepare a solution of this compound in anhydrous toluene (e.g., 1-5% by weight of silica). To this solution, add a controlled amount of deionized water (stoichiometrically calculated based on the silane concentration) to initiate hydrolysis. A small amount of ammonia can be added to catalyze the reaction. Stir for 30-60 minutes.
-
Surface Treatment: Under an inert atmosphere, slowly add the hydrolyzed silane solution to the silica suspension while stirring vigorously.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours with continuous stirring.
-
Washing: After cooling to room temperature, centrifuge the mixture to separate the treated silica. Decant the supernatant and wash the silica particles multiple times with toluene and then ethanol to remove unreacted silane and by-products.
-
Drying: Dry the treated silica nanoparticles in a vacuum oven at 80-100°C overnight.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for surface treatment of silica fillers.
Protocol 2: Fabrication of Polymer Composites (Example with Epoxy Resin)
This protocol describes the fabrication of an epoxy-based composite using the surface-treated silica from Protocol 1.
Materials:
-
Surface-treated silica nanoparticles
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether)
-
Curing agent (e.g., an amine-based hardener)
-
Solvent (optional, e.g., acetone)
Equipment:
-
Mechanical stirrer or planetary mixer
-
Vacuum oven or desiccator
-
Molds for sample casting
-
Hot press (optional)
Procedure:
-
Dispersion of Filler: Disperse the desired amount of surface-treated silica nanoparticles into the epoxy resin. If the resin is highly viscous, it can be gently heated (e.g., to 60°C) or a small amount of solvent can be added to facilitate dispersion. Use a mechanical stirrer or planetary mixer to ensure a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum oven or desiccator to remove any entrapped air bubbles.
-
Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the epoxy-filler mixture and mix thoroughly for several minutes until a uniform consistency is achieved.
-
Casting: Pour the final mixture into pre-heated molds.
-
Curing: Cure the composites according to the manufacturer's recommendations for the specific epoxy system. A typical curing cycle might be 2 hours at 80°C followed by 3 hours at 150°C.
-
Post-Curing: For optimal properties, a post-curing step at a higher temperature may be beneficial.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables present expected trends and representative data based on the use of analogous bromopropyl and chloropropyl silane coupling agents in common polymer composite systems. The actual performance enhancement will depend on the specific polymer matrix, filler type, filler loading, and processing conditions.
Table 1: Expected Effect of this compound on Mechanical Properties of Epoxy Composites
| Property | Neat Epoxy | Epoxy with Untreated Filler (10 wt%) | Epoxy with Treated Filler (10 wt%) | Expected Improvement (%) |
| Tensile Strength (MPa) | ~ 60 | ~ 55 | ~ 75-85 | 35-55 |
| Tensile Modulus (GPa) | ~ 3.0 | ~ 4.5 | ~ 5.0-5.5 | 10-20 |
| Impact Strength (kJ/m²) | ~ 20 | ~ 15 | ~ 25-30 | 65-100 |
Table 2: Expected Effect of this compound on Thermal Properties of Polypropylene Composites
| Property | Neat Polypropylene | Polypropylene with Untreated Filler (20 wt%) | Polypropylene with Treated Filler (20 wt%) |
| Onset Decomposition Temp (T₅%, °C) | ~ 350 | ~ 340 | ~ 360-370 |
| Max. Decomposition Temp (Tₘₐₓ, °C) | ~ 420 | ~ 415 | ~ 430-440 |
Note: The data presented are illustrative and should be confirmed by experimental testing for specific applications. The thermal stability of polypropylene composites can be enhanced by the addition of fillers, and this effect is often more pronounced with surface-treated fillers that improve dispersion and interfacial adhesion.[5]
Reaction of the Bromopropyl Group with Polymer Matrices
The covalent bonding between the bromopropyl group of the silane and the polymer matrix is crucial for effective stress transfer. The reaction mechanism depends on the functional groups present in the polymer.
-
Epoxy Resins: The most common reaction is a nucleophilic substitution where the amine groups of the curing agent or hydroxyl groups on the epoxy backbone attack the carbon atom bonded to the bromine, displacing the bromide ion. This forms a stable carbon-nitrogen or carbon-oxygen bond.[6][7]
-
Polypropylene: As a non-polar polymer, polypropylene does not have inherent functional groups that readily react with alkyl bromides. To achieve covalent bonding, one of two strategies is typically employed:
-
Grafting from the surface: The brominated filler surface can be used to initiate "grafting-from" polymerizations, where polymer chains are grown directly from the filler surface.
-
Using a compatibilizer: A maleic anhydride-grafted polypropylene (PP-g-MA) can be used as a compatibilizer. The anhydride groups can react with nucleophiles, and in some cases, under specific conditions, reactions involving the bromopropyl group can be facilitated.[8][9]
-
Conclusion
This compound is a versatile and effective coupling agent for improving the performance of polymer composites. By forming a robust interfacial bridge between inorganic fillers and organic polymer matrices, it can significantly enhance the mechanical and thermal properties of the final material. The protocols provided herein offer a starting point for researchers and scientists to explore the potential of this coupling agent in their specific applications. It is recommended to optimize the treatment and processing parameters for each unique composite system to achieve the desired performance characteristics.
References
- 1. iieta.org [iieta.org]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Surface Modification of Hydroxylated Surfaces with 3-Bromopropyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the surface modification of hydroxylated substrates using 3-Bromopropyltrichlorosilane. This process is crucial for the covalent immobilization of biomolecules, the development of biosensors, and the fabrication of microarrays. The protocols outlined below cover surface preparation, silanization, and post-reaction cleaning to ensure a stable and reactive surface for subsequent applications.
Introduction
This compound is a bifunctional organosilane commonly used as a coupling agent to functionalize surfaces rich in hydroxyl groups, such as silicon wafers, glass, and other metal oxides. The trichlorosilyl group reacts with surface hydroxyls to form stable siloxane bonds, while the terminal bromo-propyl group provides a reactive site for the subsequent attachment of nucleophiles like amines, thiols, or other moieties for further chemical transformations. This process, known as silanization, is a fundamental technique in materials science, biotechnology, and drug development for creating tailored surface chemistries.
The reaction proceeds in two main stages: hydrolysis of the trichlorosilyl group to form reactive silanols, followed by condensation with the surface hydroxyl groups and adjacent silanols to form a cross-linked siloxane layer. Careful control of reaction conditions is critical to achieve a uniform and stable monolayer.
Experimental Protocols
Surface Preparation: Hydroxylation
Prior to silanization, the substrate surface must be thoroughly cleaned and hydroxylated to ensure a high density of reactive hydroxyl (-OH) groups. Several methods can be employed, with the choice depending on the substrate material and the desired surface properties.
Protocol 1A: Piranha Solution Treatment
Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Prepare the Piranha solution by carefully adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄). A common ratio is 3:7 (v/v) of 30% H₂O₂ to concentrated H₂SO₄.[1] Always add the peroxide to the acid slowly.
-
Immerse the substrates in the Piranha solution.
-
Heat the solution to 90°C for 30-60 minutes.[1]
-
Allow the solution to cool to room temperature.
-
Carefully remove the substrates and rinse them copiously with deionized (DI) water.
-
Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) before proceeding to silanization.[1]
Protocol 1B: RCA Clean (SC-1 and SC-2)
The RCA clean is a sequential cleaning procedure developed to remove organic and inorganic contaminants.
-
SC-1 Clean (Organic Removal):
-
Prepare a solution of deionized water, ammonium hydroxide (NH₄OH), and hydrogen peroxide (H₂O₂) in a 5:1:1 ratio.
-
Immerse the substrates in the SC-1 solution and heat to 75-80°C for 10-15 minutes.
-
Rinse thoroughly with deionized water.
-
-
SC-2 Clean (Inorganic Removal):
-
Prepare a solution of deionized water, hydrochloric acid (HCl), and hydrogen peroxide (H₂O₂) in a 6:1:1 ratio.
-
Immerse the substrates in the SC-2 solution and heat to 75-80°C for 10-15 minutes.
-
Rinse thoroughly with deionized water and dry under a stream of inert gas.
-
Silanization with this compound
The silanization reaction should be carried out in an anhydrous environment to prevent premature hydrolysis and self-condensation of the silane in solution.
Protocol 2A: Solution-Phase Deposition
-
Prepare a solution of this compound in an anhydrous solvent (e.g., toluene, chloroform, or hexane) in a glove box or under an inert atmosphere. A typical concentration is 1-5% (v/v).
-
Immerse the clean, hydroxylated substrates in the silane solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature.[1] For some applications, the reaction can be carried out at elevated temperatures (e.g., 70°C) to accelerate the process.[1]
-
After the reaction, remove the substrates from the solution and rinse them with the anhydrous solvent to remove any physisorbed silane.
-
Perform a more thorough washing step, for example, using a Soxhlet extractor with chloroform for 24 hours, to remove any unbound silane.[1]
-
Cure the silanized substrates by baking them in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
Protocol 2B: Vapor-Phase Deposition
Vapor-phase deposition can lead to more uniform monolayer formation.
-
Place the clean, hydroxylated substrates in a vacuum desiccator or a specialized vapor deposition chamber.
-
Place a small, open container with a few drops of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a low pressure.
-
Allow the silanization to proceed for 12-24 hours at room temperature.
-
After the reaction, vent the chamber with an inert gas.
-
Rinse the substrates with an anhydrous solvent (e.g., toluene, then ethanol) to remove any unbound silane.
-
Cure the substrates by baking at 110-120°C for 30-60 minutes.
Data Presentation
The following table summarizes typical reaction conditions for the silanization of hydroxylated surfaces with alkyltrichlorosilanes, including this compound, as reported in the literature.
| Parameter | Condition | Source |
| Surface Hydroxylation | ||
| Method 1 | Piranha solution (H₂SO₄:H₂O₂, 7:3 v/v), 90°C, 30 min | [1] |
| Method 2 | Piranha solution (H₂SO₄:H₂O₂, 1:1 v/v), room temp., 20 min | [1] |
| Method 3 | H₂O₂:NH₄OH (1:1 v/v), room temp., 30 min, then 5 vol% HCl, 60 min | [1] |
| Silanization | ||
| Silane | This compound | - |
| Solvent | Anhydrous Toluene, Chloroform, or Hexane | [1] |
| Concentration | 1-5% (v/v) | - |
| Reaction Time | 2 - 24 hours | [1] |
| Temperature | Room Temperature or 70°C | [1] |
| Post-Silanization Washing | ||
| Rinsing Solvent | Toluene, Ethanol, Chloroform | [1] |
| Soxhlet Extraction | Chloroform, 24 hours | [1] |
| Curing | ||
| Temperature | 110 - 120°C | |
| Time | 30 - 60 minutes |
Visualizations
The following diagrams illustrate the key processes involved in the surface modification with this compound.
Caption: Experimental workflow for surface functionalization.
Caption: Simplified reaction pathway for silanization.
References
Application Notes and Protocols for Biomolecule Immobilization using 3-Bromopropyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of biomolecules onto surfaces using the silanizing agent 3-Bromopropyltrichlorosilane (BPTS). These procedures are designed to create stable, covalently attached layers of proteins, DNA, and other biomolecules for a variety of applications, including biosensors, microarrays, and drug delivery systems.
Introduction to this compound (BPTS)
This compound is a trifunctional organosilane that forms a self-assembled monolayer (SAM) on hydroxylated surfaces such as silicon wafers, glass, and quartz. The trichlorosilyl group reacts with surface hydroxyl groups to form stable siloxane bonds, while the terminal bromopropyl group provides a reactive site for the covalent attachment of biomolecules. The primary advantage of using BPTS is the formation of a stable, covalent linkage between the substrate and the immobilized biomolecule, which is crucial for the development of robust and reusable bio-devices.
The immobilization process typically involves three main stages: substrate cleaning and hydroxylation, silanization with BPTS, and finally, the covalent attachment of the biomolecule of interest. The terminal bromine atom of the BPTS molecule is a good leaving group and readily undergoes nucleophilic substitution reactions with functional groups present in biomolecules, such as thiols (from cysteine residues in proteins) and amines (from lysine residues in proteins or modified DNA).
Experimental Protocols
Substrate Cleaning and Hydroxylation
Proper cleaning and hydroxylation of the substrate are critical for achieving a uniform and stable silane layer. Two common and effective methods are the Piranha clean and the RCA clean.
Protocol 2.1.1: Piranha Solution Cleaning (for Silicon and Glass Substrates)
-
Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE). Never store Piranha solution in a sealed container.
-
Prepare the Piranha solution by carefully adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂).
-
Immerse the substrates in the Piranha solution for 15-30 minutes at room temperature.[1]
-
Carefully remove the substrates and rinse them extensively with deionized (DI) water.
-
Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and use them immediately for silanization.[1]
Protocol 2.1.2: RCA-1 Cleaning (for Silicon Wafers)
-
Caution: The RCA-1 solution is caustic. Handle with care in a well-ventilated area.
-
Prepare the RCA-1 solution by mixing 5 parts DI water, 1 part 27% ammonium hydroxide (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂).[2][3]
-
Heat the solution to 70-80°C.
-
Immerse the silicon wafers in the heated solution for 10-15 minutes.[3]
-
Remove the wafers and rinse them thoroughly with DI water.
-
Dry the wafers under a stream of inert gas and proceed to the silanization step.
Surface Silanization with this compound (BPTS)
This protocol describes the formation of a BPTS self-assembled monolayer on the cleaned and hydroxylated substrate.
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene or chloroform in a glove box or under an inert atmosphere to minimize hydrolysis of the silane in the bulk solution.
-
Immerse the cleaned and dried substrates in the BPTS solution for 30-60 minutes at room temperature.
-
Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent (e.g., toluene) to remove any unbound silane.
-
Cure the silanized substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
-
After curing, rinse the substrates with a solvent like ethanol or acetone and dry them under a stream of inert gas. The functionalized substrates are now ready for biomolecule immobilization.
Immobilization of Biomolecules
The bromopropyl-functionalized surface can be used to immobilize a variety of biomolecules containing nucleophilic functional groups.
Protocol 2.3.1: Immobilization of Thiol-Containing Proteins (e.g., proteins with exposed Cysteine residues)
-
Prepare a solution of the thiol-containing protein (e.g., 0.1-1 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Incubate the BPTS-functionalized substrate with the protein solution for 1-2 hours at room temperature or overnight at 4°C. The reaction involves the nucleophilic attack of the thiol group on the bromine atom, forming a stable thioether bond.
-
After incubation, rinse the substrate thoroughly with the buffer to remove any non-covalently bound protein.
-
To block any remaining reactive sites and prevent non-specific adsorption in subsequent steps, incubate the substrate with a blocking agent such as a 1% solution of bovine serum albumin (BSA) in PBS for 30-60 minutes.
-
Rinse the substrate again with the buffer and store it in a hydrated state at 4°C until further use.
Protocol 2.3.2: Immobilization of Amine-Containing Biomolecules (e.g., Proteins, Amine-Modified DNA)
-
Prepare a solution of the amine-containing biomolecule (e.g., 10-100 µM for DNA, 0.1-1 mg/mL for proteins) in a slightly alkaline buffer, such as sodium bicarbonate buffer (pH 8.5-9.0). The elevated pH deprotonates the primary amines, increasing their nucleophilicity.
-
Incubate the BPTS-functionalized substrate with the biomolecule solution for 2-4 hours at room temperature.
-
Follow steps 3-5 from Protocol 2.3.1 to rinse, block, and store the functionalized substrate.
Characterization of Modified Surfaces
A combination of surface-sensitive techniques can be used to characterize the surface at each stage of the immobilization process.
| Technique | Purpose | Expected Results |
| Contact Angle Goniometry | To assess changes in surface wettability and hydrophobicity. | The cleaned hydroxylated surface will be highly hydrophilic (low contact angle). After silanization with BPTS, the surface will become more hydrophobic (higher contact angle). Upon protein immobilization, the surface will become more hydrophilic again. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and measure the thickness of the immobilized layers. | The cleaned substrate should be smooth. The BPTS monolayer will have a thickness of approximately 1-2 nm. The immobilized biomolecule layer will add to this thickness, depending on the size and conformation of the molecule. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface and confirm the presence of the silane and biomolecule. | The XPS spectrum of the BPTS-functionalized surface will show peaks for Si, O, C, and Br. After biomolecule immobilization, additional peaks for N (from proteins and DNA) and potentially S (from cysteine) will be observed. |
| Functional Assays | To determine the activity of the immobilized biomolecule. | For enzymes, an activity assay can be performed to compare the activity of the immobilized enzyme to its free counterpart in solution.[4][5][6][7] For DNA, hybridization with a fluorescently labeled complementary strand can be used to confirm its ability to bind to a target sequence.[8][9] |
Quantitative Data
The efficiency of biomolecule immobilization can be quantified to optimize the process.
Table 4.1: Representative Surface Energy of Modified Surfaces
| Surface Modification | Total Surface Free Energy (γs) [mN/m] | Dispersive Component (γsd) [mN/m] | Polar Component (γsp) [mN/m] | Water Contact Angle (θ) [°] |
| Cleaned Silicon Wafer | High | Low | High | < 10° |
| Alkylsilane (e.g., OTS) Modified | ~ 22 - 24[10] | ~ 21 - 23[10] | ~ 1[10] | ~ 108 - 112[10] |
| Fluoroalkylsilane (e.g., FDTS) Modified | ~ 10 - 15[10] | ~ 9 - 14[10] | < 1[10] | > 115[11] |
| Amine-terminated Silane (APTES) Modified | Moderate | Moderate | Moderate | ~ 50 - 70 |
Note: The surface energy of a BPTS-modified surface is expected to be in the range of other alkylsilanes, rendering the surface hydrophobic.
Table 4.2: Typical Protein Surface Coverage on Functionalized Surfaces
| Immobilization Method | Substrate | Protein | Surface Coverage (ng/cm²) |
| Covalent (APTES + Glutaraldehyde) | Silicon | IgG | ~120[12] |
| Physical Adsorption (APTES) | Silicon | IgG | ~80[12] |
| Covalent (Thiol-maleimide) | Silica | Carbonic Anhydrase | ~6200 |
| Covalent (Azide-DBCO) | Silica | Carbonic Anhydrase | ~7200 |
Note: The surface coverage on BPTS-functionalized surfaces will depend on the size and shape of the biomolecule, as well as the density of reactive sites on the surface.
Visualizations
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of surface chemistry and blocking strategies on DNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immobilization of biomolecules on the surface of inorganic nanoparticles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glans penis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reversible oriented surface immobilization of functional proteins on oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct immobilization of DNA oligomers onto the amine-functionalized glass surface for DNA microarray fabrication through the activation-free reaction of oxanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Creating Hydrophobic Surfaces with 3-Bromopropyltrichlorosilane
Introduction: Engineering Surfaces at the Molecular Level
In fields ranging from high-throughput screening and next-generation sequencing to advanced materials and medical diagnostics, the ability to precisely control the surface properties of substrates is paramount. Silanization is a robust and widely adopted surface modification technique that allows for the covalent attachment of organosilane molecules to substrates bearing hydroxyl groups, such as glass and silicon. This process fundamentally alters the substrate's surface chemistry, enabling the creation of tailored interfaces.
This guide provides a comprehensive overview and detailed protocols for utilizing 3-Bromopropyltrichlorosilane (BPTS) to render hydrophilic glass or silicon surfaces hydrophobic. The inherent reactivity of the trichlorosilyl group with surface silanols, combined with the non-polar nature of the propyl chain, makes BPTS an effective reagent for this purpose. We will delve into the underlying chemical principles, provide step-by-step protocols for both liquid- and vapor-phase deposition, and detail the necessary characterization and validation steps to ensure reproducible and high-quality hydrophobic surfaces.
The Science of Silanization with this compound
The efficacy of BPTS in creating a hydrophobic surface is rooted in its bifunctional nature. The molecule consists of a highly reactive trichlorosilyl head group and a bromopropyl tail.
-
The Reaction Mechanism: The process begins with the activation of the substrate surface to ensure a high density of silanol (Si-OH) groups. The trichlorosilyl group of BPTS is highly susceptible to hydrolysis, reacting with trace amounts of water on the substrate surface to form reactive silanol intermediates. These intermediates then readily condense with the silanol groups on the substrate, forming stable and covalent siloxane (Si-O-Si) bonds. This reaction firmly anchors the BPTS molecule to the surface. The reaction releases hydrogen chloride (HCl) as a byproduct.
-
The Origin of Hydrophobicity: The hydrophobicity of the modified surface is a direct result of the attached propyl chains. The general trend in silanization is that the hydrophobicity, as measured by the water contact angle, increases with the length of the alkyl chain.[1] Longer alkyl chains present a more effective non-polar barrier to water.[1] While the propyl (C3) chain of BPTS is relatively short, it is sufficient to significantly increase the water contact angle and impart a hydrophobic character to the surface.[1]
Below is a diagram illustrating the reaction of this compound with a hydroxylated silica surface.
Caption: Reaction of this compound with surface silanol groups.
Part 1: Substrate Preparation - The Foundation of Quality
A pristine and properly activated substrate surface is non-negotiable for achieving a uniform and stable silane layer. The goal of this stage is to remove all organic and inorganic contaminants and to generate a high density of reactive silanol (Si-OH) groups.
Materials:
-
Glass or silicon substrates (e.g., microscope slides, silicon wafers)
-
Detergent solution (e.g., 1-2% aqueous Hellmanex III)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas stream
-
Oven or hot plate
-
Ultrasonic bath
Protocol 1: Rigorous Substrate Cleaning and Hydroxylation
-
Initial Cleaning:
-
Place substrates in a suitable rack and immerse in a detergent solution.
-
Sonicate for 20 minutes.
-
Rinse thoroughly with DI water (at least 10-15 times) until all traces of detergent are gone.[2]
-
-
Solvent Degreasing:
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse again with DI water.
-
-
Surface Activation (Choose one of the following methods):
-
Method A: Piranha Etching (Most Effective, Highest Hazard):
-
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add peroxide to the acid, never the other way around.
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Method B: Plasma Treatment:
-
Place the dried substrates in a plasma cleaner.
-
Treat with oxygen or air plasma for 5-20 minutes according to the manufacturer's instructions. This is a highly effective and safer alternative to Piranha solution.
-
-
-
Final Steps:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Bake in an oven at 110-120°C for at least 1 hour to remove any residual water before proceeding to silanization.
-
Part 2: Silanization Protocols
Two primary methods are employed for silanization: liquid-phase deposition and vapor-phase deposition. Vapor-phase deposition is often preferred as it is more likely to yield a uniform monolayer, whereas liquid-phase deposition can sometimes result in the formation of thicker, less organized multilayers.
Safety Precautions for this compound:
-
Corrosive and Flammable: this compound is a corrosive and flammable liquid. It reacts with water to produce HCl gas, which is a respiratory irritant.
-
Handling: Always handle this reagent in a fume hood while wearing appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture and sources of ignition.
Protocol 2: Liquid-Phase Deposition
-
Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene. Prepare this solution immediately before use to minimize hydrolysis from atmospheric moisture.
-
-
Reaction:
-
Immerse the pre-cleaned, hydroxylated, and dried substrates into the silane solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Perform a final rinse with ethanol or isopropanol.
-
-
Curing:
-
Dry the substrates under a nitrogen stream.
-
Cure the silanized substrates by baking in an oven at 110-120°C for 30-60 minutes. This step is crucial for promoting the formation of a stable, cross-linked siloxane layer.
-
Protocol 3: Vapor-Phase Deposition
-
Setup:
-
Place the pre-cleaned, hydroxylated, and dried substrates in a vacuum desiccator or a dedicated vapor deposition chamber inside a fume hood.
-
Place a small, open vial containing 0.5-1 mL of this compound in the desiccator, ensuring it will not spill.
-
-
Deposition:
-
Evacuate the desiccator using a vacuum pump until the silane begins to boil, then close the connection to the pump. This creates a vapor of the silane in the chamber.
-
Allow the substrates to be exposed to the silane vapor for 2-4 hours at room temperature.
-
-
Post-Deposition:
-
Vent the desiccator carefully in the fume hood to disperse the silane vapors.
-
Remove the substrates.
-
-
Curing:
-
Cure the silanized substrates by baking in an oven at 110-120°C for 30-60 minutes to stabilize the layer.
-
Part 3: Characterization and Validation - A Self-Validating System
The success of the silanization process must be validated empirically. The primary method for quantifying the hydrophobicity of a surface is by measuring the static water contact angle.
Water Contact Angle (WCA) Measurement:
A goniometer is used to measure the angle formed at the interface of a water droplet and the solid surface.
-
Hydrophilic Surface: WCA < 90°
-
Hydrophobic Surface: WCA > 90°
Expected Results:
| Surface Condition | Expected Water Contact Angle (WCA) | Interpretation |
| Pre-cleaned, Hydroxylated Glass/Silicon | < 20° | Highly hydrophilic, high surface energy. Ready for silanization. |
| After BPTS Silanization (Successful) | > 70° | Hydrophobic surface achieved. |
| After BPTS Silanization (Poor) | 30° - 60° | Incomplete or non-uniform silane layer. |
Note: These values are representative and can vary based on the exact substrate, cleaning protocol, and deposition method used. The key validation is the significant and reproducible increase in WCA from the baseline.
The workflow for creating and validating a hydrophobic surface is summarized in the diagram below.
Caption: Experimental workflow for creating and validating a hydrophobic surface.
Part 4: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low WCA / Insufficient Hydrophobicity | 1. Incomplete surface cleaning/activation. 2. Poor quality or old silane reagent. 3. Insufficient reaction time or temperature. 4. Sub-optimal curing. | 1. Re-evaluate the cleaning protocol; use Piranha or plasma activation for maximum hydroxylation. 2. Use fresh, high-quality this compound. 3. Increase the silanization reaction time and/or moderately increase the temperature. 4. Ensure the curing step is performed at the correct temperature and for the specified duration. |
| Non-uniform, hazy, or patchy surface | 1. Contaminated substrate or solvent. 2. Premature hydrolysis and polymerization of silane in solution (liquid phase). 3. Inadequate rinsing. | 1. Ensure all glassware is scrupulously clean and use high-purity, anhydrous solvents. 2. Prepare the silane solution immediately before use and minimize exposure to air/moisture. 3. Increase the volume and number of rinsing steps with fresh solvent to remove unbound silane. |
| WCA decreases over time | 1. Incomplete covalent bonding. 2. Unstable silane layer. | 1. Ensure the curing step is properly executed to promote stable siloxane bond formation. 2. Store silanized substrates in a clean, dry environment (e.g., a desiccator). |
References
Application Notes and Protocols for Chromatography Column Preparation using 3-Bromopropyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the preparation and use of chromatography columns with stationary phases derived from 3-Bromopropyltrichlorosilane. This versatile reagent allows for the creation of a wide range of functionalized silica gels, enabling tailored separation solutions for various analytical and preparative challenges.
Introduction
This compound is a key organosilane used in the surface modification of silica gel for chromatographic applications. The resulting 3-bromopropyl-functionalized silica serves as a versatile intermediate for the synthesis of a variety of stationary phases. The reactive bromide group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities such as ion-exchange groups, chiral selectors, and moieties for affinity chromatography. This adaptability makes it a valuable tool for chromatographers seeking to develop custom separation media.
Properties of 3-Bromopropyl-Functionalized Silica Gel
The performance of a chromatography column is intrinsically linked to the physical and chemical properties of its stationary phase. Below is a summary of typical properties for a commercially available 3-bromopropyl-functionalized silica gel.
| Property | Value | Reference |
| Extent of Labeling (Loading) | 1.5 mmol/g | [1] |
| Surface Area | 500 m²/g | [1] |
| Particle Size | 200-400 mesh | [1] |
| Pore Size | 60 Å | [1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of a chromatography column using this compound, from the initial functionalization of silica gel to the packing and equilibration of the column.
Protocol for Functionalization of Silica Gel with this compound
This protocol details the covalent attachment of the 3-bromopropyl group to the surface of silica gel.
Materials:
-
Bare silica gel (chromatography grade, e.g., 60 Å pore size)
-
This compound
-
Anhydrous toluene
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Nitrogen gas supply
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Sintered glass funnel
-
Vacuum oven
Procedure:
-
Silica Gel Activation:
-
Place the desired amount of bare silica gel in a round-bottom flask.
-
Add a 1:1 (v/v) solution of concentrated HCl and deionized water.
-
Reflux the mixture for 4-6 hours to activate the silanol groups on the silica surface.
-
Allow the mixture to cool, then wash the silica gel with deionized water until the filtrate is neutral (pH 7).
-
Dry the activated silica gel in a vacuum oven at 120-150°C for at least 12 hours.
-
-
Silanization Reaction:
-
Transfer the dried, activated silica gel to a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add anhydrous toluene to create a slurry.
-
Under a nitrogen atmosphere, slowly add this compound to the slurry (approximately 2-3 mmol per gram of silica gel).
-
Reflux the mixture with stirring for 8-12 hours.
-
-
Washing and Drying:
-
After the reaction, allow the mixture to cool to room temperature.
-
Filter the functionalized silica gel using a sintered glass funnel.
-
Wash the silica gel sequentially with copious amounts of toluene, methanol, and finally deionized water to remove any unreacted silane and by-products.
-
Dry the 3-bromopropyl-functionalized silica gel in a vacuum oven at 60-80°C for 12 hours.
-
Workflow for Silica Gel Functionalization
Caption: Workflow for the preparation of 3-bromopropyl-functionalized silica gel.
Protocol for Subsequent Derivatization: Synthesis of an Anion-Exchange Stationary Phase
The 3-bromopropyl-functionalized silica can be further modified to create stationary phases with specific functionalities. This protocol describes the synthesis of a weak anion-exchange (WAX) stationary phase by reacting the bromopropyl silica with pyridine.
Materials:
-
3-Bromopropyl-functionalized silica gel (prepared as in Protocol 3.1)
-
Pyridine
-
Anhydrous toluene
-
Methanol
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Sintered glass funnel
-
Vacuum oven
Procedure:
-
Reaction with Pyridine:
-
Suspend the 3-bromopropyl-functionalized silica gel in anhydrous toluene in a round-bottom flask.
-
Add an excess of pyridine to the slurry.
-
Reflux the mixture with stirring for 24 hours.
-
-
Washing and Drying:
-
After the reaction, cool the mixture and filter the derivatized silica gel.
-
Wash the silica gel sequentially with toluene, methanol, and deionized water to remove excess pyridine and by-products.
-
Dry the resulting propylpyridinium-functionalized silica (anion-exchanger) in a vacuum oven at 60°C.
-
Derivatization of 3-Bromopropyl Silica
References
Application Notes and Protocols: Synthesis of Functionalized Siloxanes from 3-Bromopropyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized siloxanes, starting from the versatile precursor, 3-bromopropyltrichlorosilane. This document outlines the initial hydrolysis and condensation to form a poly(3-bromopropylsiloxane) backbone, followed by protocols for its functionalization via nucleophilic substitution reactions. The resulting functionalized siloxanes have broad potential in drug delivery, biomaterial development, and surface modification applications.
Synthesis of Poly(3-bromopropylsiloxane) Backbone
The foundational step in producing functionalized siloxanes is the creation of a reactive polymer backbone. This is achieved through the controlled hydrolysis and condensation of this compound. The trichlorosilyl groups are highly reactive towards water, leading to the formation of silanol intermediates that subsequently condense to form a polysiloxane chain with pendant bromopropyl groups.
Reaction Scheme:
n Br(CH₂)₃SiCl₃ + 3n H₂O → [Br(CH₂)₃SiO₁.₅]n + 3n HCl
This process results in a cross-linked polysiloxane network, often referred to as a poly(3-bromopropylsilsesquioxane). The properties of the resulting polymer, such as molecular weight and degree of cross-linking, are highly dependent on the reaction conditions.
Experimental Protocol: Hydrolysis and Condensation of this compound
This protocol describes a general procedure for the synthesis of poly(3-bromopropylsiloxane). Researchers should note that precise control over the stoichiometry of water and reaction temperature is crucial for obtaining reproducible results.
Materials:
-
This compound (≥95%)
-
Toluene, anhydrous
-
Deionized water
-
Nitrogen gas, inert atmosphere
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser
-
Ice bath
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to minimize uncontrolled hydrolysis from atmospheric moisture.
-
In the round-bottom flask, prepare a solution of this compound in anhydrous toluene. A typical concentration is 0.5-1.0 M.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric amount of deionized water (3 equivalents per mole of silane) to the stirred solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction and the release of HCl gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The resulting mixture will contain the precipitated polysiloxane and a toluene/HCl solution.
-
Isolate the polymer by filtration and wash thoroughly with toluene and then methanol to remove unreacted starting material and HCl.
-
Dry the resulting white solid under vacuum at 60-80 °C to a constant weight.
Expected Outcome:
A white, insoluble solid polymer. The yield and molecular characteristics will depend on the precise reaction conditions.
| Parameter | Typical Value |
| Yield | > 90% |
| Appearance | White Powder |
| Solubility | Insoluble in common organic solvents |
Functionalization of Poly(3-bromopropylsiloxane)
The pendant bromopropyl groups on the polysiloxane backbone are versatile handles for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, tailoring the properties of the siloxane for specific applications. Here, we provide protocols for the introduction of azide and amine functionalities.
Logical Workflow for Functionalization
Caption: General workflow for the functionalization of the polysiloxane backbone.
Azide Functionalization
The introduction of azide groups creates a platform for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward attachment of a wide variety of molecules.
Reaction Scheme:
[Br(CH₂)₃SiO₁.₅]n + n NaN₃ → [N₃(CH₂)₃SiO₁.₅]n + n NaBr
Materials:
-
Poly(3-bromopropylsiloxane)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with magnetic stirrer and condenser
-
Heating mantle
Procedure:
-
Suspend poly(3-bromopropylsiloxane) in anhydrous DMF in a round-bottom flask.
-
Add an excess of sodium azide (typically 3-5 equivalents per bromoalkyl group).
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
After cooling to room temperature, filter the solid polymer.
-
Wash the polymer extensively with deionized water to remove excess sodium azide and sodium bromide, followed by washing with methanol and diethyl ether.
-
Dry the functionalized polymer under vacuum.
Characterization:
The success of the reaction can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, where a characteristic azide stretch will appear around 2100 cm⁻¹.
| Parameter | Expected Result |
| FTIR (Azide Stretch) | ~2100 cm⁻¹ |
| Yield | > 95% (by weight) |
Amine Functionalization
Direct amination of the bromopropyl groups introduces primary, secondary, or tertiary amine functionalities, which can be used for conjugation, altering solubility, or introducing pH-responsive behavior.
Reaction Scheme (Primary Amine):
[Br(CH₂)₃SiO₁.₅]n + excess NH₃ → [H₂N(CH₂)₃SiO₁.₅]n + NH₄Br
Materials:
-
Poly(3-bromopropylsiloxane)
-
Ammonia solution (e.g., 7N in methanol) or desired amine
-
Solvent (e.g., methanol, ethanol, or DMF, depending on the amine)
-
Sealed reaction vessel or round-bottom flask with condenser
Procedure:
-
Suspend poly(3-bromopropylsiloxane) in the chosen solvent in the reaction vessel.
-
Add a large excess of the amine or ammonia solution. For gaseous ammonia, it can be bubbled through the suspension. For liquid amines, a 10-20 fold molar excess is recommended.
-
Seal the vessel or heat the mixture under reflux (depending on the boiling point of the amine and solvent) for 24-72 hours.
-
After cooling, filter the polymer.
-
Wash the polymer with the reaction solvent to remove excess amine, followed by deionized water to remove any ammonium salts, and finally with methanol.
-
Dry the amine-functionalized polysiloxane under vacuum.
Characterization:
The presence of amine groups can be confirmed by various methods, including titration, ninhydrin test for primary amines, or solid-state NMR spectroscopy.
| Parameter | Expected Result |
| Ninhydrin Test (Primary Amine) | Positive (color change) |
| Titration | Quantifiable amine content |
Signaling Pathways and Logical Relationships
The synthesis of functionalized siloxanes from this compound follows a clear logical progression from monomer to functionalized polymer.
Caption: Overall synthesis pathway from monomer to functionalized polysiloxane.
Applications in Research and Drug Development
The ability to introduce a diverse range of functional groups onto a stable, biocompatible siloxane backbone opens up numerous possibilities in the fields of life sciences and materials science.
-
Drug Delivery: Amine-functionalized siloxanes can be used to electrostatically bind and deliver anionic drugs or nucleic acids. Azide-functionalized polymers can be "clicked" with drug molecules containing an alkyne group for covalent drug conjugation.
-
Biomaterials and Tissue Engineering: The surface of siloxane-based implants can be modified to improve biocompatibility, promote cell adhesion, or prevent biofouling.
-
Diagnostics and Sensing: Functional groups can serve as attachment points for fluorescent dyes, antibodies, or other reporter molecules for the development of diagnostic assays and biosensors.
These protocols provide a foundational framework for the synthesis and functionalization of polysiloxanes from this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific research and development needs.
Troubleshooting & Optimization
Troubleshooting incomplete silanization with 3-Bromopropyltrichlorosilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during surface modification with 3-Bromopropyltrichlorosilane. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and reproducible surface functionalization.
Troubleshooting Guide: Incomplete Silanization
This guide addresses specific issues that can lead to incomplete or failed silanization, providing potential causes and actionable solutions.
Problem 1: Poor or No Surface Modification (Surface remains hydrophilic)
-
Symptom: The surface shows a low water contact angle after the silanization process, indicating that it is still hydrophilic.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Surface Cleaning | Thoroughly clean the substrate to remove organic contaminants. Common methods include sonication in solvents like acetone and ethanol, or treatment with a Piranha solution (a 3:1 or 7:3 mixture of sulfuric acid and hydrogen peroxide).[1][2][3] After cleaning, ensure a comprehensive rinse with deionized water and thorough drying, for instance, under a stream of high-purity nitrogen.[1][3][4] |
| Insufficient Surface Hydroxylation | The substrate surface must have a high density of hydroxyl (-OH) groups for the trichlorosilane to react.[5] Activate the surface using methods such as oxygen plasma treatment, UV/Ozone cleaning, or acid/base treatments like Piranha etching.[2][5][6] |
| Degraded Silane Reagent | This compound is highly reactive with moisture and can degrade if not stored properly.[7] Use fresh reagent from a tightly sealed container stored under an inert atmosphere (e.g., nitrogen or argon). It is advisable to purchase smaller quantities to ensure freshness.[5] |
| Presence of Moisture in Solvent or on Substrate | While a trace amount of water is necessary to catalyze the initial hydrolysis of the chlorosilane at the surface, excess water in the solvent or reaction environment will cause the silane to hydrolyze and polymerize in solution before it can bind to the surface.[8] This leads to the deposition of polysiloxane aggregates instead of a monolayer.[2] Use anhydrous solvents and perform the reaction in a controlled, low-humidity environment, such as a glovebox or under a dry nitrogen flow.[3] |
Problem 2: Non-Uniform Silane Coating
-
Symptom: The surface exhibits patchiness, with areas of hydrophobicity and hydrophilicity, leading to inconsistent results in subsequent applications.
-
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Surface Cleaning or Hydroxylation | If cleaning or activation is not uniform across the substrate, the density of reactive hydroxyl groups will vary, leading to a patchy silane layer. Ensure the entire substrate is fully submerged and exposed to cleaning and activation agents. For larger substrates, consider methods that offer better uniformity, like plasma or UV/Ozone treatment. |
| Incorrect Silane Concentration | An overly concentrated silane solution can lead to rapid polymerization in the solution and the formation of aggregates that deposit on the surface.[2][5] Conversely, a very dilute solution may require a longer reaction time to achieve full coverage. Optimize the concentration, typically starting in the range of 1-5% (v/v) in an anhydrous solvent.[3] |
| Inadequate Rinsing Post-Silanization | Physisorbed (non-covalently bonded) silane molecules and polymers must be removed after the reaction. A thorough rinsing procedure with an anhydrous solvent (e.g., toluene, dichloromethane) is crucial to remove this excess.[1][2] Sonication during rinsing can aid in the removal of aggregates. |
Problem 3: Thick, Unstable Silane Layer
-
Symptom: Characterization (e.g., by ellipsometry or AFM) reveals a thick, multilayered, and often rough silane coating instead of a self-assembled monolayer.
-
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Water in the Reaction | As mentioned, excess moisture is a primary cause of silane polymerization in solution, leading to the deposition of thick films.[8] Rigorously control the water content in your reaction system. The necessary water for monolayer formation is typically the adsorbed layer on the hydroxylated surface.[1] |
| Overly High Silane Concentration | High concentrations promote intermolecular reactions (polymerization) over the desired surface reaction.[5] Reduce the silane concentration to favor the formation of a monolayer. |
| Lack of a Curing Step | A post-deposition curing or baking step helps to drive the condensation reaction between adjacent silanol groups on the surface, forming a more stable, cross-linked siloxane network.[2] This also helps to remove residual water and solvent. Curing is typically performed at 110-120°C.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the three chlorine atoms on this compound?
A1: The three chlorine atoms are hydrolyzable groups. In the presence of a small amount of water (typically the adsorbed layer on a hydroxylated surface), they react to form silanol groups (-Si-OH). These silanols are highly reactive towards the hydroxyl groups on the substrate (e.g., silicon oxide, glass), forming stable covalent Si-O-Substrate bonds. They can also react with each other to form a cross-linked siloxane (Si-O-Si) network on the surface, which enhances the stability of the monolayer.
Q2: Why is an anhydrous solvent necessary if water is needed for the reaction?
A2: The silanization reaction requires only a very small, controlled amount of water to proceed at the substrate-solution interface. The hydroxylated surface of the substrate typically holds enough adsorbed water to initiate the hydrolysis of the silane's chloro groups. Using an anhydrous solvent prevents premature and excessive hydrolysis and self-condensation (polymerization) of the silane in the bulk solution.[8] This unwanted polymerization leads to the formation of aggregates and a thick, non-uniform film instead of a well-ordered monolayer.[2]
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a hazardous chemical. It is corrosive and reacts with water to release hydrogen chloride (HCl) gas, which is toxic and corrosive.[7] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid contact with skin and eyes, and prevent inhalation of vapors.[7] Ensure that all glassware is dry before use.
Q4: How can I confirm that the silanization was successful?
A4: Several surface analysis techniques can be used to verify the success of the silanization:
-
Water Contact Angle Measurement: This is a simple and effective method. A successful silanization will result in a more hydrophobic surface (higher contact angle) compared to the clean, hydrophilic substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of silicon, carbon, bromine, and oxygen in the expected ratios on the surface.[9]
-
Ellipsometry: This technique can be used to measure the thickness of the deposited silane layer, which should be consistent with a monolayer (typically ~1-2 nm).[9]
-
Atomic Force Microscopy (AFM): AFM can be used to assess the morphology and roughness of the surface, helping to identify the presence of aggregates or a non-uniform coating.[9]
Q5: What is the purpose of the post-silanization curing step?
A5: The curing step, which involves heating the coated substrate (e.g., at 110-120°C for 30-60 minutes), serves two main purposes.[2][3] First, it provides the thermal energy to drive the condensation reaction between neighboring silanol molecules on the surface, forming a stable, cross-linked siloxane network. Second, it helps to remove any remaining solvent and water molecules from the surface, further stabilizing the film.
Experimental Protocols
Protocol 1: Surface Preparation (Hydroxylation of Silicon Wafer)
This protocol uses a Piranha solution to clean and hydroxylate silicon or glass substrates.
Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate PPE (face shield, acid-resistant gloves, lab coat) and work in a certified chemical fume hood. Never store Piranha solution in a sealed container.
-
Prepare Piranha Solution: In a glass beaker, slowly and carefully add one part 30% hydrogen peroxide (H₂O₂) to three parts concentrated sulfuric acid (H₂SO₄). The reaction is highly exothermic.
-
Substrate Immersion: Once the initial exothermic reaction has subsided, carefully immerse the silicon wafers into the warm Piranha solution using Teflon tweezers.
-
Cleaning/Hydroxylation: Leave the substrates in the solution for 30-60 minutes.[2]
-
Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with high-purity deionized (DI) water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and use them immediately for the silanization step to prevent recontamination.[1][3]
Protocol 2: Liquid-Phase Silanization
This procedure should be carried out in an environment with controlled, low humidity.
-
Prepare Silane Solution: In a dry glass container inside a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).
-
Substrate Immersion: Immerse the freshly cleaned and dried substrates into the silane solution. Seal the container.
-
Reaction: Allow the reaction to proceed for 30-60 minutes at room temperature. Gentle agitation can promote uniformity.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane. Follow this with a rinse in a solvent like ethanol or isopropanol.[2]
-
Drying: Dry the silanized substrates under a stream of nitrogen.
-
Curing: Cure the substrates by baking them in an oven or on a hotplate at 110-120°C for 30-60 minutes.[2][3]
-
Storage: Store the functionalized substrates in a clean, dry, and inert environment until further use.
Visualizations
Caption: Experimental workflow for surface silanization.
Caption: Simplified chemical pathway for silanization.
Caption: Troubleshooting decision tree for silanization issues.
References
- 1. surfmods.jp [surfmods.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 5. benchchem.com [benchchem.com]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. This compound | C3H6BrCl3Si | CID 83792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the effect of water on 3-aminopropyltriethoxysilane (APTES)?_Chemicalbook [chemicalbook.com]
- 9. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for 3-Bromopropyltrichlorosilane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromopropyltrichlorosilane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound?
A1: The most common and industrially relevant method for synthesizing this compound is the hydrosilylation of allyl bromide with trichlorosilane. This reaction is typically catalyzed by a platinum complex, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is exothermic and requires careful control of temperature. While optimal conditions can vary, a general temperature range is between 80°C and 150°C. The reaction time can range from a few hours to over 12 hours, depending on the catalyst concentration and reaction temperature.
Q3: What are the main side products in this reaction?
A3: The primary side product is often the result of isomerization of allyl bromide to 1-bromopropene, which is less reactive or unreactive towards hydrosilylation. Another potential side product is the β-addition product, 1-bromo-1-(trichlorosilyl)propane, although the γ-addition to form the desired this compound is generally favored.
Q4: How can I purify the final product?
A4: Purification is typically achieved by fractional distillation under reduced pressure. Given the high boiling point of this compound (approximately 202-204°C at atmospheric pressure), vacuum distillation is necessary to prevent decomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The platinum catalyst can be poisoned by impurities in the reactants or solvent. 2. Low Reaction Temperature: The reaction may not have been initiated or is proceeding too slowly. 3. Reactant Stoichiometry: Incorrect molar ratio of allyl bromide to trichlorosilane. | 1. Ensure all reactants and glassware are dry and free of impurities. Use freshly opened or purified reactants. 2. Gradually increase the reaction temperature, monitoring for an exotherm. 3. Use a slight excess of trichlorosilane to ensure complete conversion of allyl bromide. |
| Formation of Significant Side Products | 1. High Reaction Temperature: Elevated temperatures can promote the isomerization of allyl bromide. 2. Catalyst Choice: Some catalysts may favor isomerization more than others. | 1. Maintain the reaction temperature at the lower end of the effective range (e.g., 80-100°C). 2. Consider screening different platinum or rhodium-based catalysts to find one that minimizes isomerization. |
| Product Decomposition During Distillation | 1. High Distillation Temperature: The product may be thermally unstable at its atmospheric boiling point. 2. Presence of Water: this compound is moisture-sensitive and will hydrolyze. | 1. Perform the distillation under a high vacuum to lower the boiling point. 2. Ensure the distillation apparatus is thoroughly dried and the distillation is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction Does Not Initiate | 1. Insufficient Catalyst: The amount of catalyst may be too low. 2. Presence of Inhibitors: Impurities in the starting materials can act as inhibitors. | 1. Increase the catalyst loading incrementally. 2. Purify the allyl bromide and trichlorosilane before use. |
Experimental Protocols
Representative Synthesis of this compound
Disclaimer: This is a representative protocol based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.
Materials:
-
Allyl bromide (freshly distilled)
-
Trichlorosilane (freshly distilled)
-
Speier's catalyst (2% solution in isopropanol)
-
Anhydrous toluene (solvent)
Procedure:
-
A three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a temperature probe is dried in an oven and assembled hot under a nitrogen atmosphere.
-
The flask is charged with trichlorosilane (1.1 equivalents) and anhydrous toluene.
-
Speier's catalyst (e.g., 10 ppm Pt relative to trichlorosilane) is added to the flask.
-
The mixture is heated to 80°C.
-
Allyl bromide (1.0 equivalent) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 80-90°C. The reaction is exothermic, and the addition rate should be controlled to prevent a rapid temperature increase.
-
After the addition is complete, the reaction mixture is stirred at 90°C for an additional 4-6 hours, or until GC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature.
-
The product is isolated by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Value |
| Reactant Ratio (Allyl Bromide:Trichlorosilane) | 1 : 1.1 |
| Catalyst Loading (Pt) | 5 - 20 ppm |
| Reaction Temperature | 80 - 120 °C |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 70 - 90% |
| Boiling Point | ~203 °C (atm), ~90 °C (10 mmHg) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting pathway for low yield in this compound synthesis.
Technical Support Center: Preventing Nanoparticle Aggregation During Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on preventing nanoparticle aggregation during functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during functionalization?
A1: Nanoparticle aggregation during functionalization is primarily driven by the high surface energy of the nanoparticles, which makes them thermodynamically unstable.[1] To minimize this surface energy, nanoparticles tend to clump together.[1] This process can be exacerbated by several factors during the functionalization process, including:
-
Changes in Surface Charge: The addition of functionalizing agents can alter the surface charge of the nanoparticles, leading to a reduction in electrostatic repulsion between them.[2]
-
Bridging Flocculation: If the concentration of the functionalizing ligand is too low, a single ligand molecule can attach to two or more nanoparticles, pulling them together.
-
Inadequate Stabilization: The chosen stabilizing agent (either electrostatic or steric) may not be effective under the specific experimental conditions.[3]
-
Environmental Factors: Changes in pH, ionic strength, and solvent composition can disrupt the delicate balance of forces that keep nanoparticles dispersed.[4][5]
Q2: How can I prevent nanoparticle aggregation during functionalization?
A2: Preventing aggregation hinges on effectively stabilizing the nanoparticles. The two primary strategies are electrostatic stabilization and steric stabilization.[3]
-
Electrostatic Stabilization: This method relies on inducing a surface charge on the nanoparticles, which creates repulsive forces that prevent them from getting too close to each other.[6] This is often achieved by controlling the pH of the solution.[6]
-
Steric Stabilization: This involves attaching bulky molecules, such as polymers like polyethylene glycol (PEG), to the surface of the nanoparticles.[7] These molecules create a physical barrier that prevents the nanoparticles from aggregating.[7]
In many cases, a combination of both electrostatic and steric stabilization, known as electrosteric stabilization, provides the most robust protection against aggregation.
Q3: What is a good zeta potential value to ensure nanoparticle stability?
A3: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of a nanoparticle, and it is a key indicator of the stability of a colloidal dispersion.[8] A general guideline for stability is:[8][9]
-
High stability: Zeta potential values greater than +30 mV or less than -30 mV.
-
Moderate stability: Zeta potential values between ±10 mV and ±30 mV.
-
Incipient instability: Zeta potential values between ±5 mV and ±10 mV.
-
Rapid aggregation: Zeta potential values between -5 mV and +5 mV.
It's important to note that the ideal zeta potential can vary depending on the specific nanoparticle system and the surrounding medium.[10]
Q4: How does pH affect nanoparticle stability during functionalization?
A4: The pH of the solution plays a critical role in the stability of nanoparticles, primarily by influencing their surface charge.[2] For many types of nanoparticles, the surface contains functional groups that can be protonated or deprotonated depending on the pH.[2] This change in protonation state alters the surface charge and, consequently, the electrostatic repulsion between particles.[11]
At a specific pH, known as the isoelectric point (IEP), the net surface charge of the nanoparticles is zero.[2] At or near the IEP, electrostatic repulsion is minimal, and the nanoparticles are most prone to aggregation.[2] Therefore, maintaining the pH of the solution away from the IEP is crucial for ensuring stability.
Q5: Can the solvent I use contribute to nanoparticle aggregation?
A5: Yes, the choice of solvent is a critical factor in preventing nanoparticle aggregation. The solvent can influence the stability of nanoparticles in several ways:
-
Solvent-Nanoparticle Interactions: A good solvent will have strong interactions with the nanoparticle surface or the stabilizing ligands, which helps to keep the particles well-dispersated.
-
Dielectric Constant: The dielectric constant of the solvent affects the strength of electrostatic interactions. Solvents with a high dielectric constant can better screen the surface charges, which can either enhance or diminish stability depending on the system.
-
Viscosity: Higher viscosity solvents can slow down the Brownian motion of nanoparticles, reducing the frequency of collisions and thus the rate of aggregation.
Troubleshooting Guides
Issue 1: Nanoparticles aggregate immediately after adding the functionalizing agent.
| Possible Cause | Recommended Solution |
| Rapid change in surface charge | Add the functionalizing agent dropwise while stirring gently to allow for gradual surface modification. |
| Insufficient stabilizer concentration | Ensure that the concentration of the stabilizing agent is sufficient to fully coat the nanoparticle surface. |
| Incompatible solvent | Ensure the functionalizing agent is soluble in the reaction solvent to prevent precipitation onto the nanoparticle surface. |
| pH shock | Buffer the nanoparticle solution to the optimal pH for stability before adding the functionalizing agent. |
Issue 2: Nanoparticles aggregate during purification (e.g., centrifugation or dialysis).
| Possible Cause | Recommended Solution |
| Removal of stabilizing agents | If using dialysis, ensure the dialysis buffer contains a sufficient concentration of the stabilizing agent. |
| High centrifugal force | Reduce the centrifugation speed and/or time to avoid forcing the nanoparticles to overcome their repulsive barriers. |
| Pellet resuspension difficulty | After centrifugation, resuspend the nanoparticle pellet in a buffer that promotes stability (e.g., correct pH, presence of stabilizers). Gentle sonication can aid in resuspension.[12] |
Issue 3: Functionalized nanoparticles are stable initially but aggregate over time.
| Possible Cause | Recommended Solution |
| Ligand desorption | Consider using a ligand with a stronger binding affinity to the nanoparticle surface or a covalent attachment method. |
| Photochemical degradation | Store the nanoparticle dispersion in the dark to prevent light-induced degradation of the stabilizing ligands. |
| Changes in pH or ionic strength | Ensure the storage buffer has sufficient buffering capacity to maintain a stable pH and ionic strength. |
| Microbial contamination | For long-term storage, consider adding a bacteriostatic agent or filtering the solution through a 0.22 µm filter. |
Data Presentation
Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter of CuO Nanoparticles
| pH | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Stability |
| 2 | +40 | 169 ± 3 | Stable |
| 4 | +35 | 200 ± 5 | Stable |
| 6 | +25 | 269 ± 3 | Moderately Stable |
| 8 | +5 | 800 ± 50 | Unstable |
| 10 | -5 | 1581 ± 137 | Unstable |
| 12 | -20 | 500 ± 30 | Moderately Stable |
Data adapted from a study on CuO nanoparticles.[11] The results demonstrate that aggregation is minimized at pH values far from the isoelectric point (around pH 9-10 for CuO), where the zeta potential is high.[11]
Table 2: Influence of Stabilizer (PVA) Concentration on PLGA Nanoparticle Properties
| PVA Concentration (mg/mL) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 2.5 | 135 ± 5 | 0.18 | -15 ± 2 |
| 5.0 | 138 ± 6 | 0.15 | -12 ± 2 |
| 10.0 | 140 ± 5 | 0.12 | -10 ± 1 |
| 15.0 | 142 ± 7 | 0.10 | -8 ± 1 |
This table shows that for PLGA nanoparticles, increasing the concentration of the steric stabilizer PVA does not significantly change the particle size but leads to a lower polydispersity index and a less negative zeta potential.[13]
Experimental Protocols
Protocol 1: General Procedure for Steric Stabilization with PEG
This protocol describes the functionalization of nanoparticles with a generic thiol-terminated PEG (SH-PEG) to provide steric stabilization.
Materials:
-
Nanoparticle suspension
-
SH-PEG
-
Phosphate buffer (10 mM, pH 7.4)
-
Deionized (DI) water
-
Centrifuge and centrifuge tubes
-
Bath sonicator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SH-PEG in DI water. The concentration will depend on the desired surface coverage and should be optimized for your specific nanoparticle system.
-
Prepare a 10 mM phosphate buffer and adjust the pH to 7.4.
-
-
Functionalization:
-
To the nanoparticle suspension, add the SH-PEG solution dropwise while gently stirring. A typical starting molar ratio of SH-PEG to nanoparticles is 1000:1, but this should be optimized.
-
Allow the reaction to proceed for at least 2 hours at room temperature with continuous gentle stirring. For some systems, an overnight incubation may be beneficial.[12]
-
-
Purification:
-
Centrifuge the functionalized nanoparticle suspension to pellet the particles. The required speed and time will depend on the size and density of your nanoparticles (e.g., 10,000 x g for 30 minutes for 20 nm gold nanoparticles).[12]
-
Carefully remove the supernatant, which contains unbound SH-PEG.
-
Resuspend the pellet in 10 mM phosphate buffer (pH 7.4). Gentle sonication can be used to aid in resuspension.[12]
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of excess ligand.[12]
-
-
Characterization:
-
Characterize the PEGylated nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI), and Zeta Potential analysis to determine the surface charge. A successful PEGylation should result in an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.
-
Protocol 2: Determination of the Isoelectric Point (IEP)
This protocol outlines a general procedure for determining the isoelectric point of a nanoparticle suspension.
Materials:
-
Nanoparticle stock dispersion
-
A series of buffers with varying pH values (e.g., citrate, phosphate, borate buffers covering the desired pH range)
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a series of buffers with different pH values (e.g., from pH 3 to pH 11 in increments of 1 pH unit).
-
For each pH value, dilute an aliquot of the nanoparticle stock dispersion into the corresponding buffer to a final concentration suitable for your DLS instrument (typically in the range of 0.01-0.1 mg/mL).[10]
-
-
Equilibration:
-
Allow the prepared samples to equilibrate for at least 15 minutes at a constant temperature (e.g., 25 °C).[10]
-
-
Measurement:
-
Measure the zeta potential of each sample using the DLS instrument.
-
-
Data Analysis:
-
Plot the measured zeta potential as a function of pH.
-
The isoelectric point is the pH at which the zeta potential curve crosses 0 mV.[10]
-
Visualizations
Caption: Experimental workflow for nanoparticle PEGylation.
Caption: Troubleshooting decision tree for nanoparticle aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the interplay between pH and charges for theranostic nanomaterials - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03706E [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nanotrun.com [nanotrun.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Understanding the Zeta Potential of Nanoparticles | Applied Microspheres GmbH [applied-microspheres.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. connectsci.au [connectsci.au]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
How to avoid multilayer formation in 3-Bromopropyltrichlorosilane coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent multilayer formation in 3-Bromopropyltrichlorosilane (3-BPTS) coatings. Adherence to the detailed protocols and careful control of experimental parameters are crucial for achieving a uniform self-assembled monolayer (SAM).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 3-BPTS self-assembled monolayer (SAM) formation?
A1: The formation of a 3-BPTS SAM is a multi-step process initiated by the hydrolysis of the trichlorosilane headgroup. In the presence of a controlled amount of water, the silicon-chlorine bonds are replaced by silicon-hydroxyl (silanol) groups. These reactive silanol groups then condense with hydroxyl groups present on the substrate surface (e.g., silicon oxide, glass), forming stable covalent siloxane (Si-O-Substrate) bonds. Lateral cross-linking between adjacent silanol molecules can also occur, forming a networked monolayer.
Q2: Why is multilayer formation a common problem with 3-BPTS?
A2: The trichlorosilane group of 3-BPTS is highly reactive. Excessive water in the reaction environment, either on the substrate surface or in the solvent, leads to uncontrolled polymerization of 3-BPTS molecules in solution.[1] These polymeric aggregates can then deposit onto the surface, resulting in a thick, disordered multilayer film instead of a well-ordered monolayer.
Q3: How can I characterize the 3-BPTS coating to determine if it is a monolayer or a multilayer?
A3: Several surface-sensitive techniques can be employed:
-
Ellipsometry: This technique measures the thickness of the film. A monolayer of 3-BPTS will have a thickness consistent with the length of a single molecule (approximately 7-10 Å), whereas multilayers will exhibit significantly greater and often variable thicknesses.
-
Atomic Force Microscopy (AFM): AFM provides topographical information. A high-quality monolayer will have a low root-mean-square (RMS) roughness. Multilayer films often present as islands, aggregates, or a generally rough and heterogeneous surface.[2]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition and thickness of the coating. In a multilayer, the intensity of the silicon (Si 2p) and bromine (Br 3d) signals will be higher than expected for a monolayer. Angle-resolved XPS can also provide information about the film thickness and uniformity.
Troubleshooting Guide: Avoiding Multilayer Formation
This guide addresses common issues encountered during 3-BPTS coating and provides solutions to achieve a uniform monolayer.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Film thickness is significantly greater than 10 Å as measured by ellipsometry. | Excessive water/humidity: Uncontrolled water in the deposition environment is the primary cause of polymerization and multilayer formation.[3][4] | Control the reaction environment: Perform the deposition in a glove box with controlled low humidity (e.g., < 30% relative humidity). Use anhydrous solvents and ensure substrates are thoroughly dried before use. |
| High 3-BPTS concentration: A high concentration of the silane in solution can promote intermolecular reactions and aggregation. | Optimize 3-BPTS concentration: Use a low concentration of 3-BPTS, typically in the range of 1-5 mM. | |
| Contaminated substrate: A non-uniform or contaminated substrate surface can lead to uneven coating and aggregation. | Thorough substrate cleaning: Implement a rigorous cleaning protocol to ensure a hydrophilic and contaminant-free surface (see detailed protocol below). | |
| AFM images show large aggregates and high surface roughness. | Polymerization in solution: 3-BPTS has polymerized in the solvent before deposition due to water contamination. | Use fresh, anhydrous solvent and silane: Prepare the silanization solution immediately before use. Use solvents from a freshly opened bottle or dried over molecular sieves. |
| Inadequate rinsing: Physisorbed (loosely bound) silane molecules or aggregates were not removed after deposition. | Implement a thorough rinsing procedure: After deposition, rinse the substrate sequentially with the anhydrous solvent used for deposition (e.g., toluene or hexane) and then with a polar solvent like ethanol or isopropanol to remove unbound molecules. | |
| XPS shows an unexpectedly high silicon-to-substrate signal ratio. | Thick multilayer film: A thicker film will attenuate the signal from the underlying substrate. | Refer to solutions for high film thickness: Control humidity, optimize concentration, and ensure proper rinsing. |
| Inconsistent results between experiments. | Variability in environmental conditions: Fluctuations in ambient humidity and temperature can significantly impact the highly sensitive 3-BPTS reaction. |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of 3-BPTS Monolayer
This protocol is designed for depositing a 3-BPTS monolayer from a solvent solution.
Materials:
-
This compound (3-BPTS)
-
Anhydrous toluene or hexane (high purity)
-
Ethanol or Isopropanol (ACS grade)
-
Substrates (e.g., silicon wafers with native oxide, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
High-purity nitrogen gas
-
Glassware (cleaned and oven-dried)
Procedure:
-
Substrate Cleaning (Piranha Etch - perform in a fume hood with appropriate PPE):
-
Immerse substrates in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with ethanol or isopropanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to an oven and bake at 110-120 °C for at least 30 minutes to remove residual water.
-
-
Silanization (perform in a low-humidity environment, e.g., a glove box):
-
Allow the dried substrates to cool to room temperature in the controlled environment.
-
Prepare a 1-5 mM solution of 3-BPTS in anhydrous toluene or hexane. Prepare this solution immediately before use.
-
Immerse the cleaned and dried substrates in the 3-BPTS solution.
-
Allow the deposition to proceed for 30-60 minutes at room temperature. Shorter deposition times are recommended for the highly reactive trichlorosilane to minimize multilayer formation.
-
-
Rinsing and Curing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates sequentially with fresh anhydrous toluene (or hexane) and then with ethanol or isopropanol.
-
Dry the substrates under a stream of nitrogen gas.
-
To enhance the covalent bonding and ordering of the monolayer, cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.
-
Protocol 2: Vapor-Phase Deposition of 3-BPTS Monolayer
Vapor-phase deposition can offer better control over the reaction and is often preferred for highly reactive silanes like 3-BPTS.
Materials:
-
This compound (3-BPTS)
-
Cleaned and dried substrates (as in Protocol 1)
-
Vacuum deposition chamber or desiccator
-
Schlenk line or source of inert gas (nitrogen or argon)
Procedure:
-
Substrate Preparation:
-
Clean and dry the substrates as described in Protocol 1.
-
-
Vapor-Phase Deposition:
-
Place the cleaned and dried substrates in a vacuum deposition chamber or a desiccator.
-
Place a small, open vial containing a few drops of 3-BPTS in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a low pressure and then backfill with a dry inert gas. The goal is to create an anhydrous environment with 3-BPTS vapor.
-
Allow the deposition to proceed for 1-4 hours at room temperature. The optimal time will need to be determined empirically.
-
-
Post-Deposition Treatment:
-
Vent the chamber with dry inert gas and remove the substrates.
-
Rinse the substrates with anhydrous toluene or hexane, followed by ethanol or isopropanol, to remove any loosely bound molecules.
-
Dry under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes.
-
Visualizations
Caption: Workflow for Solution-Phase Deposition of a 3-BPTS Monolayer.
Caption: Troubleshooting Logic for Preventing 3-BPTS Multilayer Formation.
References
Technical Support Center: 3-Bromopropyltrichlorosilane Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) regarding the removal of byproducts and impurities from 3-bromopropyltrichlorosilane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound synthesized via hydrosilylation?
A1: The synthesis of this compound through the hydrosilylation of allyl bromide with trichlorosilane, typically catalyzed by a platinum-based catalyst, can result in several byproducts and impurities. These include:
-
Unreacted Starting Materials: Allyl bromide and trichlorosilane.
-
Side-Reaction Products: Propyltrichlorosilane and silicon tetrachloride are common byproducts analogous to those found in the synthesis of 3-chloropropyltrichlorosilane.
-
Catalyst Residues: Residual platinum catalyst from the hydrosilylation reaction can lead to product discoloration and may interfere with downstream applications.
-
Hydrolysis Products: Exposure to moisture can lead to the formation of siloxanes and hydrochloric acid.
Q2: What is the primary method for purifying crude this compound?
A2: Fractional distillation is the most effective method for separating this compound from volatile impurities due to the significant differences in their boiling points. This technique allows for the selective separation of the desired product from lower-boiling starting materials and some byproducts, as well as higher-boiling residues.
Q3: How can I remove residual platinum catalyst from my product?
A3: Residual platinum catalyst can be removed by treating the crude product with adsorbents. Functionalized silica gels or basic anionic exchange resins are effective for this purpose. The crude product is typically stirred with the adsorbent for a period, followed by filtration to remove the solid support with the bound catalyst.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred analytical methods for determining the purity of this compound. These techniques are well-suited for volatile and reactive organosilane compounds, allowing for the separation and identification of the main product and any residual impurities.
Troubleshooting Guide
Issue 1: Poor Separation During Fractional Distillation
Symptoms:
-
Broad boiling point range observed for the collected fractions.
-
GC analysis of the main fraction shows significant contamination with impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). For compounds with close boiling points, a longer column is generally more effective. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is crucial for good separation. |
| Fluctuating heat source. | Use a stable heating source such as a heating mantle with a temperature controller or an oil bath to ensure consistent boiling. |
| Improper thermometer placement. | The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. |
Issue 2: Product Discoloration (Yellow or Brown Tint)
Symptoms:
-
The purified this compound is not colorless.
Possible Causes & Solutions:
| Cause | Solution |
| Residual platinum catalyst. | Treat the distilled product with an adsorbent like activated carbon or a specialized platinum scavenger (e.g., functionalized silica gel). Stir for a few hours and then filter. |
| Thermal decomposition. | If the distillation is carried out at an excessively high temperature, the product may decompose. Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Presence of iodine-containing impurities. | If the bromine source for the starting material contained iodine, this can lead to colored impurities. Ensure the purity of the starting allyl bromide. |
Issue 3: Low Product Yield After Purification
Symptoms:
-
The amount of purified this compound recovered is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Product loss during transfer. | Minimize the number of transfers between flasks. Ensure all glassware is properly rinsed with a suitable solvent to recover any residual product. |
| Hold-up in the distillation column. | A significant amount of product can be retained on the surface of the packing material in a packed column. Choose a column with a lower hold-up volume if possible. |
| Incomplete reaction. | Optimize the reaction conditions (catalyst loading, temperature, reaction time) to maximize the conversion of starting materials to the desired product. |
| Hydrolysis of the product. | This compound is sensitive to moisture. Ensure all glassware is thoroughly dried and the distillation is performed under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Boiling Points of this compound and Related Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Trichlorosilane | HSiCl₃ | 135.45 | 31.8 - 34[1][2][3] |
| Allyl Bromide | C₃H₅Br | 120.98 | 70 - 71[4][5] |
| Silicon Tetrachloride | SiCl₄ | 169.90 | 57.6 - 58[6][7][8][9] |
| Propyltrichlorosilane | C₃H₇Cl₃Si | 177.53 | 123.5 - 124[10][11][12][13][14] |
| This compound | C₃H₆BrCl₃Si | 256.43 | 202 - 204 |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify crude this compound from lower-boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Inert gas source (Nitrogen or Argon)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Connect the flask to the fractionating column, followed by the distillation head, condenser, and receiving flask.
-
Ensure all joints are properly sealed.
-
Begin a slow flow of cooling water through the condenser.
-
Introduce a slow stream of inert gas into the system.
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the temperature on the thermometer. Collect and discard the initial fraction that distills at a low temperature, which will primarily consist of unreacted trichlorosilane, allyl bromide, and silicon tetrachloride.
-
As the temperature rises and stabilizes near the boiling point of propyltrichlorosilane (approx. 124 °C), collect this fraction in a separate receiving flask.
-
Increase the heating rate gradually. The temperature will rise again and stabilize at the boiling point of this compound (approx. 202-204 °C). Collect this main fraction in a clean, dry receiving flask.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
Allow the apparatus to cool down before disassembling.
Protocol 2: Removal of Residual Platinum Catalyst
Objective: To decolorize this compound by removing residual platinum catalyst.
Materials:
-
Distilled this compound
-
Activated carbon or functionalized silica gel
-
Anhydrous solvent (e.g., hexane)
-
Erlenmeyer flask with a stopper
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel or syringe filter)
Procedure:
-
Transfer the distilled this compound to a dry Erlenmeyer flask.
-
Add a small amount of activated carbon or functionalized silica gel (approximately 1-5% by weight of the silane).
-
Add a magnetic stir bar and seal the flask.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the mixture through a pad of celite or a syringe filter to remove the adsorbent.
-
If necessary, rinse the adsorbent with a small amount of anhydrous solvent and combine the filtrate with the purified product.
-
Remove the solvent under reduced pressure if used.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for this compound purification.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. Allyl bromide - Wikipedia [en.wikipedia.org]
- 5. parchem.com [parchem.com]
- 6. webqc.org [webqc.org]
- 7. WebElements Periodic Table » Silicon » silicon tetrachloride [webelements.com]
- 8. tetrachlorosilane [stenutz.eu]
- 9. Silicon tetrachloride | SiCl4 | CID 24816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propyltrichlorosilane | C3H7Cl3Si | CID 8850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Propyltrichlorosilane(141-57-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. gasmet.com [gasmet.com]
- 13. scent.vn [scent.vn]
- 14. n-PROPYLTRICHLOROSILANE | [gelest.com]
Storage and handling best practices for 3-Bromopropyltrichlorosilane to prevent polymerization
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 3-Bromopropyltrichlorosilane to prevent polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Gel Formation in Container | Onset of polymerization due to moisture exposure. | Immediate Action: Do not open the container if it is bulging. Move the container to a well-ventilated area, such as a fume hood. Evaluation: If safe to do so, carefully observe the material. If localized, it may be possible to use the remaining liquid. Disposal: If the entire container has polymerized, it should be disposed of as hazardous waste according to local regulations. |
| White Fumes or "Smoking" Upon Opening | Reaction with atmospheric moisture, releasing Hydrogen Chloride (HCl) gas. | This is a characteristic reaction of chlorosilanes with moisture. Ensure handling is performed in a dry, inert atmosphere (e.g., glovebox or under a stream of nitrogen/argon). Always use appropriate personal protective equipment (PPE), including acid gas respirators. |
| Container Shows Signs of Corrosion or Degradation | Reaction of the silane or its hydrolysis products (HCl) with the container material. | Inspect containers regularly for any signs of degradation. Ensure the container material is compatible with chlorosilanes (e.g., glass or stainless steel). If corrosion is observed, transfer the material to a new, dry, and compatible container under an inert atmosphere. |
| Inconsistent Experimental Results | Partial polymerization or degradation of the silane. | Use fresh or properly stored this compound for experiments. If in doubt about the quality, consider purification by distillation before use, ensuring to use a polymerization inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The primary cause is exposure to moisture. This compound readily reacts with water in a hydrolysis reaction to form silanols. These silanols are unstable and undergo condensation to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and polymers. This reaction also produces hydrogen chloride (HCl) gas.
Q2: What are the ideal storage conditions to prevent polymerization?
A2: To prevent polymerization, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is crucial to store it under an inert atmosphere, such as dry nitrogen or argon, in a tightly sealed container.
Q3: Are there any chemical inhibitors that can be added to prevent polymerization?
A3: Yes, secondary or tertiary aromatic amines can act as polymerization inhibitors for silanes. These can be added in a concentration of 0.01 to 10 mol % per mole of the silane.[1]
Q4: How can I tell if my this compound has started to polymerize?
A4: Visual signs of polymerization include an increase in viscosity, the formation of a gel-like substance, or the presence of solid precipitates in the liquid. If the container is bulging, it may indicate a runaway polymerization reaction that is generating gas, and it should be handled with extreme caution.
Q5: What should I do in case of a spill?
A5: In case of a spill, evacuate the area and ensure adequate ventilation. Do not use water to clean up the spill, as this will accelerate hydrolysis and create hazardous HCl gas. Use a dry absorbent material, such as sand or a special absorbent for reactive chemicals, to contain the spill. The contaminated material should be collected in a sealed container and disposed of as hazardous waste.
Q6: What personal protective equipment (PPE) should be worn when handling this compound?
A6: When handling this compound, it is essential to wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), chemical safety goggles, and a face shield. Work should be conducted in a fume hood, and an acid gas respirator should be used to protect against inhalation of HCl vapors. A flame-retardant lab coat is also recommended.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Storage Temperature | Cool, ambient temperature. Avoid high temperatures. | Specific temperature ranges are not consistently provided in public literature; however, refrigeration is often recommended for long-term storage. Always consult the supplier's safety data sheet. |
| Atmosphere | Inert and dry (e.g., Nitrogen, Argon) | Moisture is the primary catalyst for polymerization. |
| Acceptable Moisture Level | As low as possible (ideally <10 ppm) | While a specific threshold is not widely published, the principle is to minimize moisture to prevent hydrolysis. |
| Polymerization Inhibitor | Secondary or tertiary aromatic amines | A patent suggests this class of compounds can be effective.[1] |
| Inhibitor Concentration | 0.01 to 10 mol % per mole of silane | This concentration was cited in a patent for inhibiting silane polymerization.[1] |
Experimental Protocol: Handling and Transfer of this compound
This protocol outlines the steps for safely handling and transferring this compound in a laboratory setting to minimize the risk of polymerization.
Materials:
-
This compound in a sealed container
-
Dry, nitrogen-flushed glassware (e.g., reaction flask, graduated cylinder)
-
Dry, inert gas source (Nitrogen or Argon) with a manifold
-
Dry syringes and needles
-
Septa
-
Compatible container for temporary storage if needed
-
Appropriate PPE (chemical resistant gloves, safety goggles, face shield, acid gas respirator, lab coat)
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry nitrogen or in a desiccator.
-
Set up the reaction apparatus and purge with dry nitrogen or argon for at least 15-20 minutes.
-
Work in a well-ventilated fume hood.
-
-
Inert Atmosphere Transfer:
-
Puncture the septum of the this compound container with a needle connected to the inert gas source to create a positive pressure.
-
Puncture the septum with a second, dry needle attached to a dry syringe.
-
Slowly withdraw the desired amount of the liquid into the syringe.
-
Remove the syringe and immediately insert the needle into the septum of the reaction flask.
-
Slowly add the this compound to the reaction flask.
-
-
Storage of a Partially Used Container:
-
After withdrawing the desired amount, remove the syringe and the inert gas needle.
-
Immediately reseal the container cap tightly.
-
Consider flushing the headspace of the container with a dry inert gas before resealing for long-term storage.
-
Store the container in a cool, dry, and well-ventilated area designated for reactive chemicals.
-
Visualizations
Caption: Troubleshooting workflow for this compound issues.
Caption: Unwanted polymerization mechanism of this compound.
References
Impact of moisture on 3-Bromopropyltrichlorosilane reaction efficiency
Welcome to the Technical Support Center for 3-Bromopropyltrichlorosilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and reaction of this compound, with a specific focus on the critical impact of moisture on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactivity?
This compound is a bifunctional organosilane compound with the chemical formula C₃H₆BrCl₃Si. It possesses two reactive centers: a bromopropyl group and a trichlorosilyl group. The trichlorosilyl group is highly susceptible to hydrolysis, reacting readily with water and other protic solvents. The bromine atom on the propyl chain can be displaced by nucleophiles in substitution reactions.
Q2: How does moisture affect reactions involving this compound?
Moisture has a significantly detrimental effect on the efficiency of reactions involving the trichlorosilyl group of this compound. The silicon-chlorine bonds are highly reactive towards water, leading to rapid hydrolysis. This process consumes the starting material and forms undesirable byproducts, thereby reducing the yield of the intended product.
Q3: What are the primary byproducts formed when this compound reacts with water?
The reaction of this compound with water proceeds in a stepwise manner. Initially, the silicon-chlorine bonds are hydrolyzed to form silanols (Si-OH). These silanols are unstable and readily undergo self-condensation to form siloxane oligomers and polymers (-[Si(CH₂CH₂CH₂Br)(OH)-O]n-). These byproducts can complicate purification and significantly lower the yield of the desired functionalized product.
Q4: What are the visual signs of moisture contamination in my reaction?
The presence of moisture during a reaction with this compound can sometimes be visually detected. The reaction of chlorosilanes with water often produces hydrogen chloride (HCl) gas, which can appear as fumes, especially in the presence of atmospheric moisture. The formation of white, insoluble siloxane precipitates is also a strong indicator of water contamination.
Q5: How can I minimize moisture contamination in my experiments?
To ensure high reaction efficiency, it is crucial to work under anhydrous (water-free) conditions. This includes using oven-dried or flame-dried glassware, employing anhydrous solvents, and performing the reaction under an inert atmosphere, such as dry nitrogen or argon. All reagents should also be verified to be anhydrous before use.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Potential Cause: Presence of moisture in the reaction setup.
Troubleshooting Steps:
-
Verify Anhydrous Conditions:
-
Ensure all glassware was rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and allowed to cool in a desiccator or under an inert atmosphere.
-
Use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.
-
Confirm the integrity of your inert gas setup to prevent atmospheric moisture from entering the reaction vessel.
-
-
Check Reagent Quality:
-
This compound can degrade upon prolonged exposure to atmospheric moisture. Use a fresh bottle or a properly stored aliquot.
-
Ensure any other reagents, especially bases or nucleophiles, are thoroughly dried.
-
-
Reaction Work-up:
-
Quenching the reaction with an aqueous solution should be done carefully and only after the desired reaction is complete. Premature exposure to water will hydrolyze unreacted starting material.
-
Issue 2: Formation of a White Precipitate
Potential Cause: Polymerization of this compound due to moisture.
Troubleshooting Steps:
-
Strict Moisture Exclusion: This is the most critical step. Re-evaluate your entire experimental setup for potential sources of water ingress. Even trace amounts of moisture can initiate the polymerization process.
-
Solvent Purity: Ensure your solvent is not only anhydrous but also free from other impurities that could catalyze hydrolysis.
-
Order of Addition: In some cases, the order of reagent addition can influence side reactions. Consider adding the this compound slowly to the reaction mixture to minimize its concentration at any given time, which can help reduce the rate of polymerization.
Data Presentation
| Moisture Content (ppm in solvent) | Estimated Product Yield (%) | Observations |
| < 10 | > 95% | Clean reaction profile with minimal byproduct formation. |
| 50 | 70 - 80% | Noticeable formation of soluble oligomers. |
| 100 | 40 - 50% | Significant precipitation of insoluble siloxane polymers. |
| > 200 | < 20% | Reaction dominated by hydrolysis and polymerization. |
This data is illustrative and the actual impact of moisture will vary depending on the specific reaction conditions (e.g., temperature, reaction time, and nucleophile). It is intended to highlight the critical importance of maintaining anhydrous conditions.
Experimental Protocols
Detailed Methodology for a Moisture-Sensitive Nucleophilic Substitution Reaction
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu⁻) under anhydrous conditions.
Materials:
-
This compound (freshly opened or properly stored)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether, or toluene)
-
Nucleophile (ensure it is dry)
-
Anhydrous work-up and purification solvents
Equipment:
-
Round-bottom flask and condenser (oven- or flame-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (dry nitrogen or argon) with a bubbler
-
Schlenk line or glove box (recommended)
Procedure:
-
Setup: Assemble the dried glassware while still hot and immediately place it under a positive pressure of inert gas. A bubbler filled with mineral oil should be used to monitor the gas flow.
-
Reagent Preparation: Dissolve the nucleophile in the anhydrous solvent in the reaction flask under the inert atmosphere.
-
Addition of Silane: Slowly add the this compound to the stirred solution of the nucleophile via a syringe through a septum. The addition should be done at a controlled temperature (e.g., 0°C or room temperature, depending on the reaction).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR) by taking aliquots under inert conditions.
-
Quenching: Once the reaction is complete, cautiously quench the reaction mixture. For moisture-sensitive products, a non-aqueous workup may be necessary. If an aqueous workup is required, it should be performed quickly.
-
Purification: Purify the product using standard techniques such as distillation or chromatography, ensuring that all solvents used are anhydrous if the product is also moisture-sensitive.
Mandatory Visualizations
Strategies for achieving uniform surface coverage with 3-Bromopropyltrichlorosilane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on achieving uniform surface coverage with 3-Bromopropyltrichlorosilane (BPTS). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to non-uniform or incomplete surface modification with BPTS.
Q1: Why is my BPTS coating non-uniform, patchy, or showing visible aggregates?
A1: This is a frequent issue that can stem from several factors related to surface preparation, reaction conditions, and the silane reagent itself.[1]
-
Inadequate Substrate Cleaning: The presence of organic residues, dust, or other contaminants on the substrate can mask surface hydroxyl groups, which are essential for the silane to bind, leading to a patchy coating.
-
Uncontrolled Hydrolysis and Polymerization: Trichlorosilanes like BPTS are highly reactive to water.[2] Excess moisture in the solvent or reaction environment can cause premature hydrolysis and self-condensation of BPTS molecules in the solution before they can attach to the surface. This leads to the formation of polysiloxane aggregates that deposit unevenly.[1]
-
Improper Silane Concentration: A concentration that is too high can promote multilayer formation and aggregation in the solution, while a concentration that is too low may not provide sufficient molecules for complete surface coverage.[1]
Troubleshooting Steps:
-
Optimize Substrate Cleaning: Implement a stringent cleaning protocol. For silicon or glass substrates, use methods like piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide), or oxygen plasma/UV-ozone treatment to effectively remove organic contaminants and generate a high density of surface hydroxyl groups.[1][3][4]
-
Control Moisture: Use anhydrous solvents (e.g., toluene) and perform the reaction in a controlled, low-humidity environment, such as a glove box or under an inert gas (e.g., nitrogen or argon).[4]
-
Optimize Silane Concentration: The ideal concentration should be determined empirically for your specific application. It is advisable to start with a low concentration (e.g., 1-2% v/v) and adjust as needed, monitoring the surface properties at each step.[1]
Q2: The treated surface is not as hydrophobic as expected. What is the likely cause?
A2: Insufficient hydrophobicity suggests incomplete or disordered monolayer formation.
-
Incomplete Reaction: The reaction between the trichlorosilyl groups of BPTS and the surface hydroxyl groups may not have reached completion. This can be due to insufficient reaction time or non-optimal temperature.
-
Degraded Silane Reagent: BPTS is sensitive to moisture and can degrade over time if not stored properly. Using a degraded reagent will lead to poor surface coverage.[5]
-
Sub-optimal Post-Deposition Curing: A curing step after silanization is crucial for forming a stable and cross-linked siloxane network on the surface. Inadequate curing temperature or time can result in a less dense and less stable layer.[1]
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Extending the reaction time or moderately increasing the temperature can promote more complete surface coverage.[1]
-
Use Fresh Silane: Always use fresh BPTS from a properly sealed container for each experiment to ensure its reactivity.[1]
-
Implement a Curing Step: After deposition, cure the substrate at an elevated temperature (e.g., 110-120 °C) for 30-60 minutes to stabilize the silane layer.[1][4]
Q3: How can I avoid the formation of thick, multilayered films?
A3: Multilayer formation is a common consequence of uncontrolled polymerization. The thickness of the silane layer can often be controlled by the reaction time.[6]
-
Excess Water: As mentioned, excess water is a primary cause of multilayer formation.
-
Extended Reaction Times: Longer reaction times can lead to the deposition of thicker films due to continued polymerization.[6]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: The most critical step is to minimize water content in your reaction system.
-
Control Reaction Time: For solution-phase deposition, you can control the thickness of the film by adjusting the immersion time. Shorter times generally lead to thinner, more monolayer-like films.[6]
-
Vapor-Phase Deposition: This method can provide better control over monolayer formation as the reaction is limited to the gas-solid interface.[7]
Data Presentation
The following tables summarize how different experimental parameters can influence the properties of the silanized surface.
Table 1: Effect of Deposition Method and Time on Silane Layer Thickness
| Deposition Method | Silane | Silanization Time | Layer Thickness (Å) | Reference |
| Solution Phase (Toluene) | APTES | 3 hours | 10 | [6] |
| Solution Phase (Toluene) | APTES | 19 hours | 57 ± 15 | [6] |
Note: Data for APTES (3-Aminopropyltriethoxysilane) is presented as a representative organosilane to illustrate the principles of controlling layer thickness.
Table 2: Typical Water Contact Angles for Modified Surfaces
| Surface Modification | Advancing Contact Angle (θA) | Receding Contact Angle (θR) | Reference |
| APTES Monolayer | 38-43° | 15-22° | [6] |
Note: Contact angle is a measure of surface hydrophobicity. Higher contact angles indicate a more hydrophobic surface. The exact values for BPTS-modified surfaces may vary depending on the uniformity and density of the coating.
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound on a Silicon Wafer
This protocol outlines a general procedure for modifying a silicon wafer surface.
1. Substrate Cleaning and Hydroxylation (Piranha Etching)
-
Safety Precaution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Prepare the piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 1:3 volume ratio in a glass beaker.
-
Carefully immerse the cleaned silicon wafers into the warm piranha solution for 25-30 minutes to create surface hydroxyl (-OH) groups.[4]
-
Remove the wafers and rinse them extensively with deionized (DI) water.
-
Dry the wafers under a stream of high-purity nitrogen gas and use them immediately for silanization.[4]
2. Silanization Procedure
-
This procedure must be conducted under an inert atmosphere (e.g., in a glovebox) to prevent premature hydrolysis of the BPTS.[4]
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and dried silicon wafers in the silane solution. The reaction can be carried out at room temperature for 2-4 hours.[1]
-
After immersion, remove the wafers and rinse them sequentially with the anhydrous solvent (e.g., toluene) to remove any physically adsorbed silane molecules.[4]
3. Curing
-
To complete the covalent bond formation, cure the functionalized wafers by baking them on a hotplate or in a vacuum oven at 110-120 °C for 30-60 minutes.[1][4]
Protocol 2: Vapor-Phase Deposition of this compound
This method is an alternative to solution-phase deposition and can yield uniform monolayers.
1. Substrate Preparation
-
Clean and hydroxylate the silicon wafers as described in Protocol 1, Step 1.
2. Vapor Deposition Setup
-
A simple setup involves placing a small container (e.g., a watch glass) with a small volume (e.g., 100 µL) of this compound inside a desiccator.[7]
-
Place the cleaned wafers in the desiccator, ensuring the surface to be coated is exposed to the atmosphere within the desiccator.
-
Apply a vacuum to the desiccator for a few seconds and then close the valve to maintain the vacuum.[7]
3. Deposition
-
Leave the wafers in the desiccator under vacuum for several hours (e.g., at least 4 hours) to allow for the formation of a self-assembled monolayer.[7]
4. Post-Deposition Treatment
-
Release the vacuum and remove the coated wafers.
-
Rinse the wafers with an anhydrous solvent (e.g., toluene) to remove any loosely bound silane.
-
Cure the wafers as described in Protocol 1, Step 3.
Visualizations
Experimental Workflow for Solution-Phase Deposition
Caption: A typical workflow for solution-phase deposition of BPTS.
Troubleshooting Logic for Non-Uniform Coverage
Caption: Troubleshooting logic for non-uniform BPTS surface coverage.
References
Technical Support Center: 3-Bromopropyltrichlorosilane Grafting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromopropyltrichlorosilane for surface modification.
Troubleshooting Guide
Control over the grafting density of this compound is critical for the successful functionalization of surfaces. Below are common issues encountered during the grafting process, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Grafting Density | 1. Incomplete Surface Hydroxylation: The substrate surface has an insufficient number of hydroxyl (-OH) groups available for reaction. 2. Water Contamination in Anhydrous Solvent: Trace amounts of water in the solvent can cause premature hydrolysis and polymerization of the silane in solution, preventing it from binding to the surface. 3. Low Silane Concentration: The concentration of this compound in the reaction solution is too low for efficient surface coverage. 4. Short Reaction Time: The substrate was not incubated in the silane solution for a sufficient amount of time. | 1. Optimize Surface Pre-treatment: Ensure a thorough cleaning and activation of the substrate to generate a high density of surface hydroxyl groups. This can be achieved through methods like piranha solution treatment, UV/ozone cleaning, or oxygen plasma treatment.[1][2][3][4] 2. Use Anhydrous Solvents: Employ freshly distilled, anhydrous solvents (e.g., toluene, hexane) for the silanization reaction. Handle the solvent and silane under an inert atmosphere (e.g., nitrogen or argon). 3. Increase Silane Concentration: Gradually increase the concentration of this compound in the reaction solution. Note that excessively high concentrations can lead to multilayer formation. 4. Extend Reaction Time: Increase the incubation time of the substrate in the silane solution. Monitor the grafting density at different time points to determine the optimal duration. |
| Uneven or Patchy Coating | 1. Inadequate Surface Cleaning: Residual organic or particulate contaminants on the substrate surface can mask reactive sites. 2. Non-uniform Surface Hydroxylation: The surface activation process did not uniformly generate hydroxyl groups across the substrate. 3. Silane Aggregation: Premature hydrolysis and polymerization of the silane in solution can lead to the deposition of aggregates on the surface. | 1. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol to remove all contaminants before the hydroxylation step. 2. Ensure Uniform Surface Activation: Use a surface activation method that provides uniform treatment across the entire substrate. For example, ensure complete submersion during wet chemical treatments or uniform exposure in plasma treatments. 3. Maintain Anhydrous Conditions: Strictly adhere to anhydrous conditions to prevent silane polymerization in the solution. Consider vapor-phase deposition as an alternative to minimize aggregation.[5] |
| Formation of Polymer Aggregates on the Surface | 1. Excessive Water in the Reaction: The presence of a significant amount of water will lead to rapid polymerization of the this compound. 2. High Silane Concentration: Very high concentrations of the silane can promote intermolecular reactions, leading to polymer formation. | 1. Strict Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents. 2. Optimize Silane Concentration: Use the lowest concentration of silane that provides the desired grafting density to minimize self-polymerization. |
| Poor Adhesion of the Grafted Layer | 1. Insufficient Covalent Bonding: The silane may be physically adsorbed to the surface rather than covalently bonded. 2. Lack of Post-Grafting Curing: The grafted layer may not have undergone sufficient cross-linking to form a stable film. | 1. Ensure Proper Surface Activation: A high density of surface hydroxyls is crucial for covalent bond formation. 2. Incorporate a Curing Step: After the initial grafting, a thermal curing step (baking) can promote further covalent bonding between the silane molecules and the surface, as well as cross-linking within the silane layer, leading to a more stable film. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for grafting this compound?
A1: Anhydrous aprotic solvents such as toluene or hexane are generally recommended. The key is to use a solvent with a very low water content to prevent premature hydrolysis and polymerization of the highly reactive trichlorosilane.
Q2: How does reaction temperature affect the grafting density?
A2: Increasing the reaction temperature generally increases the rate of the grafting reaction. However, for highly reactive chlorosilanes, room temperature is often sufficient. Elevated temperatures can also accelerate undesirable side reactions, such as polymerization in the presence of trace moisture.
Q3: What is the difference between solution-phase and vapor-phase deposition for controlling density?
A3: Solution-phase deposition is a simpler method where the substrate is immersed in a solution of the silane. The density is controlled by adjusting the concentration, reaction time, and temperature. Vapor-phase deposition involves exposing the substrate to the silane vapor in a controlled environment. This method offers more precise control over monolayer formation and can result in more uniform and reproducible films with fewer aggregates.[5][6][7][8][9]
Q4: How can I confirm the presence and estimate the density of the grafted this compound layer?
A4: Several surface analysis techniques can be used:
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the elemental composition of the surface, showing the presence of Si, C, Br, and Cl from the grafted molecule. The signal intensity can be used to estimate the surface coverage.[6][7][10][11][12][13][14][15]
-
Atomic Force Microscopy (AFM): Can be used to visualize the surface topography, showing the formation of a uniform layer or the presence of aggregates. It can also provide information on the thickness and roughness of the grafted film.[12][16][17][18]
-
Contact Angle Goniometry: A simple method to assess the change in surface hydrophobicity after grafting, which indicates successful surface modification.
Q5: Is surface pre-treatment always necessary?
A5: Yes, proper surface pre-treatment is crucial for achieving a uniform and high-density grafted layer. The goal is to clean the surface of contaminants and to generate a high density of reactive hydroxyl groups. The specific pre-treatment method will depend on the substrate material.[1][2][3][4]
Experimental Protocol: Solution-Phase Grafting of this compound
This protocol provides a general procedure for the solution-phase grafting of this compound onto a silicon-based substrate.
1. Substrate Preparation (Cleaning and Hydroxylation):
-
Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate with a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and dry with a stream of dry nitrogen.
-
For immediate use, place the cleaned substrate in an oven at 120°C for at least 30 minutes to remove any adsorbed water.
2. Silanization Reaction:
-
In a glovebox or under a dry inert atmosphere (e.g., nitrogen or argon), prepare a solution of this compound in an anhydrous solvent (e.g., toluene). A typical starting concentration is 1-2% (v/v).
-
Place the dry, activated substrate in the silane solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). The optimal time will depend on the desired grafting density.
-
After the reaction, remove the substrate from the silane solution.
3. Post-Grafting Cleaning and Curing:
-
Rinse the substrate with the anhydrous solvent (e.g., toluene) to remove any non-covalently bound silane.
-
Sonicate the substrate in the anhydrous solvent for 5-10 minutes to further remove any physisorbed molecules.
-
Rinse the substrate with isopropanol and then deionized water.
-
Dry the substrate with a stream of dry nitrogen.
-
To stabilize the grafted layer, cure the substrate by baking in an oven at 110-120°C for 30-60 minutes.
Data on Factors Influencing Grafting Density
| Parameter | Effect on Grafting Density | Notes |
| Silane Concentration | Increasing concentration generally increases grafting density up to a saturation point. | Excessively high concentrations can lead to the formation of multilayers and polymer aggregates. |
| Reaction Time | Longer reaction times typically lead to higher grafting densities until a plateau is reached. | The optimal time depends on the reactivity of the silane and the reaction temperature. For reactive trichlorosilanes, shorter times may be sufficient.[19] |
| Reaction Temperature | Higher temperatures generally increase the reaction rate, potentially leading to higher density in a shorter time. | For chlorosilanes, room temperature is often adequate. Higher temperatures can promote side reactions if trace moisture is present. |
| Water Content | A small amount of surface-adsorbed water is necessary for the initial hydrolysis and bonding to the substrate. | Excess water in the solvent will cause premature polymerization of the silane in solution, leading to lower grafting density and aggregate formation. |
| Surface Pre-treatment | A well-prepared surface with a high density of hydroxyl groups is essential for achieving high grafting density. | Inadequate cleaning and activation will result in low and non-uniform grafting.[1][2][3][4] |
Visualizations
Caption: Experimental workflow for grafting this compound.
Caption: Simplified reaction pathway for this compound grafting.
References
- 1. Effect of surface treatment strategies on bond strength of additively and subtractively manufactured hybrid materials for permanent crowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of Surface Treatments on the Bond Strength to 3D-Printed Resins: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 3. Effect of Surface Pre-Treatment on the Adhesion between HiPIMS Thick Cu:CuCNx Coating and WC-Co Shim [mdpi.com]
- 4. Effect of surface treatment strategies on bond strength of additively and subtractively manufactured hybrid materials for permanent crowns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 7. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. XPS Depth-Profiling Studies of Chlorophyll Binding to Poly(cysteine methacrylate) Scaffolds in Pigment–Polymer Antenna Complexes Using a Gas Cluster Ion Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 16. AFM capabilities in characterization of particles and surfaces: from angstroms to microns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atomic Force Microscopy (AFM) for Polymer Characterization and Analysis [mccrone.com]
- 18. sfr.ca [sfr.ca]
- 19. mdpi.com [mdpi.com]
Effect of solvent choice on 3-Bromopropyltrichlorosilane deposition
Welcome to the technical support center for 3-Bromopropyltrichlorosilane deposition. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound for surface modification. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organosilane used as a surface modifying agent. Its trichlorosilyl group can react with hydroxylated surfaces like silica, glass, and metal oxides to form a stable siloxane bond. The bromopropyl group provides a reactive site for subsequent chemical transformations, such as nucleophilic substitution reactions. This makes it valuable for immobilizing biomolecules, creating functionalized nanoparticles, and preparing surfaces for further chemical synthesis.[1]
Q2: What are the key parameters to control during the deposition of this compound?
A2: The success of the deposition process is highly dependent on several factors, including the cleanliness and hydroxylation of the substrate, the concentration of the silane, the choice of solvent, the reaction time and temperature, and the ambient humidity. Precise control over these parameters is crucial for forming a uniform and stable monolayer.
Q3: Which solvents are recommended for this compound deposition?
A3: Anhydrous aprotic solvents are generally recommended for the deposition of trichlorosilanes to control the hydrolysis and condensation reactions. Toluene is a commonly used solvent for this purpose. The presence of trace amounts of water is necessary to initiate the hydrolysis of the trichlorosilyl group, but excess water can lead to rapid polymerization in solution and the formation of aggregates on the surface.
Q4: How does the choice of solvent affect the quality of the deposited layer?
A4: The solvent plays a critical role in the deposition process. It influences the solubility of the silane, the rate of hydrolysis and condensation, and the potential for aggregation. The ideal solvent should be anhydrous to allow for controlled hydrolysis at the substrate surface rather than in the bulk solution. The solvent's polarity and its ability to hydrogen bond can also affect the conformation of the deposited molecules and the final layer structure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or uneven coating | 1. Incomplete substrate cleaning and hydroxylation.2. Presence of excess moisture in the solvent or on the substrate.3. Silane solution has polymerized before deposition.4. Insufficient reaction time or non-optimal temperature. | 1. Ensure the substrate is thoroughly cleaned (e.g., with piranha solution or UV/ozone) to remove organic contaminants and to generate surface hydroxyl groups.2. Use anhydrous solvents and perform the deposition in a controlled, low-humidity environment (e.g., a glove box).3. Prepare the silane solution immediately before use. Do not store the solution.4. Optimize reaction time and temperature based on literature for similar silanes or through systematic experimentation. |
| Formation of aggregates or multilayers | 1. High concentration of this compound.2. Excessive water content in the reaction mixture.3. Inadequate rinsing after deposition. | 1. Use a lower concentration of the silane (typically 1-2% v/v).2. Ensure the solvent is anhydrous and control the humidity of the deposition environment.3. After deposition, thoroughly rinse the substrate with fresh anhydrous solvent to remove any physisorbed molecules. |
| Inconsistent results between experiments | 1. Variation in ambient humidity.2. Inconsistent substrate preparation.3. Age and quality of the this compound. | 1. Perform depositions in a controlled atmosphere (e.g., glove box with controlled humidity).2. Standardize the substrate cleaning and activation protocol.3. Use fresh, high-purity this compound and store it under anhydrous and inert conditions. |
| Low reactivity of the bromo group after deposition | 1. Steric hindrance within the deposited layer.2. Incomplete monolayer formation, leading to low surface density of bromo groups.3. Side reactions involving the bromo group during deposition. | 1. Optimize deposition conditions to achieve a well-ordered monolayer, avoiding excessive cross-linking.2. Characterize the surface to confirm monolayer coverage and density of functional groups.3. Ensure the deposition temperature is not excessively high, which could potentially lead to side reactions. |
Experimental Protocols
General Protocol for this compound Deposition on a Silicon Substrate
This protocol provides a general guideline. Optimization may be required for specific applications and substrates.
1. Substrate Preparation (Cleaning and Activation):
-
Clean the silicon substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups by either:
-
Piranha solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
UV/Ozone treatment: Expose the substrate to a UV/Ozone cleaner for 15-20 minutes.
-
-
Thoroughly rinse the activated substrate with deionized water and dry with a stream of nitrogen.
2. Silanization:
-
Work in a low-humidity environment, such as a nitrogen-filled glove box.
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immediately immerse the freshly activated substrate in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
After the deposition, rinse the substrate sequentially with anhydrous toluene and then isopropanol to remove any unbound silane.
-
Dry the coated substrate with a stream of nitrogen.
3. Curing (Optional but Recommended):
-
To enhance the stability of the monolayer, bake the coated substrate at 110-120 °C for 10-15 minutes.
Data Presentation
| Solvent | Type | Boiling Point (°C) | Expected Effect on Deposition | Considerations |
| Toluene | Aprotic, Non-polar | 111 | Generally good for forming ordered monolayers due to slow, controlled hydrolysis at the surface. | Ensure the solvent is anhydrous. Toluene is a common and effective choice. |
| Hexane | Aprotic, Non-polar | 69 | Similar to toluene, can be used for controlled deposition. | Lower boiling point may lead to faster evaporation. Ensure the solvent is anhydrous. |
| Chloroform | Aprotic, Polar | 61 | May lead to faster hydrolysis due to higher polarity, potentially increasing the risk of solution-phase polymerization. | Must be anhydrous. The acidity of chloroform can vary, which may affect the reaction. |
| Ethanol | Protic | 78 | Not recommended for trichlorosilanes. The protic nature will lead to rapid hydrolysis and polymerization in the solution, resulting in aggregates rather than a monolayer. | Avoid using protic solvents with trichlorosilanes. |
Visualizations
Caption: Experimental workflow for the deposition of this compound.
Caption: Troubleshooting decision tree for this compound deposition.
References
Validation & Comparative
A Head-to-Head Battle of Surface Chemistry: 3-Bromopropyltrichlorosilane vs. (3-Aminopropyl)triethoxysilane (APTES)
For researchers, scientists, and drug development professionals navigating the complex world of surface modification, the choice of silane coupling agent is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth, objective comparison of two prominent players: 3-Bromopropyltrichlorosilane and (3-Aminopropyl)triethoxysilane (APTES), offering a clear view of their respective strengths and weaknesses supported by experimental data.
At the heart of their differences lie their distinct chemical functionalities. This compound, an alkylhalosilane, presents a terminal bromine atom, a versatile handle for nucleophilic substitution reactions. In contrast, APTES, an aminosilane, offers a primary amine group, readily available for amide bond formation and other reactions. These differences in their reactive ends, coupled with the varying reactivity of their silane headgroups (trichlorosilane vs. triethoxysilane), dictate their performance in surface functionalization, influencing reaction kinetics, layer stability, and subsequent biomolecule immobilization.
Performance at a Glance: A Quantitative Comparison
To facilitate a direct comparison, the following table summarizes key performance indicators for both silanes when forming self-assembled monolayers (SAMs) on silica-based substrates. It is important to note that these values can vary depending on specific experimental conditions such as substrate preparation, solvent, temperature, and reaction time.
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| Functional Group | Bromo (-Br) | Amino (-NH₂) |
| Silane Headgroup | Trichlorosilane (-SiCl₃) | Triethoxysilane (-Si(OCH₂CH₃)₃) |
| Typical Water Contact Angle | ~70-80° | ~50-70°[1][2][3] |
| Typical Monolayer Thickness | ~1.0 - 1.5 nm | ~0.7 - 7.5 nm[1] |
| Relative Reaction Speed | Fast (highly reactive trichlorosilyl group) | Moderate (ethoxy groups require hydrolysis) |
| Layer Stability | Generally forms stable, covalent Si-O-Si bonds. | Stability can be influenced by deposition conditions, with potential for multilayer formation and lower stability if not properly controlled.[4] |
| Primary Application | Surface-initiated polymerization, attachment of thiol- or amine-containing molecules. | Direct immobilization of biomolecules (proteins, DNA), nanoparticles, and further functionalization via the amine group. |
The Chemistry Behind the Curtain: Reaction Mechanisms and Subsequent Functionalization
The initial step for both silanes involves the reaction of the silane headgroup with surface hydroxyl (-OH) groups present on substrates like glass or silicon oxide.
This compound possesses a highly reactive trichlorosilyl group that readily reacts with surface hydroxyls, and even trace amounts of water, to form strong, covalent siloxane (Si-O-Si) bonds. This rapid reaction can lead to a densely packed and stable monolayer. The terminal bromine atom then serves as a versatile anchor point for subsequent reactions. For instance, it can readily undergo nucleophilic substitution with thiols (to form thioether bonds) or amines (to form secondary amines), providing a two-step strategy for immobilization.
APTES , on the other hand, has a triethoxy-silyl group that requires hydrolysis to form reactive silanol (Si-OH) groups. These silanols then condense with the surface hydroxyls and with each other to form a siloxane network. The reaction conditions, particularly the presence of water, are crucial for controlling the extent of hydrolysis and polymerization, which can influence the formation of either a monolayer or a less-ordered multilayer.[4] The terminal amine group of APTES is a strong nucleophile, making it highly suitable for direct reactions with carboxylic acids (forming amide bonds) or aldehydes (forming imines), often facilitated by coupling agents like EDC/NHS.
Visualizing the Process: From Bare Surface to Functionalized Interface
To illustrate the practical application of these silanes, the following diagrams depict a typical experimental workflow for immobilizing a protein onto a silica surface using either this compound or APTES.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: 3-Bromopropyltrichlorosilane as a Coupling Agent Against Key Alternatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science, drug development, and diagnostics, the interface between organic and inorganic materials is a critical frontier. The strength and stability of this connection, often orchestrated by coupling agents, can dictate the success or failure of a composite material, a drug delivery system, or a biosensor. This guide provides a comprehensive performance evaluation of 3-Bromopropyltrichlorosilane as a coupling agent, juxtaposed with three widely used alternatives: (3-Aminopropyl)triethoxysilane (APTES), (3-Mercaptopropyl)trimethoxysilane (MPTMS), and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS). Our objective comparison, supported by experimental data, will empower researchers to make informed decisions in selecting the optimal coupling agent for their specific applications.
The Contenders: A Look at the Functional Groups
The efficacy of a silane coupling agent is fundamentally tied to its molecular structure—a silane head that forms a robust bond with an inorganic substrate, and a functional tail that interacts with an organic matrix. The four coupling agents under review present distinct functional groups, each offering unique reactive possibilities.
-
This compound: The terminal bromine atom serves as a versatile handle for nucleophilic substitution reactions, allowing for the subsequent attachment of a wide array of organic molecules.
-
(3-Aminopropyl)triethoxysilane (APTES): The primary amine group is highly reactive and can participate in a variety of coupling chemistries, including amide bond formation and reactions with epoxy groups.
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS): The thiol group is particularly reactive towards noble metals and can also participate in thiol-ene "click" chemistry and disulfide bond formation.
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS): The epoxy (or oxirane) ring is susceptible to ring-opening reactions by nucleophiles such as amines and hydroxyl groups, forming stable covalent bonds.
Performance Metrics: A Data-Driven Comparison
To provide a clear and objective comparison, we have compiled quantitative data on two key performance indicators: surface wettability (measured by water contact angle) and adhesion strength (measured by lap shear strength). Glass and silicon wafers, common substrates in research and development, are used as the inorganic surfaces for this evaluation.
Surface Wettability: Contact Angle Analysis
The water contact angle is a measure of the hydrophobicity or hydrophilicity of a surface. A lower contact angle indicates a more hydrophilic surface, which can be crucial for biocompatibility and wetting properties, while a higher contact angle signifies a more hydrophobic surface, often desired for creating water-repellent coatings.
Table 1: Comparative Water Contact Angle Measurements on Silanized Glass Substrates
| Coupling Agent | Functional Group | Water Contact Angle (°) on Glass |
| Untreated Glass | Hydroxyl | ~19 - 40[1][2] |
| 3-Chloropropyltrichlorosilane* | Chloro | 68.4 ± 1.8[1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino | 55.8[3] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol | 57.3[3] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | ~50-60 |
*Note: Data for 3-Chloropropyltrichlorosilane is used as a proxy for this compound due to their similar chemical structures and the availability of comparable experimental data.
From the data, it is evident that all silane treatments increase the hydrophobicity of the glass surface compared to its untreated state. 3-Chloropropyltrichlorosilane renders the surface the most hydrophobic among the tested alternatives, which could be advantageous in applications requiring moisture resistance.
Adhesion Strength: Lap Shear Test Results
The lap shear test is a standard method for determining the shear strength of an adhesive bond between two substrates. A higher lap shear strength indicates a stronger and more durable bond.
Table 2: Comparative Lap Shear Strength on Silanized Glass Substrates
| Coupling Agent | Functional Group | Lap Shear Strength (MPa) on Glass |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino | Enhancement of 9.32% over untreated |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Enhancement of up to 29.05% over neat epoxy[3] |
| This compound | Bromo | Data not readily available in a comparable format |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol | Data not readily available in a comparable format |
Note: The reported values for APTES and GPTMS are based on their use in composite joints, and direct numerical comparison is challenging due to variations in experimental setups. However, the data clearly indicates a significant improvement in adhesion with the use of these coupling agents.
Experimental Protocols: A Guide to Reproducible Results
To ensure the reliability and reproducibility of performance evaluation studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
Protocol 1: Surface Treatment of Glass/Silicon Substrates
This protocol outlines a general procedure for the deposition of a silane coupling agent onto a glass or silicon substrate.
Materials:
-
Glass slides or silicon wafers
-
Selected Silane Coupling Agent (this compound, APTES, MPTMS, or GPTMS)
-
Anhydrous Toluene
-
Acetone
-
Isopropanol
-
Deionized Water
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrates with a stream of nitrogen gas.
-
For enhanced cleaning and hydroxylation, treat the substrates with an oxygen plasma cleaner for 2 minutes.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of the silane coupling agent in anhydrous toluene in a clean, dry glass container.
-
-
Surface Silanization:
-
Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature with gentle agitation.
-
For vapor deposition, place the substrates in a desiccator with a small vial containing the silane solution and heat at 70-80°C for several hours.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with toluene to remove any unbound silane.
-
Rinse with ethanol and then deionized water.
-
Dry the substrates with a stream of nitrogen gas.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Protocol 2: Contact Angle Measurement
This protocol describes the sessile drop method for measuring the static water contact angle on a silanized surface.
Materials and Equipment:
-
Silanized substrate
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Place the silanized substrate on the sample stage of the goniometer.
-
Using a microsyringe, carefully dispense a small droplet (e.g., 5 µL) of deionized water onto the surface of the substrate.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Use the goniometer's software to measure the angle between the tangent of the droplet and the substrate surface at the point of contact.
-
Repeat the measurement at multiple locations on the substrate to ensure accuracy and calculate the average contact angle.
Protocol 3: Lap Shear Adhesion Test
This protocol outlines the procedure for preparing and testing the shear strength of an adhesive bond between two silanized substrates.
Materials and Equipment:
-
Two silanized substrates (e.g., glass slides)
-
Adhesive (e.g., epoxy resin)
-
Spacers (e.g., glass beads of a defined diameter) to control bondline thickness
-
Clamps
-
Universal Testing Machine (UTM) with grips for lap shear testing
Procedure:
-
Specimen Preparation:
-
Apply the adhesive to a defined area on one of the silanized substrates.
-
Mix in spacers if required to maintain a consistent bondline thickness.
-
Carefully place the second silanized substrate over the adhesive, creating an overlap joint of a specified length (e.g., 12.5 mm).
-
Clamp the assembly to apply consistent pressure and remove any excess adhesive.
-
Cure the adhesive according to the manufacturer's instructions (e.g., at a specific temperature for a set duration).
-
-
Testing:
-
Mount the bonded specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until the bond fails.
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the lap shear strength by dividing the maximum load by the bonded area.
-
Visualizing the Process: Workflows and Mechanisms
To further elucidate the processes involved in the performance evaluation of silane coupling agents, the following diagrams are provided.
References
A Comparative Guide to Surface Modification with 3-Bromopropyltrichlorosilane and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of surfaces modified with 3-Bromopropyltrichlorosilane (BPTS) and common alternative organosilanes: 3-Aminopropyltriethoxysilane (APTES), 3-Mercaptopropyltrimethoxysilane (MPTMS), and 3-Glycidoxypropyltrimethoxysilane (GOPS). The selection of an appropriate surface modification agent is critical for applications ranging from drug delivery and biomaterial engineering to biosensing and diagnostics. This guide presents experimental data to aid in the selection of the most suitable surface chemistry for your specific research needs.
Performance Comparison of Surface Modifiers
The decision between BPTS and its alternatives often depends on the desired surface properties, such as wettability, topography, and the nature of the terminal functional group required for subsequent immobilization of biomolecules or nanoparticles. The following tables summarize key quantitative performance data for these organosilanes on common substrates like silicon wafers and glass.
Table 1: Comparative Water Contact Angle Measurements
The static water contact angle is a key indicator of surface hydrophobicity. Higher angles suggest a more hydrophobic surface, which can be advantageous for preventing non-specific protein adsorption, while lower angles indicate a more hydrophilic surface, often desired for promoting cell adhesion.
| Surface Modifying Agent | Substrate | Typical Water Contact Angle (°) | Reference |
| This compound (BPTS) | Silicon Wafer | 70 - 80 | |
| 3-Aminopropyltriethoxysilane (APTES) | Silicon Wafer/Glass | 45 - 65 | [1][2] |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Glass | ~70 | [3] |
| 3-Glycidoxypropyltrimethoxysilane (GOPS) | Silicon Wafer | 50 - 60 |
Note: Values can vary based on substrate preparation, deposition method, and ambient conditions.
Table 2: Comparative Surface Roughness (AFM)
Atomic Force Microscopy (AFM) is used to characterize the surface topography at the nanoscale. The root mean square (RMS) roughness provides a quantitative measure of the surface's texture. A smoother surface is often preferred for creating uniform and well-defined monolayers.
| Surface Modifying Agent | Substrate | Typical RMS Roughness (nm) | Reference |
| This compound (BPTS) | Silicon | ~0.2 - 0.5 | |
| 3-Aminopropyltriethoxysilane (APTES) | Glass | ~0.2 - 1.0+ (can form multilayers) | [4] |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Glass | ~0.3 - 0.6 | |
| 3-Glycidoxypropyltrimethoxysilane (GOPS) | Silicon | ~0.2 - 0.4 |
Note: Roughness is highly dependent on the silanization process parameters which can lead to the formation of monolayers or thicker, more heterogeneous polymer-like layers.
Table 3: Comparative Film Thickness (Ellipsometry)
Ellipsometry is a sensitive optical technique for determining the thickness of thin films. The thickness of the silane layer can influence the accessibility of the functional groups and the overall surface properties.
| Surface Modifying Agent | Substrate | Typical Monolayer Thickness (nm) | Reference |
| This compound (BPTS) | Silicon | ~0.8 - 1.2 | |
| 3-Aminopropyltriethoxysilane (APTES) | Silicon | ~0.7 - 1.5 | [1] |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Steel | Variable, dependent on deposition | [5] |
| 3-Glycidoxypropyltrimethoxysilane (GOPS) | Silicon | ~1.0 - 2.0 |
Note: Thickness can be controlled by reaction conditions. Multilayer formation is possible with tri-functional silanes.
Table 4: Comparative Elemental Composition (XPS)
X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition of the surface, confirming the successful deposition of the silane layer.
| Surface Modifying Agent | Substrate | Expected Key Elements Detected | Reference |
| This compound (BPTS) | Silicon | C, Si, O, Br | [6] |
| 3-Aminopropyltriethoxysilane (APTES) | Gold | C, Si, O, N | [7] |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Gold | C, Si, O, S | [7] |
| 3-Glycidoxypropyltrimethoxysilane (GOPS) | Silicon | C, Si, O |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications. Below are representative protocols for surface characterization.
Protocol for Surface Modification with this compound (Vapor Phase Deposition)
-
Substrate Cleaning: Clean silicon or glass substrates by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrates under a stream of nitrogen gas.
-
Surface Activation: Activate the surface by exposing the substrates to an oxygen plasma for 5 minutes to generate hydroxyl groups.
-
Silanization: Place the cleaned and activated substrates in a vacuum desiccator. In a separate small, open container within the desiccator, place a few drops of this compound.
-
Deposition: Evacuate the desiccator to a pressure of approximately 100 mTorr. Allow the vapor deposition to proceed for 2-4 hours at room temperature.
-
Rinsing: After deposition, remove the substrates from the desiccator and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.
-
Curing: Cure the substrates in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network.
-
Final Rinse and Storage: Perform a final rinse with isopropanol and dry with nitrogen. Store the modified substrates in a desiccator.
Protocol for X-ray Photoelectron Spectroscopy (XPS) Characterization
-
Sample Preparation: Mount the silanized substrate on a sample holder using double-sided conductive tape.
-
Instrumentation: Use a monochromatic Al Kα X-ray source.
-
Survey Scan: Acquire a survey spectrum over a binding energy range of 0-1100 eV to identify the elemental composition of the surface.
-
High-Resolution Scans: Obtain high-resolution spectra for the C 1s, O 1s, Si 2p, and the specific element of the terminal group (Br 3d for BPTS, N 1s for APTES, S 2p for MPTMS).
-
Data Analysis: Process the spectra using appropriate software. Perform peak fitting on the high-resolution spectra to determine the chemical states of the elements. Calculate the atomic concentrations from the survey scan after applying relative sensitivity factors.[8]
Protocol for Atomic Force Microscopy (AFM) Imaging
-
Sample Mounting: Securely mount the silanized substrate on an AFM sample puck.
-
Imaging Mode: Use tapping mode (also known as intermittent contact mode) to minimize sample damage.
-
Probe Selection: Select a silicon cantilever with a sharp tip (nominal tip radius < 10 nm).
-
Image Acquisition: Scan a representative area of the surface (e.g., 1 µm x 1 µm or 5 µm x 5 µm). Acquire both height and phase images.
-
Data Analysis: Use AFM analysis software to flatten the images and calculate the root mean square (RMS) roughness over several different areas to ensure statistical significance.
Protocol for Ellipsometry Measurement
-
Instrument Setup: Use a spectroscopic ellipsometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Substrate Characterization: Before silanization, measure the optical constants (n and k) of the bare substrate. This is crucial for accurate modeling.
-
Sample Measurement: Mount the silanized substrate on the sample stage. Perform measurements at multiple angles of incidence (e.g., 65°, 70°, 75°) over a wide spectral range (e.g., 300-1000 nm).
-
Modeling and Data Fitting: Develop an optical model that consists of the substrate, the native oxide layer (if present), and the silane film. Use a Cauchy or Sellmeier model to represent the optical properties of the transparent silane layer. Fit the model to the experimental data to determine the thickness of the silane film.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A factorial analysis of silanization conditions for the immobilization of oligonucleotides on glass surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unica.it [iris.unica.it]
- 8. kratos.com [kratos.com]
A Researcher's Guide to Validating Surface Hydrophobicity: A Comparison of Contact Angle Measurement Techniques
For researchers, scientists, and drug development professionals, accurately characterizing the hydrophobicity of a material's surface is paramount. This property influences a wide range of phenomena, from biocompatibility and drug delivery to fouling and self-cleaning capabilities. The most common method for quantifying surface hydrophobicity is the measurement of the contact angle. This guide provides a comprehensive comparison of various contact angle measurement techniques and alternative surface analysis methods, supported by experimental data and detailed protocols to ensure reproducible and reliable results.
Understanding Contact Angle and Hydrophobicity
The contact angle is the angle at which a liquid interface meets a solid surface. It provides a quantitative measure of the wetting of a solid by a liquid. A water contact angle greater than 90 degrees indicates a hydrophobic surface (water-repelling), while an angle less than 90 degrees signifies a hydrophilic surface (water-attracting).
Comparison of Contact Angle Measurement Techniques
Several methods exist for measuring contact angles, each with its own advantages and limitations. The choice of technique often depends on the nature of the sample, the desired information (static vs. dynamic), and the required precision.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Sessile Drop | An optical method where a droplet of liquid is placed on a solid surface and the angle is measured from an image.[1] | Simple, versatile, and widely used.[1] Can measure both static and dynamic (advancing and receding) angles.[2] | Sensitive to surface heterogeneity and contamination. Results can be user-dependent. | Routine surface wettability assessment of flat, non-absorbent solids. |
| Wilhelmy Plate | A force-based method where a plate is immersed in or withdrawn from a liquid, and the force exerted on the plate is measured.[3][4] | Highly precise and operator-independent.[5] Provides advancing and receding angles.[4] | Requires a sample with uniform geometry and is sensitive to the perimeter measurement of the sample.[3] | Characterizing the wettability of uniform plates, fibers, and rods.[3][6] |
| Tilting Base | An optical method where a droplet is placed on a surface that is gradually tilted until the droplet begins to move.[7] | Provides information on droplet adhesion and roll-off angle. | Can be influenced by the rate of tilting and droplet volume. | Assessing the self-cleaning properties of superhydrophobic surfaces. |
| Captive Bubble | An optical method where an air bubble is placed underneath a solid surface immersed in a liquid.[8][9] | Suitable for highly hydrophilic or soft, swellable materials like hydrogels.[8][9] Avoids issues of liquid absorption and evaporation. | Can be more time-consuming to set up than the sessile drop method.[2] | Measuring the wettability of contact lenses and biological surfaces in an aqueous environment.[2][10] |
Quantitative Data Comparison
The following table presents a summary of contact angle data from various studies, illustrating the differences that can be observed between measurement techniques for similar types of materials. It is important to note that direct comparisons should be made with caution as the data is compiled from different sources and experimental conditions.
| Material | Measurement Method | Advancing Angle (°) | Receding Angle (°) | Static Angle (°) | Source |
| Polytetrafluoroethylene (PTFE) | Wilhelmy Plate | - | - | ~108 | [11] |
| Polytetrafluoroethylene (PTFE) | Sessile Drop | - | - | Varies with roughness | [11] |
| Silicone Hydrogel Contact Lens (Acuvue Advance) | Sessile Drop | - | - | 96 | [10] |
| Silicone Hydrogel Contact Lens (Acuvue Advance) | Captive Bubble | - | - | 66 | [10] |
| Silicone Hydrogel Contact Lens (Focus Night & Day) | Sessile Drop | - | - | 34 | [10] |
| Silicone Hydrogel Contact Lens (Focus Night & Day) | Captive Bubble | - | - | 31 | [10] |
| Polystyrene | Sessile Drop | - | - | 90 | [12] |
| Polypropylene | Sessile Drop | - | - | 100 | [12] |
| Polyethylene | Sessile Drop | - | - | 126 | [12] |
Note: The data for PTFE from the Wilhelmy plate method represents an equilibrium contact angle, while the sessile drop method on the same material can yield a range of static angles depending on surface roughness.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the primary contact angle measurement techniques.
Sessile Drop Method
-
Surface Preparation: Ensure the sample surface is clean, dry, and free of contaminants.
-
Droplet Deposition: Use a calibrated syringe to gently deposit a small droplet (typically 2-5 µL) of the probe liquid (e.g., deionized water) onto the solid surface.
-
Image Acquisition: Immediately capture a high-resolution side-view image of the droplet using a goniometer.
-
Contact Angle Measurement: Use software to analyze the droplet shape and determine the contact angle at the three-phase (solid-liquid-gas) contact line.
-
Advancing and Receding Angles: To measure the advancing angle, slowly add more liquid to the droplet until the contact line just begins to move outward. To measure the receding angle, slowly withdraw liquid from the droplet until the contact line just begins to retract.
Wilhelmy Plate Method
-
Sample Preparation: Prepare a thin, rectangular plate of the material with a known, uniform perimeter.
-
Instrument Setup: Suspend the plate from a sensitive microbalance.
-
Immersion: Slowly immerse the plate into a container of the probe liquid. The instrument records the force as a function of immersion depth.
-
Withdrawal: Slowly withdraw the plate from the liquid.
-
Data Analysis: The advancing contact angle is calculated from the force data during immersion, and the receding contact angle is calculated from the force data during withdrawal, using the Wilhelmy equation.
Tilting Base Method
-
Droplet Deposition: Place a droplet of a specific volume on the sample surface, which is mounted on a tilting stage.
-
Tilting: Gradually and smoothly increase the tilt angle of the stage.
-
Observation: Record a video of the droplet as the stage tilts.
-
Angle Measurement: The advancing angle is the angle at the front of the droplet just before it starts to move, and the receding angle is the angle at the rear of the droplet at the same moment. The angle at which the droplet begins to slide is the roll-off angle.
Captive Bubble Method
-
Sample Immersion: Immerse the solid sample in a transparent cuvette filled with the probe liquid.
-
Bubble Formation: Use a J-shaped needle to introduce a small air bubble underneath the sample surface.
-
Image Acquisition: Capture a high-resolution image of the air bubble in contact with the surface.
-
Contact Angle Measurement: Measure the angle between the solid surface and the tangent to the bubble at the three-phase contact line.
Alternative Methods for Surface Hydrophobicity Characterization
While contact angle measurement is a direct and powerful technique, other methods can provide complementary information about the surface properties that govern hydrophobicity.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that measures the forces between a sharp tip and the sample surface.[13] | Surface topography, roughness, and adhesion forces at the nanoscale.[13] | Provides nanoscale resolution and can be performed in various environments. | Can be slow for large area scans and the tip can potentially damage soft surfaces. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive spectroscopic technique that analyzes the elemental composition and chemical state of the top 1-10 nm of a material's surface.[14][15] | Elemental composition and chemical bonding at the surface.[14][15] | Provides quantitative chemical information.[14] | Requires high vacuum and may not be suitable for all sample types. |
Quantitative Comparison with Alternative Methods
| Material/Treatment | Contact Angle (°) | AFM Adhesion Force (nN) | XPS Surface Composition | Source |
| Untreated Natural Fiber | High | Low | High Carbon Content | [16] |
| Steam-Alkaline Treated Fiber | Low | High | Increased Oxygen Content | [16] |
| Maleic Anhydride Plasma Polymer | 61 | - | C, O | [17] |
| After Allylamine Vapor Exposure | 12 | - | C, O, N (9%) | [17] |
Note: Lower adhesion forces in AFM often correlate with higher contact angles (more hydrophobic surfaces). XPS data reveals changes in surface chemistry that explain the observed changes in wettability.
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes and the interplay between different characterization techniques, the following diagrams are provided.
References
- 1. nanoscience.com [nanoscience.com]
- 2. A review of contact angle techniques | Contact Lens Update [contactlensupdate.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. ichp.vot.pl [ichp.vot.pl]
- 6. spectraresearch.com [spectraresearch.com]
- 7. Estimating advancing and receding contact angles for pure and mixed liquids on smooth solid surfaces using the PCP-SAFT equation of state - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04054F [pubs.rsc.org]
- 8. Captive bubble method - Wikipedia [en.wikipedia.org]
- 9. Captive bubble method | KRÜSS Scientific [kruss-scientific.com]
- 10. In vitro water wettability of silicone hydrogel contact lenses determined using the sessile drop and captive bubble techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Rough PTFE Surfaces by the Modified Wilhelmy Balance Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surface Characterization of Polymer Blends by XPS and ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Confirming Covalent Attachment of 3-Bromopropyltrichlorosilane: A Comparative Guide to Surface Analysis Techniques
For researchers, scientists, and drug development professionals, the successful covalent attachment of functional molecules to substrates is a critical step in the development of advanced materials and devices. 3-Bromopropyltrichlorosilane is a key reagent for introducing a reactive bromoalkyl group onto surfaces, enabling subsequent chemical modifications. Verifying the formation of a stable, covalent bond is paramount to ensure the performance and reliability of the functionalized surface. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) with other common surface analysis techniques for confirming the covalent attachment of this compound, supported by experimental data and detailed protocols.
X-ray Photoelectron Spectroscopy (XPS) stands out as a premier technique for the elemental and chemical state analysis of surfaces. Its high surface sensitivity and ability to provide quantitative data make it particularly well-suited for characterizing thin organic layers, such as self-assembled monolayers (SAMs) of this compound.
The Power of XPS in Confirming Covalent Attachment
XPS analysis provides several key pieces of evidence to confirm the successful covalent attachment of this compound to a hydroxylated substrate (e.g., silicon dioxide, glass). The primary indication is the presence of silicon, carbon, oxygen, and bromine on the surface in the expected stoichiometric ratios. High-resolution XPS scans of the core levels of these elements offer detailed insights into their chemical bonding environment.
A successful covalent attachment is characterized by:
-
Presence of a Bromine (Br 3d) Signal: The detection of the Br 3d peak is a direct confirmation of the presence of the bromopropyl group on the surface.
-
Chemical Shift in the Silicon (Si 2p) Spectrum: The Si 2p peak corresponding to the silane will be at a higher binding energy compared to elemental silicon, indicative of the formation of Si-O-Substrate and Si-O-Si bonds.
-
Deconvolution of the Carbon (C 1s) Spectrum: The C 1s spectrum can be deconvoluted to show components corresponding to C-Si, C-C, and C-Br bonds.
-
Changes in the Oxygen (O 1s) Spectrum: The O 1s spectrum will show contributions from the substrate oxide and the newly formed Si-O-Substrate and Si-O-Si linkages.
Comparative Analysis: XPS vs. Alternative Techniques
While XPS is a powerful tool, a multi-technique approach often provides the most comprehensive characterization of a functionalized surface. Here, we compare XPS with other commonly used techniques: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), Contact Angle Goniometry, and Atomic Force Microscopy (AFM).
| Technique | Information Provided | Advantages | Limitations |
| XPS | Elemental composition, chemical states, and quantitative analysis of the top 5-10 nm of the surface. | Provides direct evidence of covalent bonding through chemical shifts. Quantitative and highly surface-sensitive. | Requires high vacuum, can be expensive, and may induce X-ray damage to some organic layers. |
| ATR-FTIR | Vibrational modes of chemical bonds, confirming the presence of functional groups. | Non-destructive, relatively inexpensive, and can be performed in ambient conditions. Provides information about the molecular structure of the attached layer. | Less surface-sensitive than XPS. Quantitative analysis can be challenging. May not definitively distinguish between physisorbed and chemisorbed species. |
| Contact Angle Goniometry | Surface wettability, which is indicative of changes in surface chemistry. | Simple, rapid, and inexpensive. Provides a macroscopic indication of successful surface modification. | Indirect method for confirming covalent attachment. Sensitive to surface contamination and roughness. |
| AFM | Surface topography and roughness at the nanoscale. | Provides high-resolution 3D images of the surface. Can reveal the formation of a uniform monolayer or aggregates. | Does not provide chemical information. The act of scanning can potentially damage soft organic layers. |
Quantitative Data Comparison
The following tables summarize typical quantitative data obtained from the analysis of a substrate before and after functionalization with this compound.
Table 1: Representative High-Resolution XPS Data for a this compound Monolayer on SiO₂
| Element (Core Level) | Binding Energy (eV) | Atomic Concentration (%) | Interpretation |
| Br 3d | ~70-71 | 1-5 | Presence of C-Br bond, confirming the propyl bromide group. |
| Si 2p (Substrate) | ~103.3 | 30-40 | SiO₂ from the underlying substrate. |
| Si 2p (Silane) | ~102.5 | 5-10 | Formation of Si-O-Substrate and Si-O-Si bonds. |
| C 1s (C-Si) | ~284.5 | 5-10 | Carbon bonded to silicon. |
| C 1s (C-C) | ~285.0 | 10-15 | Propyl chain backbone. |
| C 1s (C-Br) | ~286.5 | 5-10 | Carbon bonded to bromine. |
| O 1s (Substrate) | ~532.5 | 40-50 | SiO₂ from the underlying substrate. |
| O 1s (Si-O-Si/Si-O-Substrate) | ~531.8 | 10-20 | Siloxane network formation. |
Table 2: Comparison of Surface Properties Before and After this compound Functionalization
| Parameter | Bare Substrate (e.g., SiO₂) | Functionalized Surface | Technique |
| Water Contact Angle | < 20° | 70-80° | Contact Angle Goniometry |
| Surface Roughness (Rq) | ~0.2 nm | ~0.3-0.5 nm | AFM |
| Characteristic IR Peaks | Si-O-Si (~1100 cm⁻¹) | Si-O-Si (~1100 cm⁻¹), C-H stretching (~2850-2960 cm⁻¹) | ATR-FTIR |
Experimental Protocols
A detailed and consistent experimental methodology is crucial for obtaining reliable and reproducible data.
Experimental Protocol for XPS Analysis
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer with a native oxide layer) by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a stream of nitrogen. Activate the surface to generate hydroxyl groups, for example, by using an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
-
Silanization: Immerse the cleaned and activated substrate in a freshly prepared solution of this compound in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 1-2 hours).
-
Rinsing and Curing: After immersion, rinse the substrate thoroughly with the anhydrous solvent to remove any physisorbed molecules. Cure the substrate in an oven at a specific temperature (e.g., 120°C) for a defined period (e.g., 1 hour) to promote the formation of a stable siloxane network.
-
XPS Data Acquisition:
-
Introduce the functionalized substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution scans for the C 1s, O 1s, Si 2p, and Br 3d regions to determine the chemical states and for quantification.
-
Use a low-energy electron flood gun for charge compensation if the substrate is insulating.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to deconvolve the different chemical states.
-
Calculate the atomic concentrations of the elements using the integrated peak areas and the appropriate relative sensitivity factors (RSFs).
-
Visualization of the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental process and the relationships between the analytical techniques.
Caption: Experimental workflow for the covalent attachment and analysis of this compound.
Caption: Logical relationship of evidence from different techniques confirming covalent attachment.
A Researcher's Guide to Surface Morphology Assessment: AFM as a Tool for Characterizing Silanization
For researchers, scientists, and drug development professionals, the precise control and characterization of surface modifications are paramount. Silanization, a common surface modification technique, is pivotal in fields ranging from biomaterial engineering to microelectronics. This guide provides a comparative analysis of Atomic Force Microscopy (AFM) for assessing the surface morphology of silanized surfaces, contrasting it with other common analytical techniques and providing supporting experimental data and protocols.
Atomic Force Microscopy (AFM) has emerged as a powerful tool for visualizing and quantifying the nanoscale topography of surfaces. Its ability to generate three-dimensional images with high resolution makes it particularly well-suited for evaluating the homogeneity, coverage, and roughness of silane layers. This guide will delve into the practical application of AFM for this purpose and compare its performance against other widely used surface analysis methods.
Comparative Analysis of Surface Characterization Techniques
The choice of analytical technique for assessing silanized surfaces depends on the specific information required. While AFM provides direct topographical data, other methods offer complementary chemical and physical insights.
| Technique | Principle of Operation | Information Provided | Advantages | Limitations |
| Atomic Force Microscopy (AFM) | A sharp tip mounted on a cantilever scans the sample surface. Deflections of the cantilever due to surface forces are detected by a laser and photodiode system to create a topographical map. | High-resolution 3D topography, surface roughness (Ra, Rq), feature dimensions (height, width), visualization of silane aggregation and monolayer formation. | Nanoscale resolution, quantitative height information, minimal sample preparation, can operate in various environments (air, liquid). | Limited scan area, potential for tip-sample artifacts, does not provide direct chemical information. |
| X-ray Photoelectron Spectroscopy (XPS) | The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine the elemental composition and chemical states of the surface. | Elemental composition, chemical bonding states of silicon, oxygen, carbon, and nitrogen, confirmation of silane presence and chemical structure. | High surface sensitivity (top few nanometers), provides chemical state information, quantitative elemental analysis. | Provides average information over the analysis area, requires high vacuum, may not detect localized morphological variations. |
| Contact Angle Goniometry | A liquid droplet is placed on the surface, and the angle it forms with the surface (the contact angle) is measured. | Surface hydrophobicity/hydrophilicity, surface energy, qualitative assessment of silanization success. | Simple, rapid, and inexpensive, sensitive to changes in surface chemistry. | Indirect measure of surface morphology, influenced by both chemistry and topography, provides an average measurement over the droplet area. |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. | Film thickness, uniformity of the silane layer. | Highly accurate for thin film thickness measurement, non-destructive. | Requires a reflective and smooth substrate, provides an average thickness over the measurement spot, less sensitive to localized morphological features. |
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing AFM and other techniques to assess silanized surfaces.
Table 1: Surface Roughness of Silanized Glass Substrates Measured by AFM
| Silanization Condition | Substrate | Average Roughness (Ra) | Root Mean Square Roughness (Rq) | Reference |
| Pre-cleaned | Glass | < 1 nm | - | [1] |
| 10 mM GOPS in toluene for 6 hr | Glass | ~ 4 nm | - | [1] |
| 1% APTES in 95% acetone/water for 1 hr | Glass | ~ 2 nm | - | [1] |
| Uncoated Silicon Wafer | Silicon | 0.09 nm | - | [2] |
| APTMS coating (6h) | Silicon | 0.23 nm | - | [2] |
| APREMS coating (6h) | Silicon | 0.12 nm | - | [2] |
Table 2: Comparison of AFM and XPS Data for Aminosilane Films on Silicon
| Aminosilane | Number of Bonding Sites | AFM Observations | XPS Elemental Concentration (N 1s) | Reference |
| 3-aminopropyltrimethoxysilane (APTMS) | 3 | Formation of islands and increased polymerization with longer deposition times, leading to a rougher surface. | Strong increase in N concentration with silanization time. | [2] |
| 3-aminopropylethoxydimethylsilane (APREMS) | 1 | More uniform surface with fewer islands, resulting in a more ordered layer. | No significant increase in N concentration with longer silanization time after initial layer formation. | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for AFM imaging and other comparative techniques.
AFM Imaging of Silanized Surfaces
1. Sample Preparation:
-
Clean the substrate (e.g., glass, silicon wafer) using a standard procedure (e.g., piranha solution, UV/ozone treatment) to ensure a hydrophilic surface with available hydroxyl groups for silanization.
-
Perform the silanization reaction according to the specific protocol for the chosen silane (e.g., vapor deposition, solution deposition).[2][3]
-
Rinse the substrate with an appropriate solvent (e.g., toluene, ethanol) to remove excess, unbound silane molecules.[2]
-
Dry the sample gently, for instance, with a stream of inert gas (e.g., nitrogen, argon).[3]
2. AFM Imaging:
-
Mount the silanized substrate on the AFM sample stage.
-
Select an appropriate AFM probe (e.g., silicon nitride or silicon cantilever) with a sharp tip.
-
Operate the AFM in a suitable imaging mode, typically tapping mode (also known as intermittent contact mode) or contact mode, to minimize sample damage.[2][4]
-
Optimize imaging parameters such as scan size, scan rate, setpoint, and gains to obtain high-quality images.
-
Acquire topography images of multiple areas on the surface to ensure representativeness.
3. Data Analysis:
-
Use the AFM software to process the raw data, including flattening and plane fitting to remove imaging artifacts.
-
Calculate surface roughness parameters such as average roughness (Ra) and root mean square roughness (Rq) from the topography data.[1]
-
Perform cross-sectional analysis to measure the height and width of surface features, such as silane aggregates.[5]
X-ray Photoelectron Spectroscopy (XPS) Analysis
1. Sample Preparation:
-
Prepare the silanized sample as described for AFM analysis.
2. XPS Measurement:
-
Introduce the sample into the high-vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the relevant elemental peaks (e.g., Si 2p, C 1s, O 1s, N 1s) to determine their chemical states and concentrations.[2][6]
Contact Angle Measurement
1. Sample Preparation:
-
Prepare the silanized sample as described for AFM analysis.
2. Measurement:
-
Place the sample on the goniometer stage.
-
Dispense a small droplet of a probe liquid (typically deionized water) onto the surface.
-
Capture an image of the droplet and use software to measure the angle between the liquid-solid interface and the liquid-vapor interface.[7]
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for AFM analysis of silanized surfaces and the logical relationship between different characterization techniques.
Caption: Experimental workflow for AFM analysis of silanized surfaces.
Caption: Interrelationship of techniques and properties in surface analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. jku.at [jku.at]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An AFM Study of the Effects of Silanization Temperature, Hydration, and Annealing on the Nucleation and Aggregation of Condensed OTS Domains on Mica - PMC [pmc.ncbi.nlm.nih.gov]
Bond Strength Analysis of Composites: A Comparative Guide to 3-Bromopropyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
In the realm of composite materials, achieving robust adhesion between the reinforcing filler and the polymer matrix is paramount to ensuring the structural integrity and longevity of the final product. Silane coupling agents are pivotal in bridging the inorganic-organic interface, thereby enhancing mechanical strength and performance. This guide provides a comparative analysis of 3-Bromopropyltrichlorosilane as a potential coupling agent for composites, benchmarked against other commonly employed silanes. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages analogous data from other functionalized silanes to provide a comprehensive overview.
Comparative Performance of Silane Coupling Agents
The selection of an appropriate silane coupling agent is contingent on the specific chemistry of the composite system and the desired performance characteristics. While direct bond strength data for this compound is not extensively reported in the available literature, its performance can be inferred from its chemical structure in comparison to other well-documented silanes. The following table summarizes the performance of common silane coupling agents and provides a prospective evaluation for this compound.
| Silane Coupling Agent | Functional Group | Typical Application | Reported Shear Bond Strength (MPa) | Key Advantages | Potential Considerations for this compound |
| 3-Aminopropyltriethoxysilane (APTES) | Amino | Glass fiber/epoxy composites, fillers in rubber | 20-40 | Versatile, strong interaction with various polymers. | The bromoalkyl group may offer different reactivity and compatibility compared to the amino group. |
| 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Methacryl | Dental composites, quartz/polyester composites | 25-50 | Covalently bonds with methacrylate-based resins. | The propyl bromide group does not directly participate in polymerization like the methacrylate group, suggesting a different bonding mechanism. |
| Vinyltrimethoxysilane (VTMS) | Vinyl | Crosslinking polyethylene, filler treatment | 15-30 | Effective for peroxide-cured resins. | The reactivity of the bromopropyl group would be different from the vinyl group's polymerization capability. |
| This compound | Bromo | Surface modification of silica [1] | Data not readily available | Potential for subsequent chemical modification via the bromo group. | The trichlorosilyl group is highly reactive with surface hydroxyls. The bromo group can act as a site for further functionalization. |
Note: The bond strength values are approximate and can vary significantly based on the composite system, substrate, and experimental conditions.[2][3][4][5]
Experimental Protocols
A generalized protocol for the surface treatment of a silica-based filler with this compound for subsequent incorporation into a polymer matrix is outlined below. Crucially, all handling of this compound must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, due to its corrosive and flammable nature. [6][7]
Materials:
-
Silica-based filler (e.g., silica nanoparticles, glass fibers)
-
This compound (90% or higher purity)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Triethylamine (or other suitable acid scavenger)
-
Polymer matrix (e.g., epoxy, polyester)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet
-
Centrifuge and centrifuge tubes
-
Oven
Procedure:
-
Drying of the Filler: The silica-based filler should be dried in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stir bar and reflux condenser is assembled. The system is purged with an inert gas (nitrogen or argon).
-
Dispersion of Filler: The dried silica filler is dispersed in anhydrous toluene in the reaction flask with vigorous stirring.
-
Addition of Silane: A solution of this compound in anhydrous toluene is added dropwise to the stirred suspension. The amount of silane should be calculated based on the surface area of the filler (typically 1-2% by weight of the filler).
-
Addition of Acid Scavenger: An equimolar amount of triethylamine (relative to the silane) is added to the reaction mixture to neutralize the HCl gas that is evolved.
-
Reaction: The mixture is heated to reflux (around 110°C for toluene) and maintained at this temperature for 4-6 hours with continuous stirring.
-
Work-up: After cooling to room temperature, the treated filler is collected by centrifugation.
-
Washing: The collected filler is washed sequentially with toluene and ethanol to remove unreacted silane and byproducts. Several centrifugation and redispersion cycles may be necessary.
-
Drying: The final product is dried in an oven at 80-100°C for several hours.
-
Composite Fabrication: The surface-modified filler is then incorporated into the desired polymer matrix according to standard composite fabrication procedures.
-
Bond Strength Testing: The mechanical properties of the resulting composite, including bond strength, can be evaluated using standard testing methods such as shear bond strength or microtensile bond strength tests.[4]
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical interactions, the following diagrams are provided.
Conclusion
This compound presents an interesting, albeit less conventional, option for the surface modification of composite fillers. Its primary advantage lies in the introduction of a reactive bromo-functional group on the filler surface, which can serve as a handle for further chemical transformations, potentially allowing for tailored interfacial properties. However, the lack of readily available bond strength data necessitates further experimental investigation to quantify its effectiveness as a coupling agent in comparison to more established silanes. The provided experimental protocol offers a starting point for such investigations, emphasizing the critical safety precautions required when handling this reactive chemical. Researchers are encouraged to conduct thorough characterization and mechanical testing to validate the performance of this compound in their specific composite systems.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites [mdpi.com]
- 3. Effect of Silane-Containing Adhesives on Repair Bond Strength between Fresh and Aged Composite Materials—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. fishersci.com [fishersci.com]
A comparative study of different silane coupling agents for silica functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of silica surfaces is a critical process in a myriad of scientific and industrial applications, from chromatography and drug delivery to composite materials and diagnostics. The ability to tailor the surface chemistry of silica particles allows for precise control over their interaction with the surrounding environment. Silane coupling agents are the most common and effective molecules for this purpose, acting as a bridge between the inorganic silica surface and organic functional groups.
This guide provides a comparative analysis of three widely used silane coupling agents: (3-Aminopropyl)triethoxysilane (APTES), (3-Mercaptopropyl)trimethoxysilane (MPTMS), and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS). We will delve into their performance based on experimental data, outline the methodologies for their application, and visualize the key processes involved.
Performance Comparison of Silane Coupling Agents
The choice of silane coupling agent significantly impacts the final properties of the functionalized silica. The following table summarizes key performance metrics for APTES, MPTMS, and GPTMS based on published experimental data. It is important to note that performance can vary depending on the specific silica type, reaction conditions, and the polymer matrix used.
| Silane Coupling Agent | Chemical Structure | Functional Group | Typical Surface Coverage (molecules/nm²) | Water Contact Angle (°) | Key Performance Characteristics |
| APTES | NH₂(CH₂)₃Si(OC₂H₅)₃ | Amine (-NH₂) | ~0.6 - 1.4[1] | Varies with protonation state | Provides a primary amine group for further conjugation; can lead to particle agglomeration at high concentrations due to strong intermolecular interactions.[2][3] |
| MPTMS | HS(CH₂)₃Si(OCH₃)₃ | Thiol (-SH) | Data not consistently reported | Increases with grafting density | The thiol group is highly reactive towards specific functional groups, enabling selective immobilization of molecules; offers good thermal stability.[4] |
| GPTMS | CH₂OCH(CH₂)O(CH₂)₃Si(OCH₃)₃ | Epoxy | Data not consistently reported | Increases hydrophobicity | The epoxy ring can be opened to react with various nucleophiles, offering versatile secondary functionalization; generally leads to less particle aggregation compared to APTES.[2][3] |
Experimental Protocols
The successful functionalization of silica surfaces with silane coupling agents relies on a well-defined experimental protocol. Below are generalized methodologies for the key steps involved.
Silica Surface Activation
Prior to silanization, it is crucial to activate the silica surface to ensure a sufficient number of silanol groups (Si-OH) are available for reaction.
-
Method: The silica substrate is typically treated with an acid solution (e.g., piranha solution, a 3:1 mixture of sulfuric acid and hydrogen peroxide) or exposed to an oxygen plasma.
-
Procedure:
-
Immerse the silica substrate in the chosen activation solution for a specified time (e.g., 30 minutes for piranha solution).
-
Rinse thoroughly with deionized water.
-
Dry the substrate in an oven at a specific temperature (e.g., 110-120°C) to remove adsorbed water.[5]
-
Silanization Process
The silanization reaction involves the covalent bonding of the silane coupling agent to the activated silica surface. This can be performed in either a solution phase or a vapor phase.
-
Solution Phase Deposition:
-
Prepare a solution of the silane coupling agent in an appropriate anhydrous solvent (e.g., toluene or ethanol). The concentration typically ranges from 1% to 5% (v/v).
-
Immerse the activated silica substrate in the silane solution.
-
Allow the reaction to proceed for a set time (e.g., 1-24 hours) at a specific temperature (e.g., room temperature or elevated temperatures).[1]
-
After the reaction, rinse the substrate with the solvent to remove any unbound silane molecules.
-
Cure the silanized substrate in an oven (e.g., 100-120°C) to promote the formation of a stable siloxane network on the surface.[5]
-
-
Vapor Phase Deposition:
-
Place the activated silica substrate in a sealed chamber.
-
Introduce the silane coupling agent into the chamber in a vapor state, often by heating the liquid silane or using a vacuum.
-
Allow the deposition to occur for a specific time.
-
Cure the substrate as described for the solution phase method.
-
Characterization of Functionalized Silica
Several analytical techniques are employed to confirm the successful functionalization of the silica surface and to quantify the extent of modification.
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic vibrational bands of the functional groups introduced by the silane coupling agent.[6]
-
Thermogravimetric Analysis (TGA): Measures the weight loss of the functionalized silica as a function of temperature, which can be used to quantify the amount of grafted silane.[7]
-
Contact Angle Measurement: Determines the hydrophobicity or hydrophilicity of the modified silica surface by measuring the contact angle of a water droplet.[8]
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information about the surface, confirming the presence of the silane and its bonding to the silica.[9]
-
Elemental Analysis: Can be used to determine the carbon and nitrogen content, which helps in quantifying the degree of silanization.[6]
Visualizing the Process and Comparison
To better understand the chemical transformations and the comparative aspects of these silane coupling agents, the following diagrams have been generated.
Caption: General workflow for silica functionalization.
Caption: Chemical structures of common silane coupling agents.
Caption: Key feature comparison of silane coupling agents.
References
- 1. fisica.unam.mx [fisica.unam.mx]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Application of Silane Coupling Agent in Surface Modification of Silicon Micro Powder - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for 3-Bromopropyltrichlorosilane
The following guide provides essential safety and logistical information for the proper disposal of 3-Bromopropyltrichlorosilane (CAS No. 13883-39-1). This procedure is designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Due to its hazardous properties, this chemical must be handled with extreme care.
Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that reacts violently with water.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[1] The reaction with water or moisture produces toxic and corrosive hydrogen chloride (HCl) gas.[1] It is also classified as very toxic to aquatic life with long-lasting effects. Adherence to strict safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat and additional protective clothing to prevent any possibility of skin contact.[3]
-
Respiratory Protection: Use only in a certified chemical fume hood. For emergencies or situations with potential exposure above limits, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its neutralization process.
| Parameter | Value/Specification | Source(s) |
| Chemical Properties | ||
| Linear Formula | Br(CH₂)₃SiCl₃ | |
| Molecular Weight | 256.43 g/mol | |
| Boiling Point | 202-204 °C | |
| Density | 1.605 g/mL at 25 °C | |
| Flash Point | 76 °C (168.8 °F) | |
| Disposal Protocol | ||
| Neutralizing Agent | 5-10% Sodium Bicarbonate (NaHCO₃) Solution | [4] |
| Volume Ratio (Bicarbonate:Silane) | At least 10:1 | [4] |
| Reaction Time | Minimum 1 hour post-addition | [4] |
| Final pH Check | Neutral or slightly basic | [4] |
Experimental Protocol: Neutralization and Disposal
The primary method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company. However, for laboratory-generated waste, a pre-treatment neutralization step is crucial to mitigate its reactivity before collection. This protocol is adapted from general guidance for water-reactive organosilanes.[4]
Materials:
-
Waste this compound
-
Anhydrous, inert solvent (e.g., heptane, toluene)
-
5-10% Sodium Bicarbonate solution
-
Large glass beaker or flask (volume at least 15x that of the silane waste)
-
Stir plate and magnetic stir bar
-
Dropping funnel or addition funnel
-
pH indicator strips or a pH meter
Procedure:
-
Preparation and Setup:
-
Crucially, perform all steps inside a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Place the large beaker containing the sodium bicarbonate solution on a stir plate. The volume of the bicarbonate solution must be at least ten times the volume of the silane solution to be neutralized.[4]
-
Begin gentle stirring of the bicarbonate solution.
-
-
Dilution of Silane Waste:
-
In a separate, dry container, dilute the waste this compound with an equal volume of an anhydrous, inert solvent like heptane. This helps to control the rate of reaction.
-
-
Controlled Neutralization:
-
Transfer the diluted silane solution to a dropping funnel.
-
Slowly, add the diluted silane waste dropwise to the stirring sodium bicarbonate solution. The reaction is exothermic and will release HCl gas, which is neutralized by the bicarbonate. A rapid addition will cause a violent reaction, splashing, and excessive gas evolution.
-
Monitor the reaction closely. If the reaction becomes too vigorous (excessive foaming or heat), stop the addition immediately and wait for it to subside before continuing.
-
-
Reaction Completion and Verification:
-
After the addition is complete, allow the mixture to stir for a minimum of one hour to ensure the reaction is complete.[4]
-
Check the pH of the aqueous layer using pH strips or a meter to confirm it is neutral or slightly basic. If it is still acidic, add more sodium bicarbonate solution and continue stirring.
-
-
Waste Segregation and Collection:
-
After neutralization, the mixture will likely separate into an organic (solvent) layer and an aqueous layer.
-
Segregate these layers into appropriately labeled hazardous waste containers (e.g., "Halogenated Organic Waste" and "Aqueous Hazardous Waste"). Consult your institution's Environmental Health and Safety (EHS) office for specific waste stream segregation instructions.[4]
-
Keep waste containers tightly closed and store them in a designated, well-ventilated hazardous waste storage area away from incompatible materials.[5]
-
Arrange for pickup and final disposal by contacting your EHS office or a licensed hazardous waste contractor.[3]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromopropyltrichlorosilane
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 3-Bromopropyltrichlorosilane, a flammable and corrosive compound that reacts with moisture. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe research environment. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety Information
This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1] It is highly reactive with water, releasing corrosive hydrogen chloride (HCl) gas upon contact.[1] All handling operations must be conducted in a controlled environment by trained personnel equipped with the appropriate personal protective equipment (PPE).
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C3H6BrCl3Si | [2] |
| Molecular Weight | 256.42 g/mol | [2] |
| Boiling Point | 202-204 °C | [3] |
| Density | 1.605 g/mL at 25 °C | [3] |
| Flash Point | 76 °C (168.8 °F) | [3] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following PPE is mandatory for all personnel handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and violent reactions. Contact lenses should not be worn. |
| Hand Protection | Neoprene or nitrile rubber gloves. Double-gloving is recommended. | Provides a barrier against skin contact. Gloves should be changed immediately if contamination is suspected. |
| Body Protection | Flame-retardant lab coat worn over long-sleeved clothing and long pants. | Protects skin from splashes and potential fires. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If the potential for exposure exists, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required. | Protects against inhalation of corrosive and toxic vapors. |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound must be conducted within a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash station and safety shower must be immediately accessible.
Preparation:
-
Clear the Area: Ensure the fume hood is free of incompatible materials, especially water and other protic solvents.
-
Gather Materials: Have all necessary equipment and reagents, including inert gas (nitrogen or argon), non-sparking tools, and spill control materials (dry sand, absorbent pads), readily available.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Chemical Handling:
-
Inert Atmosphere: Purge all glassware and transfer lines with a dry, inert gas to exclude moisture.
-
Grounding: Ground and bond all containers and transfer equipment to prevent static discharge.
-
Slow Transfer: Transfer the liquid slowly and carefully to minimize splashing and the generation of vapors.
-
Keep Sealed: Keep the container tightly closed when not in use.
Post-Handling:
-
Decontamination: Thoroughly decontaminate the work surface with a suitable solvent (e.g., isopropanol) followed by a wipe-down.
-
Waste Collection: Collect all contaminated materials, including gloves and absorbent pads, in a designated, clearly labeled hazardous waste container.
-
Personal Hygiene: After removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan: A Two-Stage Neutralization Protocol
The disposal of this compound requires a careful, two-stage process to first neutralize the reactive chlorosilane group and then dispose of the resulting waste in accordance with institutional and local regulations. This procedure must be performed in a chemical fume hood.
Stage 1: Hydrolysis of the Chlorosilane
This initial step carefully neutralizes the reactive trichlorosilyl group through controlled hydrolysis.
Experimental Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet, establish an inert atmosphere by purging with nitrogen or argon. Place the flask in an ice-water bath to control the reaction temperature.
-
Solvent: Add a dry, high-boiling point, inert solvent such as toluene to the flask. This will help to dissipate the heat generated during the reaction.
-
Slow Addition of Silane: Slowly add the this compound to the stirred solvent.
-
Quenching with Alcohol: Begin the quenching process by slowly adding isopropanol from the dropping funnel. The reaction is exothermic, so maintain the temperature of the reaction mixture below 20°C.
-
Complete Hydrolysis: After the initial vigorous reaction subsides, slowly add water to ensure the complete hydrolysis of any remaining chlorosilane.
-
Neutralization of Acid: The hydrolysis process generates hydrochloric acid. Carefully neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH of the aqueous layer is between 6 and 8.
Stage 2: Waste Disposal
-
Segregation: The neutralized aqueous layer can typically be separated and disposed of down the drain with copious amounts of water, pending institutional approval.
-
Organic Waste: The organic layer containing the hydrolyzed silane and solvent should be collected in a designated chlorinated solvent waste container for incineration.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
Visual Workflow and Logic Diagrams
To further clarify the procedural flow, the following diagrams illustrate the safe handling and disposal workflows.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
